Product packaging for Cyclosporin A-Derivative 1(Cat. No.:)

Cyclosporin A-Derivative 1

Cat. No.: B612691
M. Wt: 1364.5 g/mol
InChI Key: LYTLCJIIBWDVIF-IYMFIMPZSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclosporin A-Derivative 1 is a crystalline intermediate derived from the opening of cyclosporin A extracted from patent WO 2013167703 A1. Cyclosporin A is an immunosuppressive agent which can bind to the cyclophilin and inhibit calcineurin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H118BF4N11O14 B612691 Cyclosporin A-Derivative 1

Properties

IUPAC Name

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(E,2S,3R,4R)-3-acetyloxy-1-[[(2S)-1-[(2-methoxy-2-oxoethyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxooct-6-en-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H117N11O14.BF4/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4;2-1(3,4)5/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80);/q;-1/p+1/b29-27+;/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTLCJIIBWDVIF-IYMFIMPZSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)[NH2+]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)[NH2+]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H118BF4N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacology of Ring-Opened Cyclosporin A Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclosporin A and the Rationale for Ring-Opened Analogs

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. Its discovery revolutionized organ transplantation and the treatment of autoimmune diseases due to its profound immunosuppressive properties. The primary mechanism of action involves the formation of a complex with the intracellular protein cyclophilin A (CypA). This CsA-CypA complex subsequently binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2). This cascade ultimately leads to a reduction in T-cell activation and proliferation.

While highly effective, the clinical use of CsA is associated with significant side effects, including nephrotoxicity, neurotoxicity, and hypertension. Furthermore, the immunosuppressive activity of CsA may not be desirable for therapeutic applications targeting other cellular pathways. These limitations have spurred extensive research into the development of CsA analogs with improved therapeutic profiles.

Ring-opened cyclosporin A analogs, also known as seco-cyclosporin A derivatives, represent a class of molecules where the macrocyclic structure of the parent compound has been linearized. The rationale for exploring these analogs is multifaceted:

  • Altered Pharmacological Profile: The rigid, cyclic conformation of CsA is crucial for its interaction with cyclophilin and subsequent inhibition of calcineurin. Opening the ring is expected to drastically alter this conformation, potentially leading to a loss of immunosuppressive activity while unmasking or enhancing other biological effects.

  • Investigation of Structure-Activity Relationships: Studying linear analogs helps to elucidate the minimal structural requirements for the various biological activities of cyclosporins.

  • Potential for New Therapeutic Applications: By decoupling the immunosuppressive effects from other cellular activities, ring-opened analogs could be developed for non-immunosuppressive indications, such as antiviral, anticancer, or neuroprotective therapies.

This technical guide provides a comprehensive overview of the pharmacology of ring-opened cyclosporin A analogs, summarizing the available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and experimental workflows.

Pharmacology of a Linear Cyclosporin A Analog

Direct pharmacological data on synthetic ring-opened or linear cyclosporin A analogs is limited in publicly accessible literature. However, a key study by Price et al. provides valuable insights into the pharmacokinetic properties of a linear undecapeptide analog of CsA.

Pharmacokinetics and Cell Permeability

A comparative study of a synthetic linear CsA analog and its cyclic counterpart revealed a significant impact of the macrocyclic structure on cell permeability. While the calculated and measured molecular descriptors of the linear and cyclic forms were similar, their behavior in a cell permeability assay was markedly different.

Table 1: Comparative Permeability of Cyclic vs. Linear Cyclosporin A Analogs

CompoundApparent Permeability (Papp) in RRCK cells (10⁻⁶ cm/s)Reference
Cyclosporin A10.0 ± 2.0[Price et al., 2017]
Linear Analog0.1 ± 0.1[Price et al., 2017]

The significantly lower apparent permeability of the linear analog suggests that the cyclic structure of CsA is critical for its ability to traverse cell membranes. This is consistent with the "chameleon-like" behavior of CsA, where it adopts a more polar conformation in aqueous environments and a more lipophilic, internally hydrogen-bonded conformation in the nonpolar environment of the cell membrane, facilitating its passive diffusion. The flexibility of the linear peptide is likely insufficient to shield its polar backbone, thus hindering membrane translocation.

Non-Immunosuppressive Cyclic Analogs: A Proxy for Understanding Altered Pharmacology

While data on true ring-opened analogs is sparse, a wealth of information exists on non-immunosuppressive cyclic analogs of CsA. These compounds, in which specific amino acid modifications abrogate calcineurin inhibition while often preserving cyclophilin binding, serve as a valuable proxy for understanding how structural modifications that alter the canonical immunosuppressive activity can lead to novel pharmacological profiles. These analogs have been investigated for a range of non-immunosuppressive applications.

Antiviral Activity

Certain non-immunosuppressive CsA analogs have demonstrated potent antiviral activity, particularly against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This activity is often dependent on the inhibition of cyclophilin A, which is co-opted by some viruses for their replication.

Table 2: Antiviral Activity of Selected Non-Immunosuppressive Cyclosporin A Analogs

AnalogVirusAssayEC₅₀Reference
SDZ NIM 811HIV-1T4 Lymphocyte Cell Lines0.011 - 0.057 µg/mL[Rosenwirth et al., 1994]
[D-lysine]⁸-CsA derivativeHCVReplicon Assay<200 nM[Gallay et al., 2010]
Neurotrophic and Neuroprotective Effects

Non-immunosuppressive CsA analogs have also been shown to possess neurotrophic and neuroprotective properties. These effects are thought to be mediated, in part, through the inhibition of cyclophilin D, a component of the mitochondrial permeability transition pore (mPTP). Inhibition of mPTP opening can prevent mitochondrial dysfunction and subsequent cell death.

Table 3: Neuroprotective Activity of Selected Non-Immunosuppressive Cyclosporin A Analogs

AnalogActivityModelIC₅₀ / PotencyReference
NIM811mPT InhibitionRat Brain MitochondriaMore potent than CsA[Waldmeier et al., 2002]
UNIL025mPT InhibitionRat Brain Mitochondria~10-fold more potent than CsA[Waldmeier et al., 2002]
MeAla⁶-CsANeurite OutgrowthPC12 CellsSimilar potency to CsA[Snyder et al., 1995]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of cyclosporin A and its analogs.

Synthesis of a Linear Cyclosporin A Analog

Objective: To synthesize a linear undecapeptide analog of cyclosporin A.

Methodology (Based on solid-phase peptide synthesis principles):

  • Resin Preparation: A suitable solid support resin (e.g., 2-chlorotrityl chloride resin) is functionalized with the C-terminal amino acid of the desired linear sequence.

  • Stepwise Peptide Elongation: The protected amino acids corresponding to the cyclosporin A sequence are sequentially coupled to the resin-bound peptide chain. Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA) in a suitable solvent (e.g., DMF) are used.

  • Deprotection: Following each coupling step, the N-terminal protecting group (e.g., Fmoc) is removed using a solution of piperidine in DMF.

  • N-methylation: For N-methylated amino acids, a specialized protocol involving temporary protection of the backbone amide followed by methylation is employed.

  • Cleavage from Resin: Once the full-length linear peptide is assembled, it is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to remove side-chain protecting groups.

  • Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Cyclophilin A Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of a cyclosporin A analog for cyclophilin A.

Methodology:

  • Reagents: Recombinant human cyclophilin A, a fluorescently labeled cyclosporin A derivative (e.g., fluorescein-labeled CsA), and the test analog.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.

  • Procedure: a. A constant concentration of the fluorescently labeled CsA derivative and cyclophilin A are incubated in the assay buffer. b. Increasing concentrations of the unlabeled test analog are added to the mixture. c. The fluorescence polarization of the samples is measured at an appropriate excitation and emission wavelength for the fluorophore.

  • Data Analysis: The decrease in fluorescence polarization upon addition of the test analog is used to calculate the IC₅₀ value, which represents the concentration of the analog required to displace 50% of the fluorescently labeled CsA from cyclophilin A. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcineurin Phosphatase Activity Assay

Objective: To measure the inhibitory effect of a cyclosporin A analog on calcineurin activity.

Methodology:

  • Reagents: Recombinant human calcineurin, calmodulin, a phosphorylated substrate (e.g., RII phosphopeptide), and the test analog pre-incubated with cyclophilin A.

  • Assay Buffer: A buffer containing Tris-HCl, MgCl₂, CaCl₂, and a reducing agent like DTT.

  • Procedure: a. The test analog is pre-incubated with cyclophilin A to allow for complex formation. b. Calcineurin and calmodulin are activated in the assay buffer. c. The pre-formed analog-CypA complex is added to the activated calcineurin. d. The reaction is initiated by the addition of the phosphorylated substrate. e. The reaction is allowed to proceed for a defined period at a controlled temperature and then stopped. f. The amount of free phosphate released is quantified using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: The percentage of inhibition of calcineurin activity is calculated relative to a control without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Permeability Assay (RRCK Monolayer)

Objective: To assess the passive permeability of a cyclosporin A analog across a cell monolayer.

Methodology:

  • Cell Culture: Rat renal cortical kidney (RRCK) cells are cultured on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed, which serves as a model for a biological barrier.

  • Transport Buffer: A physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), is used.

  • Procedure: a. The cell monolayers are washed with the transport buffer. b. The test analog is added to the apical (donor) chamber. c. At various time points, samples are taken from the basolateral (receiver) chamber. d. The concentration of the analog in the receiver chamber is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the analog in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling pathway inhibited by immunosuppressive cyclosporin A is the calcineurin-NFAT pathway. Non-immunosuppressive analogs may interact with other pathways, such as the mitochondrial permeability transition.

Calcineurin_NFAT_Pathway cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_active Active Calcineurin Calmodulin->Calcineurin_active Activates NFAT Dephosphorylated NFAT Calcineurin_active->NFAT Dephosphorylates NFAT_P Phosphorylated NFAT (Cytoplasmic) NFAT_P->NFAT NFAT_nuc NFAT (Nuclear) NFAT->NFAT_nuc Translocates to Nucleus Nucleus IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene IL2 IL-2 Production IL2_gene->IL2 CsA Cyclosporin A CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA Cyclophilin A CypA->CsA_CypA CsA_CypA->Calcineurin_active Inhibits Mitochondrial_Permeability_Transition Stress Cellular Stress (e.g., Oxidative Stress, Ca²⁺ overload) mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening Stress->mPTP Induces Mito_dysfunction Mitochondrial Dysfunction (ΔΨm collapse, swelling) mPTP->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis CypD Cyclophilin D CypD->mPTP Promotes opening Non_immuno_CsA Non-immunosuppressive CsA Analog Non_immuno_CsA->CypD Inhibits Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Pharmacological Evaluation Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & NMR Purification->Characterization CypA_binding Cyclophilin Binding Assay Characterization->CypA_binding Calcineurin_assay Calcineurin Inhibition Assay Characterization->Calcineurin_assay Cell_perm Cell Permeability Assay Characterization->Cell_perm Functional_assays Functional Assays (e.g., antiviral, neuroprotection) Calcineurin_assay->Functional_assays

A Comparative Analysis of Cyclosporin A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the structural and functional differences between the immunosuppressive drug Cyclosporin A (CsA) and three of its notable derivatives: Alisporivir, Voclosporin, and NIM811. This document outlines the key structural modifications, their impact on biological activity, and the experimental methodologies used to characterize these compounds.

Core Structural Differences and Physicochemical Properties

Cyclosporin A is a cyclic peptide of 11 amino acids, produced by the fungus Tolypocladium inflatum. Its derivatives have been synthesized to enhance its therapeutic properties and reduce side effects. The primary structural modifications of Alisporivir, Voclosporin, and NIM811 compared to Cyclosporin A are detailed below.

Table 1: Structural Modifications of Cyclosporin A Derivatives

CompoundAmino Acid Position 1 ModificationAmino Acid Position 3 ModificationAmino Acid Position 4 ModificationOther Modifications
Cyclosporin A (4R)-4-[( E)-2-butenyl]-4, N-dimethyl-L-threonine (MeBmt)Sarcosine (Sar)N-methyl-L-leucine (MeLeu)-
Alisporivir UnchangedSarcosine replaced by N-methyl-D-alanine (D-MeAla)[1]N-methyl-L-leucine replaced by N-ethyl-L-valine (EtVal)[1]Nitrogen at position 4 is N-ethylated instead of N-methylated[1]
Voclosporin Addition of a single carbon extension to the butenyl side chain[2]UnchangedUnchanged-
NIM811 UnchangedUnchangedN-methyl-L-leucine replaced by N-methyl-L-isoleucine (MeIle)[3]-

These structural alterations directly influence the physicochemical properties and biological activities of the derivatives.

Table 2: Physicochemical Properties of Cyclosporin A and Its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )
Cyclosporin A C₆₂H₁₁₁N₁₁O₁₂1202.61
Alisporivir C₆₃H₁₁₃N₁₁O₁₂1216.66[4]
Voclosporin C₆₃H₁₁₁N₁₁O₁₂1214.65
NIM811 C₆₂H₁₁₁N₁₁O₁₂1202.61[5]

Comparative Biological Activity

The structural modifications significantly alter the interaction of these compounds with their primary cellular targets, cyclophilin A (CypA) and calcineurin (Cn).

Table 3: Comparative Biological Activity Data

CompoundCyclophilin A Binding (Kd, nM)Calcineurin Inhibition (IC₅₀, nM)Primary Therapeutic Effect
Cyclosporin A 36.8[6]~7 (in complex with CypA)Immunosuppression
Alisporivir 15 ± 3[3]Abolished[1]Antiviral (HCV)
Voclosporin ~15 (E-isomer)[7]More potent than CsA[8]Immunosuppression
NIM811 2.1 (Kᵢ)[3]Significantly reduced[3]Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Signaling Pathways and Mechanisms of Action

The differential binding to cyclophilin A and calcineurin results in distinct mechanisms of action for Cyclosporin A and its derivatives.

Cyclosporin A and Voclosporin: Calcineurin-Dependent Immunosuppression

Cyclosporin A and Voclosporin exert their immunosuppressive effects by inhibiting the calcineurin signaling pathway. This process involves the formation of a drug-cyclophilin A complex that binds to and inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes, such as Interleukin-2 (IL-2).

G TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc translocates Gene_transcription Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_transcription activates Immune_response Immune Response Gene_transcription->Immune_response CsA_Voclosporin Cyclosporin A / Voclosporin Complex CsA/Voclosporin-CypA Complex CsA_Voclosporin->Complex CypA Cyclophilin A CypA->Complex Complex->Calcineurin_active inhibits

Caption: Calcineurin-dependent immunosuppression pathway.

Alisporivir: A Non-immunosuppressive Cyclophilin Inhibitor

Alisporivir's structural modifications prevent the formation of a stable ternary complex with cyclophilin A and calcineurin, thus abolishing its immunosuppressive activity[1]. Instead, its primary mechanism of action is the inhibition of cyclophilin A, which is a host factor required for the replication of certain viruses, such as the Hepatitis C virus (HCV).

G Alisporivir Alisporivir Complex Alisporivir-CypA Complex Alisporivir->Complex CypA Cyclophilin A CypA->Complex HCV_Replication HCV Replication Complex->HCV_Replication inhibits Calcineurin Calcineurin Complex->Calcineurin does not bind No_immunosuppression No Immunosuppression Calcineurin->No_immunosuppression

Caption: Mechanism of action of Alisporivir.

NIM811: Inhibition of the Mitochondrial Permeability Transition Pore

NIM811 is a non-immunosuppressive derivative that primarily targets the mitochondrial permeability transition pore (mPTP)[9]. The mPTP is a protein complex in the inner mitochondrial membrane that, when opened, leads to mitochondrial swelling and cell death. NIM811 inhibits the opening of the mPTP, a process that is often triggered by cellular stress signals like high levels of calcium and reactive oxygen species (ROS).

G Cell_Stress Cellular Stress (e.g., Ca²⁺, ROS) mPTP_closed mPTP (Closed) Cell_Stress->mPTP_closed triggers opening mPTP_open mPTP (Open) mPTP_closed->mPTP_open Mitochondrial_swelling Mitochondrial Swelling mPTP_open->Mitochondrial_swelling Cell_death Cell Death Mitochondrial_swelling->Cell_death NIM811 NIM811 NIM811->mPTP_open inhibits opening

Caption: NIM811 inhibition of the mPTP.

Experimental Protocols

Synthesis of Cyclosporin A Derivatives

The synthesis of these derivatives typically starts from the natural product Cyclosporin A.

Workflow for Derivative Synthesis:

G CsA Cyclosporin A Protection Protection of Functional Groups CsA->Protection Modification Site-Specific Modification Protection->Modification Deprotection Deprotection Modification->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Derivative Cyclosporin A Derivative Purification->Derivative

Caption: General workflow for synthesizing CsA derivatives.

Detailed Method for Voclosporin Synthesis: A common synthetic route for Voclosporin involves the following key steps, starting from Cyclosporin A[10][11]:

  • Acetylation: The hydroxyl group on the MeBmt residue of Cyclosporin A is protected by reacting with acetic anhydride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to yield acetyl Cyclosporin A.

  • Ozonolysis: The double bond in the butenyl side chain of acetyl Cyclosporin A is cleaved via ozonolysis to form an aldehyde.

  • Homologation: The aldehyde is then reacted with a suitable reagent, such as propargyltrimethylsilane and bis(cyclopentadienyl)zirconium chloride hydride in the presence of silver perchlorate, to extend the carbon chain and form the trans-alkene.

  • Deprotection: The acetyl protecting group is removed using a base-mediated hydrolysis.

  • Purification: The final product, Voclosporin, is purified using semi-preparative high-pressure liquid chromatography (HPLC).

Cyclophilin A Competitive Binding Assay

This assay is used to determine the binding affinity of the cyclosporin derivatives to cyclophilin A.

Protocol: [12][13][14]

  • Reagents and Materials: Recombinant human cyclophilin A, [³H]-Cyclosporin A (tracer), unlabeled Cyclosporin A and derivatives, assay buffer, and charcoal suspension.

  • Procedure: a. A fixed amount of cyclophilin A and [³H]-Cyclosporin A are incubated in the assay buffer. b. Increasing concentrations of unlabeled Cyclosporin A (for standard curve) or the test derivative are added to compete with the tracer for binding to cyclophilin A. c. The mixture is incubated to reach binding equilibrium. d. A charcoal suspension is added to adsorb the free (unbound) [³H]-Cyclosporin A. e. The mixture is centrifuged to pellet the charcoal. f. The radioactivity in the supernatant, which represents the amount of [³H]-Cyclosporin A bound to cyclophilin A, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]-Cyclosporin A binding (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of the cyclosporin-cyclophilin A complex to inhibit the phosphatase activity of calcineurin.

Protocol: [15][16][17]

  • Reagents and Materials: Recombinant human calcineurin, calmodulin, a phosphopeptide substrate (e.g., RII phosphopeptide), Cyclosporin A or derivative, cyclophilin A, assay buffer, and a phosphate detection reagent (e.g., Malachite Green).

  • Procedure: a. Calcineurin is pre-incubated with calmodulin in the assay buffer to activate the enzyme. b. The test compound (Cyclosporin A or derivative) is pre-incubated with cyclophilin A to allow for complex formation. c. The activated calcineurin is then incubated with the drug-cyclophilin A complex. d. The phosphopeptide substrate is added to initiate the dephosphorylation reaction. e. The reaction is stopped after a defined time, and the amount of free phosphate released is quantified using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis: The concentration of the drug-cyclophilin A complex that inhibits 50% of the calcineurin phosphatase activity (IC₅₀) is determined.

Mitochondrial Permeability Transition Pore (mPTP) Assay

This assay is used to assess the effect of compounds like NIM811 on the opening of the mPTP in living cells.

Protocol: [18][19][20]

  • Reagents and Materials: Calcein-AM, CoCl₂, a calcium ionophore (e.g., ionomycin) as a positive control, cell culture medium, and phosphate-buffered saline (PBS).

  • Procedure: a. Cells are loaded with Calcein-AM, a fluorescent dye that enters the cells and is cleaved by esterases to become fluorescent and membrane-impermeable, thus staining the entire cell, including mitochondria. b. CoCl₂ is added to the medium. CoCl₂ is a quencher of calcein fluorescence but cannot cross the inner mitochondrial membrane. Therefore, it quenches the cytoplasmic fluorescence, leaving only the mitochondrial fluorescence visible. c. The cells are treated with the test compound (e.g., NIM811) or a vehicle control. d. An mPTP-opening stimulus (e.g., ionomycin) is added. e. The fluorescence of the cells is monitored over time using a fluorescence microscope or a flow cytometer. A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter the mitochondria and quench the calcein fluorescence.

  • Data Analysis: The rate and extent of fluorescence decrease are quantified to determine the inhibitory effect of the test compound on mPTP opening.

Conclusion

The structural modifications of Cyclosporin A have led to the development of derivatives with distinct and improved therapeutic profiles. Alisporivir, with its abolished immunosuppressive activity, offers a targeted antiviral therapy. Voclosporin provides a more potent immunosuppressive effect, potentially with an improved safety profile. NIM811, by targeting the mitochondrial permeability transition pore, presents a novel approach for cytoprotection in various disease models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel Cyclosporin A derivatives.

References

Target Identification Studies of Cyclosporin A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the target identification of Cyclosporin A (CsA) and its derivatives. Since "Cyclosporin A-Derivative 1" is a placeholder, this document will focus on well-characterized derivatives such as Alisporivir (DEB025) and NIM258, providing a framework for understanding the target engagement of this important class of cyclic peptides.

Introduction to Cyclosporin A and its Derivatives

Cyclosporin A is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1] Its mechanism of action involves the formation of a complex with its primary intracellular target, cyclophilin A (CypA), a peptidyl-prolyl isomerase. This drug-protein complex then binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[1][2] Inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines that promote T-cell activation.[2][3]

Concerns over the immunosuppressive side effects of CsA have driven the development of derivatives with modified biological activities. These derivatives, such as the non-immunosuppressive Alisporivir and NIM258, have been investigated for other therapeutic applications, including antiviral and anticancer treatments.[1][4] Understanding the full spectrum of molecular targets for both CsA and its derivatives is crucial for elucidating their mechanisms of action and predicting potential on-target and off-target effects.

Target Identification Methodologies

A variety of proteomic techniques are employed to identify the molecular targets of CsA and its derivatives. These methods are designed to isolate and identify proteins that physically interact with the small molecule.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand. In the context of CsA derivatives, the compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the immobilized drug are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography

  • Preparation of the Affinity Matrix:

    • A CsA derivative with a suitable functional group for coupling (e.g., a carboxyl or amino group) is synthesized.

    • The derivative is covalently coupled to an activated agarose resin (e.g., NHS-activated Sepharose). The coupling chemistry will depend on the functional group on the derivative and the resin. It is crucial to ensure that the modification does not interfere with the derivative's binding to its target proteins.

    • The remaining active groups on the resin are blocked to prevent non-specific protein binding.

    • The resin is washed extensively to remove any non-covalently bound derivative.

  • Cell Lysis and Lysate Preparation:

    • Cells of interest are cultured and harvested.

    • Cells are lysed in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

    • The lysate is clarified by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • The cell lysate is incubated with the prepared affinity matrix to allow for the binding of target proteins.

    • The matrix is then washed extensively with lysis buffer to remove non-specifically bound proteins.

    • A control experiment using a resin without the immobilized derivative is performed in parallel to identify proteins that bind non-specifically to the matrix itself.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Bound proteins are eluted from the matrix. This can be achieved by:

      • Competition with a high concentration of the free CsA derivative.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing elution buffer (e.g., containing SDS).

    • The eluted proteins are precipitated (e.g., with trichloroacetic acid or acetone) and then re-solubilized in a buffer suitable for enzymatic digestion.

    • Proteins are digested into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS/MS spectra are searched against a protein database to identify the proteins present in the eluate.

    • Proteins that are significantly enriched in the pulldown with the CsA derivative compared to the control are considered potential targets.

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful quantitative proteomic technique that allows for the precise comparison of protein abundance between different cell populations. In the context of target identification, SILAC can be used to identify proteins that are stabilized or destabilized upon binding to a drug, or to quantify the enrichment of proteins in a pulldown experiment.

Experimental Protocol: SILAC-based Target Identification

  • Cell Culture and Labeling:

    • Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).

    • Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

  • Drug Treatment and Lysate Preparation:

    • One of the cell populations (e.g., the "heavy" labeled cells) is treated with the CsA derivative, while the other ("light" labeled cells) is treated with a vehicle control.

    • The cells are lysed, and the protein concentrations of the "light" and "heavy" lysates are determined.

  • Protein Mixing and Digestion:

    • Equal amounts of protein from the "light" and "heavy" lysates are mixed.

    • The combined protein mixture is then subjected to in-solution or in-gel digestion with trypsin.

  • Mass Spectrometry Analysis and Data Interpretation:

    • The resulting peptide mixture is analyzed by LC-MS/MS.

    • In the mass spectrometer, peptides derived from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the incorporated stable isotopes.

    • The relative abundance of a protein in the two samples can be determined by comparing the intensities of the "light" and "heavy" peptide peaks.

    • Proteins that show a significant change in their abundance ratio upon drug treatment are considered potential targets or proteins affected by the drug's activity. For pulldown experiments, a high heavy/light ratio would indicate specific binding to the drug.

Identified Targets of Cyclosporin A and Derivatives

The primary and most well-characterized target of CsA is cyclophilin A (CypA) . However, studies have revealed that CsA and its derivatives can interact with a range of other proteins, which may contribute to their diverse biological effects and side-effect profiles.

Table 1: Quantitative Data for the Interaction of Cyclosporin A and its Derivatives with Target Proteins

CompoundTarget ProteinMethodQuantitative ValueReference
Cyclosporin ACyclophilin AFluorescence SpectroscopyKd = 13 ± 4 nM[2]
Voclosporin (E-ISA247)Cyclophilin AFluorescence SpectroscopyKd = 15 ± 4 nM[2]
Z-ISA247Cyclophilin AFluorescence SpectroscopyKd = 61 ± 9 nM[2]
NIM811CyclophilinCompetitive Binding AssayHigher affinity than CsA[4]
NIM811-HCV Replicon AssayIC50 = 0.66 µM[4][5]
AlisporivirCyclophilin A-Potent inhibitor[6]

Signaling Pathways and Experimental Workflows

The interaction of CsA and its derivatives with their molecular targets can modulate various intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.

The Calcineurin/NFAT Signaling Pathway

The canonical pathway affected by immunosuppressive cyclosporins involves the inhibition of calcineurin and the subsequent suppression of NFAT signaling.

Calcineurin_NFAT_Pathway TCR T-Cell Receptor PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca release Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocation IL2_Gene IL-2 Gene NFAT->IL2_Gene activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA transcription IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein translation CsA Cyclosporin A CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA Cyclophilin A CypA->CsA_CypA CsA_CypA->Calcineurin inhibits

Caption: The Cyclosporin A-mediated inhibition of the Calcineurin/NFAT signaling pathway.

General Workflow for Target Identification

The process of identifying the molecular targets of a CsA derivative involves a series of integrated experimental and computational steps.

Target_ID_Workflow Derivative Cyclosporin A Derivative Affinity_Matrix Immobilization on Affinity Matrix Derivative->Affinity_Matrix Pulldown Affinity Pulldown Affinity_Matrix->Pulldown Cell_Lysate Cell Lysate Preparation Cell_Lysate->Pulldown SILAC SILAC Labeling & Quantitative Proteomics Cell_Lysate->SILAC Elution Elution of Bound Proteins Pulldown->Elution MS_Prep Digestion & Sample Prep for Mass Spectrometry Elution->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Database Searching & Protein Identification LC_MS->Data_Analysis Target_Validation Target Validation (e.g., Western Blot, SPR) Data_Analysis->Target_Validation SILAC->LC_MS

Caption: A generalized experimental workflow for the identification of protein targets of a Cyclosporin A derivative.

Conclusion

The target identification studies of Cyclosporin A and its derivatives have been instrumental in understanding their mechanisms of action and in the development of new therapeutic agents with improved safety and efficacy profiles. The combination of affinity-based proteomics and quantitative mass spectrometry provides a powerful platform for the comprehensive characterization of drug-protein interactions. As new derivatives are synthesized, the application of these methodologies will continue to be essential for their preclinical and clinical development.

References

Cyclosporin A-Derivative 1: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclosporin A (CsA) is a potent immunosuppressant drug, a neutral, hydrophobic cyclic peptide composed of 11 amino acids, first isolated from the fungus Tolypocladium inflatum.[1][2][3] It is widely used in clinical settings to prevent organ rejection following transplantation and to treat various autoimmune disorders.[1][3] Its primary mechanism of action involves the inhibition of T-cell activation.[4][5] In recent years, extensive research has focused on modifying the CsA scaffold to develop derivatives with novel therapeutic properties, often seeking to separate its immunosuppressive effects from other biological activities, such as antiviral or cytoprotective functions.[1][6]

This document provides a technical overview of a specific, non-immunosuppressive analog known as Cyclosporin A-Derivative 1 . This compound is a crystalline intermediate resulting from the chemical modification and ring-opening of the parent Cyclosporin A molecule.[7][8] Specifically, it is a linear peptide intermediate formed by acylating the butenyl-methyl-threonine side chain of CsA and subsequently cleaving the peptide backbone between the sarcosine and N-methyl-leucine residues, a process detailed in patent WO 2013167703 A1.[7][8] This review consolidates the available data on this derivative, its parent compound, and related analogs to provide a guide for researchers and drug development professionals.

Mechanism of Action: From Immunosuppression to Novel Activities

The canonical mechanism of action for Cyclosporin A is well-established. CsA diffuses into T-lymphocytes and binds with high affinity to its intracellular receptor, cyclophilin A (CypA).[2][4][9] This CsA-CypA complex then targets and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[5][9] By inhibiting calcineurin, CsA prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[9][10] Phosphorylated NFAT cannot translocate into the nucleus, which in turn blocks the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[4][9] The reduction in IL-2 production halts the T-cell-mediated immune response.[10] Beyond this primary pathway, CsA has also been shown to inhibit the JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[5]

This compound is characterized as a non-immunosuppressive agent.[11][7][8] This implies that its linear structure, resulting from the ring-opening reaction, prevents the formation of a conformationally active complex with cyclophilin that can effectively inhibit calcineurin. While it may still bind to cyclophilins, the subsequent inhibition of the phosphatase is abolished, thus eliminating its immunosuppressive effects.[12] Research into such non-immunosuppressive derivatives aims to harness other potential activities of the cyclosporin scaffold. For instance, some derivatives have been investigated as ion channel activators or inhibitors of specific protein-protein interactions.[13]

cyclosporin_a_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Calcineurin_active Active Calcineurin TCR->Calcineurin_active Signal Cascade CsA Cyclosporin A CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA Cyclophilin A (CypA) CypA->CsA_CypA Calcineurin_inactive Inactive Calcineurin CsA_CypA->Calcineurin_inactive Inhibits NFAT NFAT (Active) Calcineurin_active->NFAT Dephosphorylates NFATp NFAT-P (Inactive) NFATp->Calcineurin_active NFAT_n NFAT NFAT->NFAT_n Translocation IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Caption: Immunosuppressive signaling pathway of Cyclosporin A.

Quantitative Data Summary

Quantitative data for this compound is limited in publicly available literature. However, data from studies on the parent compound and other derivatives provide valuable context for its potential biological and chemical properties.

Compound/Derivative NameAssay/ParameterValueReference
This compound Free base Solubility≥ 2.5 mg/mL (in 10% DMSO / 90% Corn Oil)[7]
Cyclosporin AWater Solubility0.04 mg/mL (at 25°C)[3]
Cyclosporin ABinding Affinity (Kd) for Cyclophilin A36.8 nM[14]
Cyclosporin ABinding Affinity (Kd) for Cyclophilin B9.8 nM[14]
Cyclosporin ABinding Affinity (Kd) for Cyclophilin C90.8 nM[14]
[O-(NH2(CH2)5NHC(O)CH2)-D-Ser8]CsACyp18 Isomerase Inhibition (IC50)3.2 nM[12]
Cyclosporin AAnti-Influenza EC50 (A/WSN/33 H1N1)Low micromolar range[1]
Cyclosporin AClinical Dose (Psoriasis)5 mg/kg/day (oral)[15]
Cyclosporin AClinical Dose (COVID-19 Trial)Starting at 9 mg/kg/day (oral)[16][17]

Experimental Protocols

Preparation of Working Solution for this compound (In Vivo)

This protocol is adapted from the supplier's recommendation for the free base form of the derivative.[7]

  • Solvent Preparation : Prepare a 10% DMSO in corn oil solution. For example, to make 10 mL of the final solvent, mix 1 mL of DMSO with 9 mL of corn oil.

  • Dissolution : Weigh the required amount of this compound Free base. Add it to the 10% DMSO/corn oil solvent to achieve the desired final concentration (e.g., for 2.5 mg/mL, add 25 mg of the compound to 10 mL of solvent).

  • Solubilization : Vortex the mixture vigorously. If precipitation or phase separation occurs, gently warm the solution and/or use sonication until the compound is fully dissolved, resulting in a clear solution.

  • Administration : It is recommended to prepare this working solution freshly on the day of use for in vivo experiments.

Anti-Influenza Plaque Reduction Assay

This protocol was used to determine the antiviral activity of Cyclosporin A against influenza viruses.[1]

  • Cell Culture : Grow Madin-Darby Canine Kidney (MDCK) cells at 37°C in a 5% CO2 atmosphere in DMEM media supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Viral Infection : Seed MDCK cells in 6-well plates and grow to confluence. Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Compound Treatment : Infect the cells with an influenza virus strain (e.g., A/WSN/33 H1N1) at a concentration of approximately 100 plaque-forming units (pfu) per well in the presence of increasing, non-toxic concentrations of the test compound (e.g., Cyclosporin A).

  • Incubation : After a 1-hour adsorption period, remove the virus inoculum. Overlay the cells with agar containing L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK)-treated trypsin and the corresponding concentration of the test compound.

  • Plaque Visualization : Incubate the plates at 37°C for 48-72 hours. Fix the cells with 10% formalin and stain with a 1% crystal violet solution to visualize and count the plaques.

  • Data Analysis : The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

experimental_workflow cluster_prep Preparation cluster_exp Infection & Treatment cluster_analysis Analysis A 1. Culture MDCK cells to confluence in 6-well plates D 4. Wash cells with PBS A->D B 2. Prepare serial dilutions of Cyclosporin A derivative E 5. Infect cells with virus in presence of compound dilutions B->E C 3. Prepare influenza virus stock (e.g., 100 pfu/well) C->E D->E F 6. Incubate for 1 hr (adsorption) E->F G 7. Remove inoculum, add agar overlay with compound and trypsin F->G H 8. Incubate for 48-72 hours G->H I 9. Fix cells with formalin H->I J 10. Stain with Crystal Violet I->J K 11. Count plaques and calculate EC50 J->K

Caption: Workflow for a typical plaque reduction antiviral assay.

Review of Biological Activities

While direct studies on this compound are scarce, the activities of the parent compound and other non-immunosuppressive derivatives suggest several potential areas of interest for researchers.

  • Antiviral Activity : CsA and its analogs have demonstrated broad-spectrum antiviral activity against influenza A and B viruses.[1] The mechanism appears to be independent of cyclophilin isomerase activity and acts at a post-fusion stage of viral replication.[1] Non-immunosuppressive derivatives like Alisporivir and NIM818 have entered clinical trials for Hepatitis C and HIV, respectively, indicating that the antiviral effect can be successfully decoupled from immunosuppression.[1]

  • COVID-19 : The parent CsA has been investigated in clinical trials for hospitalized COVID-19 patients.[18] The rationale is twofold: its immunomodulatory effects can quell the cytokine storm associated with severe disease, and it may possess direct antiviral properties against coronaviruses.[16][17] A phase I trial showed that short courses of CsA were safe and associated with significant reductions in inflammatory cytokines like CXCL10.[16][17]

  • Cell-Mediated Mineralization : A non-immunosuppressive CsA derivative, SDZ 220-384, was found to decrease cell-mediated mineralization in culture, suggesting a potential role for these compounds in modulating osteoblast function independent of the calcineurin pathway.[19]

This compound is a linear, non-immunosuppressive peptide intermediate derived from the targeted chemical modification of Cyclosporin A. While it is commercially available for research, dedicated studies detailing its specific biological activities and mechanism of action are not widely published. Its non-immunosuppressive nature, confirmed by its supplier, indicates a disruption of the canonical CsA-CypA-calcineurin inhibitory axis.

Based on extensive research into the parent compound and other non-immunosuppressive analogs, promising avenues for the investigation of this compound include its potential as an antiviral agent, particularly against influenza, hepatitis, or coronaviruses, and its effects on cellular processes like ion transport and mineralization. The protocols and quantitative data presented here, drawn from the broader cyclosporin literature, provide a foundational framework for researchers and drug developers to explore the therapeutic potential of this and related derivatives.

References

"Cyclosporin A-Derivative 1" chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclosporin A-Derivative 1, a non-immunosuppressive, linear peptide intermediate derived from the well-known immunosuppressant Cyclosporin A. This document details its chemical properties, synthesis, and known biological context, offering valuable insights for its potential applications in research and drug development.

Core Chemical and Physical Properties

This compound is a crystalline intermediate formed by the ring-opening of Cyclosporin A.[1] This structural modification, specifically the cleavage of the peptide bond between the sarcosine and N-methyl-leucine residues, results in a linear peptide.[1] The derivatization process also involves the acylation of the butenyl-methyl-threonine side chain.[1]

PropertyValueReference
Chemical Formula C65H118BF4N11O14[2]
Molecular Weight 1364.50 g/mol [2]
CAS Number 1487360-85-9[1]
Description Crystalline intermediate[1]
Key Structural Feature Linear undecapeptide[1]
Derivation Ring-opening of Cyclosporin A[1]

Synthesis Overview

The synthesis of this compound is detailed in patent WO 2013167703 A1.[1][3] The process involves two key steps:

  • Acylation: The butenyl-methyl-threonine side chain of Cyclosporin A is first acylated.[1]

  • Ring-Opening Reaction: The cyclic structure of the acylated Cyclosporin A is then opened between the sarcosine and N-methyl-leucine residues to yield the linear peptide derivative.[1]

A general workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow CsA Cyclosporin A Acylated_CsA Acylated Cyclosporin A CsA->Acylated_CsA Acylation of butenyl-methyl-threonine Derivative1 This compound Acylated_CsA->Derivative1 Ring-opening between Sarcosine and N-methyl-leucine

A simplified workflow for the synthesis of this compound.

Biological Context and Mechanism of Action

While Cyclosporin A is a potent immunosuppressant, this compound is characterized as non-immunosuppressive.[1] The immunosuppressive activity of Cyclosporin A is primarily mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[4][5][6] This inhibition occurs when Cyclosporin A forms a complex with the intracellular protein cyclophilin.[5]

The linear structure of this compound likely alters its ability to form the critical ternary complex with cyclophilin and calcineurin, thereby ablating its immunosuppressive effects. The mechanism of action for this derivative, and other linear cyclosporin peptides, is an area of ongoing research and may reveal novel biological activities distinct from the parent compound.[6]

The established signaling pathway for the immunosuppressive action of Cyclosporin A is illustrated below. It is important to note that this compound does not effectively engage this pathway.

G cluster_pathway Cyclosporin A Immunosuppressive Pathway TCR T-Cell Receptor Activation CaN Calcineurin TCR->CaN ↑ Ca2+ NFATp NFAT (phosphorylated) (inactive) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) (active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene Activation CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp Binds CsA_Cyp CsA-Cyp Complex Cyp->CsA_Cyp CsA_Cyp->CaN Inhibits

The calcineurin-NFAT signaling pathway inhibited by Cyclosporin A.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and contained within patent WO 2013167703 A1. Researchers interested in replicating this synthesis should refer directly to this patent for specific reagents, reaction conditions, and purification methods.

General laboratory procedures for handling and solubilizing peptides of this nature are as follows:

  • Solubility: Due to its hydrophobic nature, this compound may require dissolution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution in aqueous buffers.[1]

  • Storage: For long-term stability, the compound should be stored at low temperatures, typically -20°C or below, and protected from moisture.

Potential Research Applications

The non-immunosuppressive nature of this compound, combined with its structural relationship to a well-characterized parent molecule, makes it a valuable tool for various research applications:

  • Control Compound: It can serve as a negative control in studies investigating the immunosuppressive effects of Cyclosporin A, helping to delineate calcineurin-dependent and -independent activities.

  • Drug Discovery Scaffold: The linear peptide backbone could be a starting point for the development of new therapeutic agents with novel biological activities. The modifications on the side chains could be further explored to create a library of compounds for screening.

  • Investigating Cyclophilin Binding: This derivative can be used to study the binding interactions with cyclophilins without the confounding factor of calcineurin inhibition, potentially uncovering other cellular roles of cyclophilins.

Conclusion

This compound represents an interesting modification of a clinically significant natural product. Its well-defined chemical properties and synthetic origin, coupled with its non-immunosuppressive profile, position it as a useful tool for researchers in immunology, pharmacology, and drug discovery. Further investigation into the specific biological activities of this linear peptide is warranted to fully understand its potential beyond its role as a synthetic intermediate.

References

Calcineurin-Independent Effects of Cyclosporin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a powerful immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its primary mechanism of action involves the formation of a complex with cyclophilin A (CypA), which then binds to and inhibits the protein phosphatase calcineurin. This inhibition ultimately prevents the activation of T-cells. However, a growing body of research has illuminated a diverse range of biological activities of CsA and its derivatives that are independent of calcineurin inhibition. These non-immunosuppressive cyclosporin derivatives are gaining attention as potential therapeutic agents for a variety of diseases, including viral infections, mitochondrial dysfunction-related disorders, fibrosis, and cancer.

This technical guide provides an in-depth overview of the calcineurin-independent effects of cyclosporin derivatives. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the mechanisms of action, quantitative data on their biological activities, and protocols for key experimental assays.

Core Concepts: Beyond Calcineurin Inhibition

The calcineurin-independent effects of cyclosporin derivatives are primarily mediated through their interactions with various isoforms of cyclophilins, a family of peptidyl-prolyl isomerases that play crucial roles in protein folding and cellular signaling. By binding to different cyclophilins, such as cyclophilin A (CypA), cyclophilin B (CypB), and cyclophilin D (CypD), these derivatives can modulate a range of downstream signaling pathways without affecting the calcineurin-NFAT pathway responsible for immunosuppression.

Key non-immunosuppressive cyclosporin derivatives include:

  • NIM811 ((Melle-4)cyclosporin): A well-characterized derivative known for its potent inhibition of the mitochondrial permeability transition pore (mPTP) and its antiviral activity.

  • Sanglifehrin A (SfA): A macrolide with a distinct structure from CsA that binds to cyclophilins and exhibits unique anti-fibrotic and immunomodulatory properties.

  • Alisporivir (Debio-025): A non-immunosuppressive cyclophilin inhibitor that has been investigated for its antiviral activity, particularly against the hepatitis C virus (HCV).

  • SCY-635: Another non-immunosuppressive cyclophilin inhibitor with demonstrated anti-HCV activity.

The primary molecular targets and pathways involved in the calcineurin-independent effects of these derivatives are:

  • Cyclophilins: These derivatives bind to the active site of various cyclophilin isoforms, inhibiting their enzymatic activity and modulating their interactions with other proteins.

  • Mitochondrial Permeability Transition Pore (mPTP): Several non-immunosuppressive derivatives, most notably NIM811, are potent inhibitors of the mPTP, a channel in the inner mitochondrial membrane whose opening can lead to cell death. This inhibition is often mediated through interaction with cyclophilin D (CypD), a component of the mPTP complex.[1][2]

  • Viral Proteins: Cyclophilins are often co-opted by viruses for their replication. By inhibiting cyclophilins, these derivatives can disrupt the viral life cycle.

  • Collagen Chaperones: Sanglifehrin A has been shown to target cyclophilin B, a key chaperone in collagen synthesis, leading to anti-fibrotic effects.[3][4][5]

Data Presentation: Quantitative Analysis of Cyclosporin Derivatives

The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of various non-immunosuppressive cyclosporin derivatives.

Table 1: Cyclophilin Binding Affinity of Cyclosporin Derivatives

CompoundCyclophilin IsoformAssay MethodBinding Affinity (Kd, Ki, or IC50)Reference
NIM811 CypANot SpecifiedKi = 2.1 nM[6]
Alisporivir CypANMR SpectroscopyKD = 7 nM[7]
SCY-635 CypANot SpecifiedHigher affinity than CsA[8]
Sanglifehrin A CypANot SpecifiedIC50 = 12.8 nM[6]
Voclosporin (E-ISA247) CypAFluorescence SpectroscopyKd = 15 ± 4 nM[9]
Z-ISA247 CypAFluorescence SpectroscopyKd = 61 ± 9 nM[9]

Table 2: Functional Inhibitory Concentrations of Cyclosporin Derivatives

CompoundBiological EffectAssay SystemIC50Reference
NIM811 HCV RNA ReplicationReplicon Cells0.66 µM[10]
Sanglifehrin A T-cell Proliferation (IL-2 dependent)Cell-based assay200 nM[11]
SCY-635 HCV RNA ReplicationReplicon CellsNanomolar range[8]
Alisporivir SARS-CoV-2 InfectionVero E6 Cells0.46 µM[6]
N-MeVal-4-CsA Endothelial Cell ProliferationHUVECComparable to CsA[12]

Signaling Pathways and Mechanisms of Action

The calcineurin-independent effects of cyclosporin derivatives are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

NIM811-Mediated Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

NIM811 is a potent inhibitor of the mPTP, a critical event in some forms of cell death.[1][2] This inhibition is primarily achieved through its interaction with cyclophilin D (CypD), a key regulatory component of the mPTP complex.

NIM811_mPTP_Inhibition cluster_mitochondrion Mitochondrion mPTP mPTP Complex Cell_Death Cell Death mPTP->Cell_Death Leads to CypD Cyclophilin D CypD->mPTP Promotes opening NIM811_mito NIM811 NIM811_mito->CypD Binds and Inhibits Ca_overload Ca2+ Overload Ca_overload->mPTP Induces opening ROS ROS ROS->mPTP Induces opening NIM811 NIM811 (extracellular) NIM811->NIM811_mito Enters Mitochondrion

NIM811 inhibits mPTP opening by binding to CypD.
Sanglifehrin A (SfA) Anti-Fibrotic Mechanism

Sanglifehrin A exerts its anti-fibrotic effects by targeting cyclophilin B (CypB) in the endoplasmic reticulum (ER).[3][4][5] This interaction leads to the secretion of CypB, thereby disrupting collagen synthesis.

SfA_Antifibrotic_Mechanism cluster_cell Myofibroblast cluster_er Endoplasmic Reticulum CypB Cyclophilin B Procollagen Procollagen CypB->Procollagen Chaperones CypB_secreted Secreted CypB CypB->CypB_secreted Secretion Collagen Mature Collagen Procollagen->Collagen Folding & Maturation SfA_er Sanglifehrin A SfA_er->CypB Binds to Fibrosis Fibrosis Collagen->Fibrosis SfA Sanglifehrin A (extracellular) SfA->SfA_er Enters Cell & ER

SfA induces CypB secretion, inhibiting collagen synthesis.
Calcineurin-Independent Anti-Angiogenic Effect

Certain non-immunosuppressive cyclosporin derivatives inhibit angiogenesis by targeting cyclophilins in endothelial cells, a mechanism independent of calcineurin.[12][13][14] This leads to a reduction in endothelial cell proliferation and migration.

Anti_Angiogenesis_Pathway Derivative Non-immunosuppressive Cyclosporin Derivative Cyclophilins Cyclophilins (e.g., CypA, CypD) Derivative->Cyclophilins Binds and Inhibits EC_Proliferation Endothelial Cell Proliferation Cyclophilins->EC_Proliferation Promotes EC_Migration Endothelial Cell Migration Cyclophilins->EC_Migration Promotes Angiogenesis Angiogenesis EC_Proliferation->Angiogenesis EC_Migration->Angiogenesis

References

Navigating Cellular Pathways: A Technical Guide to Cyclosporin A and its Derivative as Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses primarily on the well-characterized immunosuppressant and chemical probe, Cyclosporin A (CsA) . The user's original topic of interest, "Cyclosporin A-Derivative 1," is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A, as described in patent WO 2013167703 A1.[1][2] Despite extensive investigation, publicly available scientific literature and databases lack specific quantitative data, detailed experimental protocols, and defined signaling pathway interactions for "this compound" to be used as a chemical probe. Therefore, this guide utilizes the comprehensive data available for CsA as a foundational analogue, providing researchers with a robust framework for understanding and potentially investigating related compounds like "this compound."

Introduction to Cyclosporin A as a Chemical Probe

Cyclosporin A is a cyclic undecapeptide of fungal origin that has revolutionized both clinical immunosuppression and the study of cellular signaling.[3] Its high affinity and specificity for cyclophilins, a class of peptidyl-prolyl cis-trans isomerases (PPIases), make it an invaluable tool for dissecting a variety of biological processes. By forming a complex with cyclophilin A, CsA gains the ability to inhibit the calcium/calmodulin-dependent phosphatase, calcineurin. This inhibitory action blocks the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and cytokine production.[4] Beyond its immunosuppressive effects, CsA's interactions with cyclophilins and other proteins have enabled its use as a chemical probe to investigate mitochondrial function, protein folding, and viral replication.

"this compound" is structurally distinct from CsA due to the opening of its peptide ring.[1][2] This linearization renders it non-immunosuppressive, suggesting it does not effectively form the ternary complex with cyclophilin and calcineurin. However, its potential to interact with cyclophilins or other cellular targets remains an open area for investigation, and the methodologies outlined for CsA in this guide can serve as a starting point for characterizing this and other novel derivatives.

Physicochemical and Biological Properties

A clear understanding of the physicochemical and biological properties of a chemical probe is paramount for its effective application and the interpretation of experimental results.

PropertyCyclosporin AThis compound (Free base)Reference
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂C₆₅H₁₁₇N₁₁O₁₄[3]
Molecular Weight 1202.61 g/mol 1276.69 g/mol [3]
CAS Number 59865-13-3286852-20-8[2][3]
Appearance White or almost white crystalline powderCrystalline intermediate[1][3]
Solubility Soluble in DMSO, ethanol, methanol, acetone, and chloroform. Poorly soluble in water.Soluble in DMSO (with sonication)[1][3]
Primary Target(s) Cyclophilins, Calcineurin (in complex with cyclophilin)Not definitively characterized[4]
Reported IC₅₀ ~7 nM for calcineurin phosphatase activity (in complex with cyclophilin A)Not available

Key Signaling Pathways Modulated by Cyclosporin A

Cyclosporin A's primary mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway. This pathway is crucial for the activation of T-lymphocytes and the transcription of various cytokines.

Calcineurin_NFAT_Pathway TCR_CD28 TCR/CD28 Activation Ca_influx Ca²⁺ Influx TCR_CD28->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFATc_P NFATc (Phosphorylated) Cytoplasm Calcineurin_active->NFATc_P Dephosphorylates NFATc NFATc (Dephosphorylated) Cytoplasm NFATc_P->NFATc NFATn NFATn Nucleus NFATc->NFATn Translocates to Nucleus Gene_transcription Gene Transcription (e.g., IL-2) NFATn->Gene_transcription Initiates Cyclosporin_A Cyclosporin A Cyclophilin_A Cyclophilin A Cyclosporin_A->Cyclophilin_A Binds CsA_CypA_complex CsA-CypA Complex Cyclophilin_A->CsA_CypA_complex CsA_CypA_complex->Calcineurin_active Inhibits Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action Studies Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Binding In Vitro Binding Assay (e.g., to Cyclophilin A) Compound_Synthesis->In_Vitro_Binding Calcineurin_Assay Calcineurin Activity Assay In_Vitro_Binding->Calcineurin_Assay T_Cell_Assay T-Cell Proliferation Assay Calcineurin_Assay->T_Cell_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) T_Cell_Assay->Pathway_Analysis Target_ID Target Identification (if non-canonical) Pathway_Analysis->Target_ID

References

Methodological & Application

Application Notes and Protocols: Cyclosporin A-Derivative 1

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive overview of the experimental protocols for the characterization of "Cyclosporin A-Derivative 1" (hereafter referred to as "Derivative 1"). As Derivative 1 is a novel analog of Cyclosporin A (CsA), the protocols outlined are based on established methodologies for CsA and its derivatives. These protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's biological activity.

Cyclosporin A is a potent immunosuppressant that acts by forming a complex with cyclophilin, an intracellular protein.[1] This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), a transcription factor, thereby blocking its translocation to the nucleus and subsequent activation of cytokine genes, including Interleukin-2 (IL-2).[1] This cascade of events ultimately leads to the suppression of T-cell activation and proliferation.

The following sections provide detailed protocols for key in vitro assays to characterize the activity of Derivative 1, including its binding to cyclophilin A, inhibition of calcineurin activity, and its effect on T-cell activation and proliferation.

Data Presentation: Comparative Biological Activities

This section summarizes the quantitative data for Cyclosporin A and its derivatives from various in vitro assays. The data presented here serves as a benchmark for evaluating the performance of Derivative 1.

CompoundCyclophilin A Binding (Kd, nM)Calcineurin Inhibition (IC50, nM)T-Cell Proliferation (IC50, ng/mL)
Cyclosporin A (CsA)13 - 36.8[2][3]~19 (as IC50 for lymphocyte proliferation)[4]0.2 - 0.6[5][6]
Voclosporin (E-ISA247)15[3]Not directly providedNot directly provided
Z-ISA24761[3]Not directly providedNot directly provided
Cyclosporin G (CsG)~3 times weaker than CsA[4]60 µg/L (for lymphocyte proliferation)[4]60[4]
D-Ser8-CsA DerivativesVaries with modificationVaries with modificationVaries with modification

Experimental Protocols

Cyclophilin A Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Kd) of Derivative 1 to recombinant human Cyclophilin A (CypA) using a fluorescence-based competitive binding assay. The assay relies on the change in the intrinsic tryptophan fluorescence of CypA upon binding to a ligand.

Materials:

  • Recombinant Human Cyclophilin A (CypA)

  • Cyclosporin A (as a reference compound)

  • Derivative 1

  • Assay Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4

  • DMSO

  • Fluorometer

Protocol:

  • Prepare a stock solution of CypA in Assay Buffer.

  • Prepare stock solutions of Cyclosporin A and Derivative 1 in DMSO.

  • Dilute the CypA stock solution to a final concentration of 200 nM in Assay Buffer.

  • Prepare serial dilutions of Derivative 1 and Cyclosporin A in Assay Buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a quartz cuvette, add the CypA solution.

  • Measure the baseline intrinsic tryptophan fluorescence by exciting at 280 nm and measuring the emission at 340 nm.[3]

  • Add increasing concentrations of Derivative 1 or Cyclosporin A to the cuvette, incubating for a short period after each addition to allow for binding equilibrium.

  • Measure the fluorescence intensity after each addition.

  • The dissociation constant (Kd) can be calculated by fitting the fluorescence titration data to a suitable binding isotherm equation.

Calcineurin Phosphatase Activity Assay

This protocol outlines a colorimetric assay to measure the inhibition of calcineurin (CaN) phosphatase activity by the Derivative 1-CypA complex. The assay quantifies the release of free phosphate from a phosphopeptide substrate.

Materials:

  • Recombinant Human Calcineurin (CaN)

  • Recombinant Human Cyclophilin A (CypA)

  • Calmodulin

  • Derivative 1

  • RII phosphopeptide substrate

  • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA, pH 7.5

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, Calmodulin, and CaN.

  • In separate tubes, pre-incubate a fixed concentration of CypA with varying concentrations of Derivative 1 for 30 minutes at 30°C to allow for complex formation.

  • Add the pre-incubated CypA-Derivative 1 complexes to the wells of the 96-well plate containing the CaN reaction mixture.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the free phosphate released.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.

  • Calculate the percent inhibition of calcineurin activity for each concentration of Derivative 1 and determine the IC50 value.

NFAT Reporter Gene Assay in Jurkat Cells

This protocol describes a cell-based assay to assess the ability of Derivative 1 to inhibit T-cell activation by measuring the activity of a Nuclear Factor of Activated T-cells (NFAT) responsive reporter gene (e.g., luciferase) in Jurkat T-cells.

Materials:

  • Jurkat E6.1 cells stably transfected with an NFAT-luciferase reporter construct.

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Derivative 1

  • Luciferase Assay System

  • 96-well cell culture plate

  • Luminometer

Protocol:

  • Seed the Jurkat-NFAT reporter cells in a 96-well plate at a density of approximately 40,000 cells per well in complete RPMI-1640 medium.[7]

  • Prepare serial dilutions of Derivative 1 in the culture medium.

  • Add the diluted Derivative 1 to the respective wells and pre-incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding a combination of PMA (e.g., 10 ng/mL) and Ionomycin (e.g., 1 µM) to all wells except the unstimulated control.

  • Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[8]

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of NFAT activity for each concentration of Derivative 1 and determine the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

This protocol details a method to measure the inhibitory effect of Derivative 1 on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CFSE Cell Proliferation Kit

  • RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • T-cell activators (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))

  • Derivative 1

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with PBS and resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

  • Label the cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with CFSE for 10-20 minutes at 37°C.

  • Quench the staining reaction by adding complete RPMI-1640 medium.

  • Wash the CFSE-labeled cells to remove any unbound dye.

  • Seed the labeled cells in a 96-well plate.

  • Add serial dilutions of Derivative 1 to the wells.

  • Stimulate the cells with T-cell activators (e.g., anti-CD3/CD28 beads). Include unstimulated and stimulated controls.

  • Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze them by flow cytometry.

  • Gate on the lymphocyte population and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.

  • Calculate the percentage of proliferating cells for each condition and determine the IC50 value for the inhibition of T-cell proliferation by Derivative 1.

Visualizations

Signaling Pathway

CyclosporinA_Pathway TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Signal Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT->Gene_transcription Induces T_cell_activation T-Cell Activation & Proliferation Gene_transcription->T_cell_activation Derivative1 Derivative 1 CyclophilinA Cyclophilin A Derivative1->CyclophilinA Complex Derivative 1: Cyclophilin A Complex CyclophilinA->Complex Complex->Calcineurin_active Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Characterize Derivative 1 binding_assay 1. Cyclophilin A Binding Assay start->binding_assay calcineurin_assay 2. Calcineurin Inhibition Assay binding_assay->calcineurin_assay nfat_assay 3. NFAT Reporter Gene Assay calcineurin_assay->nfat_assay proliferation_assay 4. T-Cell Proliferation Assay (CFSE) nfat_assay->proliferation_assay data_analysis Data Analysis: Determine Kd, IC50 proliferation_assay->data_analysis conclusion Conclusion: Biological Activity Profile data_analysis->conclusion

Caption: Workflow for the in vitro characterization of Derivative 1.

References

Application Notes and Protocols for In Vitro Assay Development of Cyclosporin A-Derivative 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent cyclic peptide immunosuppressant widely used in organ transplantation to prevent graft rejection and in the treatment of various autoimmune disorders. Its primary mechanism of action involves the inhibition of T-cell activation. CsA forms a complex with the intracellular protein cyclophilin, and this complex subsequently binds to and inhibits calcineurin, a calcium-activated serine phosphatase. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor responsible for the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2). This ultimately leads to a reduction in T-cell proliferation and effector functions.

The development of Cyclosporin A derivatives aims to improve its therapeutic index by enhancing efficacy, reducing toxicity (such as nephrotoxicity), or modifying its pharmacokinetic profile. "Cyclosporin A-Derivative 1" represents a novel analog developed for enhanced immunosuppressive properties. These application notes provide a comprehensive guide to the in vitro characterization of "this compound" using a panel of established immunological assays. The protocols outlined below are designed to assess its potency and mechanism of action in comparison to the parent compound, Cyclosporin A.

Key In Vitro Assays for Characterization

A battery of in vitro assays is essential to profile the immunosuppressive activity of "this compound". The following assays are recommended:

  • T-Cell Proliferation Assay: To determine the inhibitory effect of the derivative on T-cell proliferation, a hallmark of immunosuppressive activity.

  • Cytokine Release Assay: To quantify the suppression of key pro-inflammatory cytokines, confirming the mechanism of action on T-cell activation.

  • NF-κB Nuclear Translocation Assay: To investigate the effects on a crucial signaling pathway involved in inflammation and immune responses. While the primary pathway for CsA is Calcineurin-NFAT, effects on other pathways like NF-κB are also of interest.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described assays.

Table 1: T-Cell Proliferation Inhibition

CompoundConcentration (nM)% Proliferation Inhibition (Mean ± SD)IC50 (nM)
Vehicle (0.1% DMSO)-0 ± 5-
Cyclosporin A (Positive Control)125 ± 77
1055 ± 9
10092 ± 4
This compound135 ± 65
1068 ± 8
10098 ± 2

Table 2: Cytokine Release Inhibition in Activated PBMCs

CompoundConcentration (nM)IL-2 Release (pg/mL) (Mean ± SD)TNF-α Release (pg/mL) (Mean ± SD)IFN-γ Release (pg/mL) (Mean ± SD)
Vehicle (0.1% DMSO)-2500 ± 2101800 ± 1503200 ± 280
Cyclosporin A (Positive Control)101100 ± 90950 ± 801500 ± 130
100200 ± 30350 ± 45400 ± 50
This compound10850 ± 75700 ± 601100 ± 95
100150 ± 25280 ± 30320 ± 40

Table 3: NF-κB (p65) Nuclear Translocation in HeLa Cells

CompoundConcentration (nM)% Cells with Nuclear p65 (Mean ± SD)
Vehicle (0.1% DMSO)-5 ± 2
TNF-α (10 ng/mL)-85 ± 7
Cyclosporin A (Positive Control)10082 ± 9
This compound10080 ± 10

Signaling Pathway and Experimental Workflows

Cyclosporin A Signaling Pathway

CyclosporinA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Signal CD28 CD28 CsA This compound Cyclophilin Cyclophilin CsA->Cyclophilin CsA_Complex CsA-Derivative 1/ Cyclophilin Complex CsA->CsA_Complex Cyclophilin->CsA_Complex Calcineurin_active Calcineurin (Active) CsA_Complex->Calcineurin_active Inhibits NFATp NFAT (Phosphorylated) Calcineurin_active->NFATp Dephosphorylates Calcineurin_inactive Calcineurin (Inactive) NFAT NFAT (Active) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IP3 IP3 PLC->IP3 Ca Ca2+ IP3->Ca Release Ca->Calcineurin_active Activates DNA DNA NFAT_n->DNA Binds IL2_mRNA IL-2 mRNA DNA->IL2_mRNA Transcription

Caption: Mechanism of action of this compound.

Experimental Workflow: T-Cell Proliferation Assay (CFSE)

TCell_Proliferation_Workflow start Isolate PBMCs from healthy donor blood label_cfse Label PBMCs with CFSE dye start->label_cfse plate_cells Plate CFSE-labeled PBMCs in 96-well plates label_cfse->plate_cells add_compounds Add 'Derivative 1', CsA, and Vehicle Control plate_cells->add_compounds stimulate Stimulate T-cells with anti-CD3/CD28 antibodies add_compounds->stimulate incubate Incubate for 4-5 days at 37°C, 5% CO2 stimulate->incubate stain Stain cells with fluorescently labeled anti-CD4/CD8 antibodies incubate->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze CFSE dilution in CD4+ and CD8+ populations acquire->analyze end Determine IC50 values analyze->end

Caption: Workflow for the CFSE-based T-cell proliferation assay.

Experimental Workflow: Cytokine Release Assay

Cytokine_Release_Workflow start Isolate PBMCs from healthy donor blood plate_cells Plate PBMCs in 96-well plates start->plate_cells add_compounds Add 'Derivative 1', CsA, and Vehicle Control plate_cells->add_compounds stimulate Stimulate T-cells with anti-CD3/CD28 antibodies add_compounds->stimulate incubate Incubate for 24-48 hours at 37°C, 5% CO2 stimulate->incubate collect_supernatant Collect cell culture supernatants incubate->collect_supernatant assay Perform multiplex immunoassay (e.g., Luminex) for IL-2, TNF-α, IFN-γ collect_supernatant->assay analyze Analyze cytokine concentrations assay->analyze end Compare inhibition profiles analyze->end

Caption: Workflow for the multiplex cytokine release assay.

Experimental Workflow: NF-κB Nuclear Translocation Assay

NFkB_Translocation_Workflow start Seed HeLa cells on 96-well imaging plates pre_treat Pre-treat cells with 'Derivative 1', CsA, or Vehicle for 1 hour start->pre_treat stimulate Stimulate with TNF-α for 30 minutes pre_treat->stimulate fix_perm Fix and permeabilize cells stimulate->fix_perm block Block with 5% BSA fix_perm->block primary_ab Incubate with anti-NF-κB p65 primary antibody block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody and Hoechst (nuclei) primary_ab->secondary_ab image Acquire images using a high-content imaging system secondary_ab->image analyze Quantify nuclear vs. cytoplasmic fluorescence intensity image->analyze end Determine effect on translocation analyze->end

Caption: Workflow for the immunofluorescence-based NF-κB translocation assay.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

Objective: To measure the dose-dependent inhibition of T-cell proliferation by "this compound".

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Human CD3/CD28 T-cell activator Dynabeads

  • "this compound" and Cyclosporin A (CsA)

  • DMSO (Vehicle)

  • 96-well round-bottom plates

  • Fluorescently labeled antibodies: Anti-CD4, Anti-CD8

  • Flow cytometer

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Wash isolated PBMCs twice with sterile PBS.

    • Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold Complete RPMI.

    • Wash the cells three times with Complete RPMI to remove excess CFSE.

  • Cell Plating and Compound Addition:

    • Resuspend CFSE-labeled PBMCs at 2x10^6 cells/mL in Complete RPMI.

    • Add 100 µL of the cell suspension (2x10^5 cells) to each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of "this compound" and CsA in Complete RPMI. Add 50 µL of each dilution to the appropriate wells in triplicate. Add 50 µL of vehicle control (e.g., 0.1% DMSO in media) to control wells.

    • Incubate for 1 hour at 37°C.

  • T-Cell Stimulation:

    • Add 50 µL of anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 to all wells except the unstimulated control.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Staining and Flow Cytometry:

    • Harvest cells and wash with PBS containing 2% FBS.

    • Stain with fluorescently labeled anti-CD4 and anti-CD8 antibodies for 30 minutes at 4°C.

    • Wash cells and resuspend in PBS for analysis.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on CD4+ and CD8+ T-cell populations.

    • Analyze the CFSE fluorescence histogram for each population. Proliferating cells will show successive peaks of halved fluorescence intensity.

    • Calculate the percentage of proliferating cells for each condition.

    • Determine the IC50 value for inhibition of proliferation for each compound.

Protocol 2: Cytokine Release Assay

Objective: To measure the inhibition of pro-inflammatory cytokine production from activated PBMCs by "this compound".

Materials:

  • PBMCs isolated as described in Protocol 1.

  • Complete RPMI medium.

  • Human CD3/CD28 T-cell activator Dynabeads.

  • "this compound" and CsA.

  • DMSO (Vehicle).

  • 96-well flat-bottom plates.

  • Multiplex immunoassay kit (e.g., Luminex) for IL-2, TNF-α, and IFN-γ.

Procedure:

  • Cell Plating and Compound Addition:

    • Isolate PBMCs as previously described.

    • Resuspend PBMCs at 2x10^6 cells/mL in Complete RPMI.

    • Plate 100 µL of the cell suspension (2x10^5 cells) per well in a 96-well flat-bottom plate.

    • Add 50 µL of serially diluted compounds or vehicle control to the wells in triplicate.

    • Incubate for 1 hour at 37°C.

  • T-Cell Stimulation:

    • Add 50 µL of anti-CD3/CD28 beads (1:1 bead-to-cell ratio) to stimulate the cells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Thaw the supernatants on ice.

    • Measure the concentrations of IL-2, TNF-α, and IFN-γ using a multiplex immunoassay system according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percentage of inhibition of cytokine release for each compound concentration compared to the vehicle control.

Protocol 3: NF-κB Nuclear Translocation Assay by Immunofluorescence

Objective: To assess whether "this compound" affects the TNF-α-induced nuclear translocation of NF-κB p65.

Materials:

  • HeLa cells.

  • DMEM with 10% FBS.

  • 96-well black, clear-bottom imaging plates.

  • Recombinant human TNF-α.

  • "this compound" and CsA.

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS.

  • Blocking buffer (5% BSA in PBS).

  • Primary antibody: Rabbit anti-NF-κB p65.

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Hoechst 33342 nuclear stain.

  • High-content imaging system.

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Add 100 µL of medium containing the desired concentrations of "this compound", CsA, or vehicle control.

    • Incubate for 1 hour at 37°C.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Carefully aspirate the medium.

    • Fix the cells by adding 100 µL of 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 100 µL of 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by adding 100 µL of blocking buffer for 1 hour.

    • Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Add 100 µL of PBS to each well.

    • Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and Alexa Fluor 488 (green) channels.

    • Use image analysis software to define the nuclear (based on Hoechst) and cytoplasmic regions of each cell.

    • Quantify the fluorescence intensity of the NF-κB p65 signal in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence or the percentage of cells showing significant nuclear translocation.

Application Notes and Protocols: Cyclosporin A-Derivative 1 for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclosporin A (CsA) is a well-established immunosuppressant that has also demonstrated broad-spectrum antiviral activity.[1][2][3] Its mechanism of action often involves the inhibition of host-cell cyclophilins, which are peptidyl-prolyl cis-trans isomerases that various viruses exploit for their replication.[1][4] However, the immunosuppressive properties of CsA can be a significant drawback for its use as an antiviral agent. "Cyclosporin A-Derivative 1" is a novel, non-immunosuppressive analog of Cyclosporin A, specifically engineered to enhance its antiviral efficacy while minimizing off-target effects. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the antiviral potential of this compound.

Mechanism of Action

The primary antiviral mechanism of Cyclosporin A and its derivatives is the inhibition of cyclophilin A (CypA), a host protein involved in various cellular processes, including protein folding.[1][4] Many viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), co-opt CypA to facilitate their replication.[1] For instance, in HCV replication, CypA interacts with the viral NS5A and NS5B proteins, which is crucial for the viral replication complex.[1] Similarly, in HIV, CypA interacts with the viral capsid protein, playing a role in the early stages of the viral life cycle.[1] this compound, like its parent compound, is thought to bind to CypA, thereby preventing these critical virus-host interactions.

Interestingly, for some viruses like influenza, the antiviral activity of CsA and its analogs appears to be independent of CypA inhibition, suggesting an alternative mechanism of action that may involve interference with a late stage of the viral life cycle, such as assembly or budding.[1][5]

Below is a diagram illustrating the proposed cyclophilin-dependent antiviral mechanism of action.

This compound Mechanism of Action cluster_host_cell Host Cell Virus Virus Viral Replication Viral Replication Virus->Viral Replication Hijacks CypA CypA CypA->Viral Replication Aids CsA-D1 This compound CsA-D1->CypA Binds to CsA-D1->Inhibition Inhibits Inhibition->Viral Replication Antiviral Testing Workflow cluster_workflow In Vitro Antiviral Evaluation start Start prepare_cells Prepare Cell Monolayers start->prepare_cells cytotoxicity_assay Cytotoxicity Assay (CC50) prepare_cells->cytotoxicity_assay antiviral_assay Antiviral Assay (EC50) prepare_cells->antiviral_assay data_analysis Data Analysis cytotoxicity_assay->data_analysis antiviral_assay->data_analysis calculate_si Calculate Selectivity Index (SI) data_analysis->calculate_si end End calculate_si->end

References

Application Notes & Protocols: Cyclosporin A-Derivative 1 in Non-Immunosuppressive Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclosporin A (CsA) is a potent immunosuppressant widely used in organ transplantation. Its mechanism involves binding to cellular cyclophilins, and this complex then inhibits the phosphatase calcineurin, preventing T-cell activation. However, there is a growing interest in CsA derivatives that retain the ability to bind cyclophilins but lack the calcineurin-inhibiting activity, thus being non-immunosuppressive.

"Cyclosporin A-Derivative 1" is a specific linear peptide intermediate, derived from the acylation and subsequent ring-opening of the natural Cyclosporin A molecule, as described in patent WO 2013167703 A1.[1] While extensive public data on this exact intermediate is limited, its structural class suggests it shares functional properties with other well-characterized non-immunosuppressive CsA analogs. These analogs have demonstrated significant therapeutic potential in antiviral, neuroprotective, and antifungal applications, primarily through their interaction with cyclophilins and subsequent modulation of host-pathogen interactions or cellular stress pathways, such as the mitochondrial permeability transition pore (mPTP).

These application notes will explore the established mechanisms and experimental protocols for non-immunosuppressive CsA derivatives, providing a framework for investigating the potential of this compound.

Mechanism of Action: Bypassing Immunosuppression

The key to the non-immunosuppressive action of CsA derivatives lies in their differential interaction with the Cyclophilin-Calcineurin complex. While standard CsA forms a ternary complex with cyclophilin A (CypA) and calcineurin to block its phosphatase activity, non-immunosuppressive analogs are designed to bind CypA without enabling the inhibition of calcineurin.[2] This targeted binding still allows for the inhibition of other cyclophilin-dependent processes, which are crucial for the replication of various pathogens and for the opening of the mitochondrial permeability transition pore (mPTP).

Comparative Mechanism of CsA vs. Non-Immunosuppressive Derivative cluster_0 Standard Cyclosporin A (Immunosuppressive) cluster_1 This compound (Non-Immunosuppressive) CsA Cyclosporin A CypA1 Cyclophilin A CsA->CypA1 Binds Complex1 CsA-CypA Complex CypA1->Complex1 Calcineurin1 Calcineurin Complex1->Calcineurin1 Inhibits NFAT_a NFAT (Active) Calcineurin1->NFAT_a Dephosphorylates Result1 Immunosuppression NFAT_p NFAT (Phosphorylated) NFAT_p->Calcineurin1 Substrate TCell T-Cell Activation (Gene Expression) NFAT_a->TCell Derivative CsA-Derivative 1 CypA2 Cyclophilin A / D Derivative->CypA2 Binds Complex2 Derivative-Cyp Complex CypA2->Complex2 Calcineurin2 Calcineurin Complex2->Calcineurin2 Does NOT Inhibit mPTP mPTP Opening Complex2->mPTP Inhibits ViralRep Viral Replication Complex2->ViralRep Inhibits Result2 No Immunosuppression Calcineurin2->Result2 Result3 Neuroprotection & Antiviral Effects

Caption: CsA vs. Non-immunosuppressive derivative action.

Application Note 1: Antiviral Activity

Non-immunosuppressive CsA derivatives have shown broad-spectrum antiviral activity against a range of viruses, including Coronaviruses (HCoV), Hepatitis C Virus (HCV), and Influenza viruses.[3][4][5][6] The mechanism is often independent of calcineurin inhibition and relies on disrupting the interaction between viral proteins and host cyclophilins, which are essential for viral replication and protein folding.[5][7]

Quantitative Data: Antiviral Efficacy

The following table summarizes the 50% effective concentration (EC₅₀) values for several non-immunosuppressive CsA derivatives against Human Coronavirus 229E (HCoV-229E), demonstrating their potent antiviral effects.

CompoundTarget VirusCell LineAssay Time (h p.i.)EC₅₀ (µM)Reference
Alisporivir (ALV)HCoV-229E-LUCHuh-7.5180.45[5]
Alisporivir (ALV)HCoV-229E-LUCHuh-7.5480.13[5]
NIM811HCoV-229E-LUCHuh-7.5180.43[5]
NIM811HCoV-229E-LUCHuh-7.5480.16[5]
Compound 3HCoV-229E-LUCHuh-7.5180.28[5]
Compound 3HCoV-229E-LUCHuh-7.5480.08[5]
Experimental Protocol: Viral Replication Inhibition Assay (Luciferase-Based)

This protocol is designed to quantify the inhibitory effect of compounds like CsA-Derivative 1 on the replication of a reporter virus (e.g., HCoV-229E expressing Renilla luciferase).

Materials:

  • Huh-7.5 cells (or other susceptible cell line)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Recombinant reporter virus stock (e.g., 229E-LUC)

  • This compound (and other test compounds)

  • 96-well cell culture plates

  • Renilla Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration series of CsA-Derivative 1 in DMEM.

  • Infection and Treatment: a. Aspirate the medium from the cells. b. Add 50 µL of the 2x compound dilutions to the respective wells. Include wells for "virus control" (no compound) and "mock control" (no virus, no compound). c. Add 50 µL of virus inoculum (diluted to a multiplicity of infection, MOI, of 0.01) to the compound and virus control wells. Add 50 µL of plain medium to mock control wells. d. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate for the desired time points (e.g., 18 and 48 hours post-infection) at 37°C, 5% CO₂.

  • Luciferase Assay: a. At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Aspirate the medium and lyse the cells according to the manufacturer's protocol for the Renilla Luciferase Assay System. c. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the average background luminescence from the mock-infected wells. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the virus control. c. Plot the percentage of inhibition against the compound concentration and calculate the EC₅₀ value using a non-linear regression model (dose-response curve).

Workflow: Antiviral Luciferase Assay cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_readout Day 3-4: Readout A Seed Huh-7.5 cells in 96-well plate B Incubate 24h (37°C, 5% CO₂) A->B C Prepare 2x dilutions of CsA-Derivative 1 D Add compound dilutions to cells C->D E Infect cells with 229E-LUC virus (MOI 0.01) D->E F Incubate 18h or 48h E->F G Lyse cells & add luciferase substrate F->G H Measure luminescence G->H I Calculate EC₅₀ H->I

Caption: Experimental workflow for viral inhibition assay.

Application Note 2: Neuroprotection via mPTP Inhibition

A primary non-immunosuppressive mechanism of CsA derivatives is the inhibition of the mitochondrial permeability transition pore (mPTP).[8][9] The mPTP is a non-specific channel in the inner mitochondrial membrane whose pathological opening, triggered by high calcium levels and oxidative stress, leads to mitochondrial swelling, membrane potential collapse, and release of pro-apoptotic factors.[10][11] This is a key event in secondary cell death following ischemic events like stroke or traumatic brain injury (TBI).[12][13] Non-immunosuppressive derivatives bind to mitochondrial cyclophilin D (CypD), a key regulator of the pore, preventing its opening and thereby exerting a neuroprotective effect.[10][13]

Signaling Pathway: mPTP Regulation

Signaling Pathway: mPTP Inhibition by CsA-Derivative 1 cluster_0 Mitochondrion CypD Cyclophilin D (Matrix) Pore mPTP Complex (Inner Membrane) CypD->Pore Promotes Opening CypD->Inhibition Mito_Dys Mitochondrial Dysfunction Pore->Mito_Dys Pathological Opening Stress Ischemic Stress (e.g., TBI, Stroke) Ca_ROS High Intracellular Ca²⁺ + Oxidative Stress Stress->Ca_ROS Ca_ROS->CypD Activates Collapse ΔΨm Collapse & Swelling Mito_Dys->Collapse Apoptosis Release of Pro-Apoptotic Factors Collapse->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath Derivative CsA-Derivative 1 Derivative->CypD Binds & Inhibits Inhibition->Pore Blocks Opening

Caption: Inhibition of the mPTP by CsA-Derivative 1.

Experimental Protocol: Mitochondrial Permeability Transition Pore Opening Assay (Calcein-AM)

This protocol measures mPTP opening in cultured cells by monitoring the release of mitochondrially-loaded calcein.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • Calcein-AM (acetoxymethyl ester)

  • Cobalt (II) Chloride (CoCl₂)

  • Ionomycin (or other Ca²⁺ ionophore to induce mPTP opening)

  • This compound

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate cells in a black, clear-bottom 96-well plate and grow to ~80% confluency.

  • Dye Loading: a. Prepare a loading buffer containing 1 µM Calcein-AM and 1 mM CoCl₂ in serum-free medium. The CoCl₂ quenches cytosolic calcein fluorescence, so only mitochondrial fluorescence is detected. b. Wash cells once with PBS. c. Incubate cells with the loading buffer for 20-30 minutes at 37°C.

  • Compound Treatment: a. Wash cells twice with PBS to remove excess dye and cobalt. b. Add medium containing the desired concentrations of CsA-Derivative 1 (or vehicle control) to the wells. c. Incubate for 30 minutes to allow for compound uptake.

  • Fluorescence Measurement (Baseline): Measure the baseline fluorescence (Excitation: ~488 nm, Emission: ~515 nm) using a plate reader. This represents the signal from calcein trapped in mitochondria with a closed mPTP.

  • Induction of mPTP Opening: a. Add an mPTP inducer, such as Ionomycin (e.g., 5 µM), to all wells except the negative control. b. Immediately begin kinetic fluorescence measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis: a. Opening of the mPTP allows CoCl₂ to enter the mitochondria and quench the calcein signal, resulting in a decrease in fluorescence. b. Calculate the rate of fluorescence decrease for each well. c. Normalize the rates to the vehicle-treated control (inducer-only). d. A reduction in the rate of fluorescence decay in the presence of CsA-Derivative 1 indicates inhibition of mPTP opening. Plot the percentage of inhibition against compound concentration.

Application Note 3: Antifungal Activity

Certain non-immunosuppressive CsA analogs are toxic to opportunistic fungal pathogens like Cryptococcus neoformans.[2][14] The antifungal activity is linked to the binding of the derivative to fungal cyclophilin A and the subsequent inhibition of fungal calcineurin, which is essential for fungal growth at host temperature (37°C) and for virulence.[2] This provides a fungal-specific therapeutic window.

Quantitative Data: Antifungal Activity

The table below shows the antifungal activity of CsA and two non-immunosuppressive derivatives against C. neoformans, correlated with their immunosuppressive potential.

CompoundImmunosuppressive Activity (MLR IC₅₀, ng/mL)Antifungal Activity (MIC, µg/mL)Reference
Cyclosporin A (CsA)200.625[2]
(γ-OH)MeLeu⁴-Cs2,0002.5[2]
D-Sar(α-SMe)³Val²-DH-Cs>1,0005.0[2]
(MLR = Mixed Lymphocyte Reaction; MIC = Minimum Inhibitory Concentration)
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the standardized criteria for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Cryptococcus neoformans strain (e.g., H99)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • This compound

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. Culture C. neoformans on a Sabouraud dextrose agar plate for 48 hours at 30°C. b. Suspend several colonies in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI medium to obtain the final inoculum concentration.

  • Compound Dilution: a. Prepare a 2x serial dilution of CsA-Derivative 1 in RPMI medium directly in the 96-well plate. The concentration range should bracket the expected MIC. b. Include a positive control well (no drug) and a negative control well (no fungus).

  • Inoculation: Add an equal volume of the final fungal inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plate at 37°C for 72 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control. b. Growth inhibition can be assessed visually or by reading the optical density at 490 nm with a microplate reader.

References

Application Notes and Protocols: Cell Permeability Assay of Cyclosporin A-Derivative 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclosporin A (CsA) is a cyclic peptide with potent immunosuppressive properties, known for its ability to permeate cell membranes despite its size, a feature that challenges conventional rules for drug-likeness.[1][2] Its derivatives are of significant interest in drug discovery for their potential to modulate biological processes within the cell. This document provides detailed application notes and protocols for assessing the cell permeability of a representative analog, "Cyclosporin A-Derivative 1" (hereafter referred to as CSA-D1).

The cell permeability of a drug candidate is a critical parameter, influencing its bioavailability and efficacy, especially for compounds targeting intracellular components.[3] The protocols described herein are designed to provide a comprehensive evaluation of CSA-D1's ability to cross the cell membrane, utilizing both established cell monolayer assays and advanced single-cell techniques. Understanding the mechanisms of transport, including passive diffusion and the potential involvement of efflux transporters, is crucial for the development of effective therapeutics.[1][4]

Data Presentation

The following tables summarize key quantitative data that can be obtained from the cell permeability assays for CSA-D1, allowing for clear comparison with the parent compound, Cyclosporin A.

Table 1: Apparent Permeability Coefficients (Papp) of CSA-D1 and Cyclosporin A

CompoundAssay SystemConcentration (µM)DirectionPapp (x 10-6 cm/s)Reference CompoundPapp of Reference (x 10-6 cm/s)
CSA-D1Caco-210A to B[Insert Value]Propranolol>10
CSA-D1Caco-210B to A[Insert Value]Atenolol<1
Cyclosporin ACaco-210A to B[Insert Value]Propranolol>10
Cyclosporin ACaco-210B to A[Insert Value]Atenolol<1
CSA-D1SCC-MS (MCF-7)50Influx[Insert Value]Cyclosporin A0.017 - 0.121[5]
CSA-D1SCC-MS (MCF-7)50Efflux[Insert Value]Cyclosporin A0.20 - 1.48[5]

A to B: Apical to Basolateral; B to A: Basolateral to Apical. Values for CSA-D1 and Cyclosporin A in the Caco-2 assay are to be determined experimentally.

Table 2: Efflux Ratio and Intracellular Concentration

CompoundAssay SystemEfflux Ratio (Papp B-A / Papp A-B)Effect of P-gp Inhibitor (e.g., Verapamil)Equilibrated Intracellular Concentration (µM)
CSA-D1Caco-2[Insert Value][Describe observation, e.g., "Reduced efflux ratio"][Insert Value]
Cyclosporin ACaco-2>2Significant reduction in efflux ratio[Insert Value]
CSA-D1SCC-MS (MCF-7)[Insert Value]Not Applicable[Insert Value]
Cyclosporin ASCC-MS (MCF-7)HighImplied by high efflux ratio[5]4.1 - 6.8[5]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted from established methods for assessing intestinal permeability.[4][6][7][8]

Objective: To determine the bidirectional permeability of CSA-D1 across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[4]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • CSA-D1 and Cyclosporin A (as control)

  • Propranolol (high permeability control) and Atenolol (low permeability control)

  • Verapamil (P-glycoprotein inhibitor)[9]

  • Lucifer Yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 104 cells/cm2.

    • Culture the cells for 18-22 days to allow for differentiation and formation of a polarized monolayer.[8] Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm2.[7]

    • Alternatively, perform a Lucifer Yellow permeability assay. The apparent permeability of Lucifer Yellow should be <100 nm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of a 10 µM solution of CSA-D1 in HBSS to the apical (upper) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At time points (e.g., 30, 60, 90, and 120 minutes), collect a 200 µL aliquot from the basolateral chamber and replace it with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add 1.5 mL of a 10 µM solution of CSA-D1 in HBSS to the basolateral chamber.

    • Add 0.5 mL of fresh HBSS to the apical chamber.

    • Follow the same incubation and sampling procedure as the A to B assay, collecting aliquots from the apical chamber.

  • P-glycoprotein Inhibition Assay:

    • To investigate the role of P-gp mediated efflux, co-incubate CSA-D1 with a P-gp inhibitor like verapamil (e.g., 100 µM).[9] Repeat the bidirectional permeability assay.

  • Sample Analysis:

    • Analyze the concentration of CSA-D1 in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[8]

Protocol 2: Single-Cell Cytoplasm Mass Spectrometry (SCC-MS) Assay

This protocol is based on a novel method for direct quantification of intracellular compound concentrations.[5]

Objective: To determine the influx and efflux kinetics of CSA-D1 at the single-cell level and to estimate the equilibrated intracellular concentration.

Materials:

  • MCF-7 cells (or other relevant cell line)

  • Cell culture medium appropriate for the chosen cell line

  • CSA-D1 and Cyclosporin A

  • Phosphate-buffered saline (PBS)

  • Microneedle system for single-cell sampling

  • Nanoelectrospray ionization mass spectrometer (nESI-MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells on a glass-bottom dish.

    • Incubate the cells with 50 µM CSA-D1 in culture medium for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to measure influx.

    • For efflux measurement, first incubate the cells with 50 µM CSA-D1 for 2 hours to allow for compound uptake. Then, replace the medium with fresh, compound-free medium and incubate for various time points.

  • Single-Cell Cytoplasm Aspiration:

    • At each time point, wash the cells with PBS.

    • Using a microneedle, aspirate the cytoplasm from a single, living cell under microscopic observation.

  • Mass Spectrometry Analysis:

    • Directly introduce the aspirated cytoplasm into the nESI-MS for analysis.

    • Detect and quantify the peak corresponding to CSA-D1.

  • Data Analysis:

    • Plot the peak height of CSA-D1 against time for both influx and efflux experiments.

    • Fit the influx data to the function: y = a(1 - e-bx) to calculate the apparent permeability coefficient (Papp) for influx.[5]

    • Fit the efflux data to an appropriate decay function to calculate the Papp for efflux.

    • Estimate the equilibrated intracellular concentration from the plateau of the influx curve.[5]

Visualization of Pathways and Workflows

Cyclosporin A Mechanism of Action

The primary mechanism of action of Cyclosporin A involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[10][11][12] This leads to a reduction in the production of interleukin-2 (IL-2) and subsequent immunosuppression.[10][13]

cyclosporin_a_moa cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Ca Ca2+ TCR->Ca Signal CSA Cyclosporin A-D1 Cyp Cyclophilin CSA->Cyp Binds CSA_Cyp CSA-D1-Cyclophilin Complex Cyp->CSA_Cyp CaN Calcineurin CSA_Cyp->CaN Inhibits NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFATn NFAT NFAT->NFATn Translocates Ca->CaN Activates Gene IL-2 Gene NFATn->Gene Activates Transcription mRNA IL-2 mRNA Gene->mRNA IL2 IL-2 Protein mRNA->IL2 Translation

Caption: Mechanism of action of this compound.

Caco-2 Permeability Assay Workflow

The following diagram illustrates the workflow for the bidirectional Caco-2 cell permeability assay.

caco2_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days for differentiation Seed->Culture Integrity Assess monolayer integrity (TEER / Lucifer Yellow) Culture->Integrity AtoB A to B Permeability: Add CSA-D1 to Apical Integrity->AtoB BtoA B to A Permeability: Add CSA-D1 to Basolateral Integrity->BtoA Incubate Incubate at 37°C AtoB->Incubate BtoA->Incubate Sample Collect samples from receiver chamber over time Incubate->Sample LCMS Quantify CSA-D1 by LC-MS/MS Sample->LCMS Papp Calculate Papp values LCMS->Papp Efflux Determine Efflux Ratio Papp->Efflux

Caption: Caco-2 cell permeability assay workflow.

Single-Cell MS Assay Workflow

This diagram outlines the key steps in the Single-Cell Cytoplasm Mass Spectrometry (SCC-MS) assay.

scc_ms_workflow Culture Culture cells on glass-bottom dish Treat Incubate with CSA-D1 (Time course for influx/efflux) Culture->Treat Aspirate Aspirate cytoplasm from a single cell with microneedle Treat->Aspirate Analyze Directly analyze by nanoESI-MS Aspirate->Analyze Quantify Quantify CSA-D1 peak height and plot against time Analyze->Quantify Calculate Calculate influx/efflux Papp and intracellular concentration Quantify->Calculate

Caption: Single-Cell MS permeability assay workflow.

References

Application Notes and Protocols: Cyclosporin A-Derivative 1 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A is a potent immunosuppressive agent widely utilized in research and clinical settings. It is a cyclic peptide of fungal origin that primarily exerts its effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3] This application note provides a detailed protocol for the preparation of stock solutions for "Cyclosporin A-Derivative 1." As specific information regarding "this compound" is limited, with its primary mention as a crystalline intermediate, this guide is based on the well-established physicochemical properties of the parent compound, Cyclosporin A.[4] These protocols are intended to provide a robust starting point for researchers, which can be further optimized based on the specific characteristics of the derivative and experimental needs.

Physicochemical Properties and Solubility

Understanding the solubility of Cyclosporin A and its derivatives is critical for preparing accurate and effective stock solutions. Cyclosporin A is a hydrophobic molecule, making it poorly soluble in aqueous solutions.[5][6] However, it exhibits good solubility in various organic solvents.

Table 1: Solubility of Cyclosporin A in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)50 mg/mL, 100 mg/mL[1]
Ethanol (EtOH)10 mg/mL, 200 mg/mL[1]
MethanolSoluble[7]
Dimethylformamide (DMF)~20 mg/mL[6]
Chloroform6 mg/mL
Methylene Chloride10 mg/mL
WaterSlightly soluble, ~27 µg/mL[5][7]

Note: The solubility can vary depending on the purity of the compound and the solvent grade.

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a high-concentration stock solution of this compound. It is crucial to use high-purity solvents and adhere to safety guidelines.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol (EtOH)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Analytical balance

Safety Precautions:

  • Cyclosporin A is a potent immunosuppressive agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]

  • Perform all weighing and solution preparation in a certified chemical fume hood to avoid inhalation of the powder.[8]

  • Dispose of all waste materials according to institutional guidelines for hazardous chemical waste.[8]

Protocol:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL). Refer to Table 1 for solubility guidelines.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1]

Table 2: Example Stock Solution Preparation

Desired Stock ConcentrationMolecular Weight (of CsA)Amount of CompoundVolume of Solvent (DMSO)
10 mM1202.6 g/mol 1.20 mg100 µL
50 mg/mLN/A5 mg100 µL

Note: The molecular weight of "this compound" should be used for accurate molar concentration calculations.

Stability and Storage

Proper storage is essential to maintain the potency of the this compound stock solution.

Table 3: Storage and Stability Recommendations

FormStorage TemperatureStabilityNotesReference
Lyophilized Powder2-8°C or -20°C≥ 2 yearsProtect from light and moisture.[6]
Stock Solution in DMSO/Ethanol-20°CUp to 3 monthsProtect from light; aliquot to avoid freeze-thaw cycles.[1]
Diluted in Aqueous Media4°CNot recommended for > 24 hoursSparingly soluble; risk of precipitation.[6]

Cyclosporin A can adsorb to plastic surfaces, which may lead to a decrease in the effective concentration over time. Using low-retention polypropylene tubes or glass vials is recommended.

Experimental Protocols

1. Preparation of Working Solutions

For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in a suitable cell culture medium.

Protocol:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Perform a serial dilution of the stock solution in a sterile, serum-free culture medium to an intermediate concentration.

  • Further dilute the intermediate solution into the final cell culture medium (containing serum, if applicable) to achieve the desired final concentration.

  • Add the working solution to the cells. It is important to include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in the experiment.

Workflow for Preparing Working Solutions

G stock Thaw Aliquot of Stock Solution (e.g., 10 mM in DMSO) intermediate Prepare Intermediate Dilution (e.g., 100 µM in Serum-Free Medium) stock->intermediate 1:100 dilution working Prepare Final Working Solution (e.g., 100 nM in Complete Medium) intermediate->working 1:1000 dilution vehicle Prepare Vehicle Control (e.g., 0.1% DMSO in Complete Medium) intermediate->vehicle cells Add to Cell Culture working->cells vehicle->cells

Caption: Workflow for preparing working solutions from a concentrated stock.

2. T-Cell Activation Assay

This is a common application for Cyclosporin A and its derivatives to assess their immunosuppressive activity.

Protocol:

  • Plate Jurkat T-cells or primary T-cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Stimulate the T-cells with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.

  • Incubate for 24-48 hours.

  • Collect the cell supernatant and measure the level of secreted Interleukin-2 (IL-2) using an ELISA kit.

  • Analyze the data to determine the IC50 (half-maximal inhibitory concentration) of the compound.

Mechanism of Action: Signaling Pathway

Cyclosporin A primarily functions by inhibiting the calcineurin-NFAT signaling pathway.[2][3][9] The Cyclosporin A-cyclophilin complex binds to calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[2][9] This inhibition blocks NFAT's translocation to the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory cytokines such as IL-2.[2][10][11]

Cyclosporin A Signaling Pathway

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyc Cyclophilin Cyc->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits TCR TCR Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene IL-2 Gene Transcription NFAT_nuc->Gene Activates

References

"Cyclosporin A-Derivative 1" treatment concentration for cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3] "Cyclosporin A-Derivative 1" is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A.[4] While specific cellular treatment data for "this compound" is not extensively available in peer-reviewed literature, this document provides a comprehensive guide based on the known properties of Cyclosporin A and its other non-immunosuppressive derivatives. The provided protocols and concentration ranges are intended to serve as a starting point for empirical determination of the optimal concentrations for your specific cell type and experimental context.

Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects by binding to the intracellular protein cyclophilin.[1][2][5] This complex then inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[1][2][3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for the expression of interleukin-2 (IL-2) and other cytokines that promote T-cell proliferation and activation.[1][2][3]

Non-immunosuppressive derivatives of CsA, while structurally related, do not inhibit calcineurin and therefore lack the T-cell suppressive activity.[6][7] However, they may retain other biological activities of the parent compound, such as interacting with cyclophilins and modulating mitochondrial function.[6] For instance, some derivatives have shown cytotoxic effects on certain cancer cell lines.[8][9] "this compound" is expected to follow a similar pattern, lacking immunosuppressive properties but potentially exhibiting other cellular effects that warrant investigation.

Data Presentation: Recommended Concentration Ranges for Initial Screening

The optimal treatment concentration of this compound will be cell-type dependent and should be determined empirically. Based on studies with Cyclosporin A and its other non-immunosuppressive analogs, the following concentration ranges are recommended for initial screening experiments.

Assay Type Cell Type Compound Concentration Range Incubation Time Reference
Cytotoxicity (MTT/LDH Assay)Human Corneal Epithelial CellsCyclosporin A1 µg/mL - 500 µg/mL (approx. 0.83 µM - 416 µM)5 - 10 minutes[10]
Cytotoxicity (MTT Assay)Mouse L929 CellsCyclosporin AIC50: 30 µM3 days[11]
Cytotoxicity (MTT Assay)Human Huh-Mono CellsCyclosporin ACC50: 24 µM3 days[11]
Cytotoxicity (Fluorometric Assay)Hematological Malignancy CellsCyclosporin A & SDZ PSC 833Not specifiedNot specified[8]
Proliferation/ViabilityCaLu3 CellsCyclosporin A10 µM48 hours[12]
Mucin ProductionHT29-18N2 CellsCyclosporin A & PSC-8331 µM2 weeks[7]
Mineralization InhibitionRat Marrow Stromal CellsCyclosporin A & SDZ 220-3840.1 µM - 1.0 µMDays 3-11 of culture[6]
General In Vitro UseVarious Cell LinesCyclosporin A~100 nMVariable[13]

Note: The conversion from µg/mL to µM for Cyclosporin A (MW: 1202.6 g/mol ) is approximately 1 µg/mL ≈ 0.83 µM. The molecular weight of this compound may differ, and adjustments should be made accordingly.

Experimental Protocols

Preparation of Stock Solutions

Cyclosporin A and its derivatives are typically soluble in organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol.[13]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO).

  • Storage: Store the stock solution at -20°C.[13] Aliquot to avoid repeated freeze-thaw cycles.[13]

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before use. Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1% v/v).

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Proliferation Assay (CFSE Staining)

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that can be used to monitor cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • CFSE staining solution

  • Flow cytometer

Procedure:

  • Cell Staining: Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

  • Washing: Centrifuge the cells and wash them twice with complete medium.

  • Treatment: Resuspend the cells in complete medium and plate them in appropriate culture vessels. Add this compound at the desired concentrations.

  • Incubation: Incubate for a period that allows for several cell divisions (e.g., 3-5 days).

  • Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

Visualizations

Signaling Pathways

The following diagram illustrates the classical Cyclosporin A signaling pathway leading to immunosuppression. As "this compound" is non-immunosuppressive, it is not expected to inhibit calcineurin.

G cluster_cell T-Cell cluster_nucleus Nucleus cluster_drug Drug Action TCR T-Cell Receptor Ca_release Ca²⁺ Release TCR->Ca_release Antigen Presentation Calmodulin Calmodulin Ca_release->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Transcription Activation IL2 IL-2 IL2_gene->IL2 CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex CsA_complex->Calcineurin Inhibition CsA_Derivative_1 Cyclosporin A- Derivative 1 CsA_Derivative_1->Cyclophilin Binding?

Caption: Cyclosporin A signaling pathway and the putative interaction of its non-immunosuppressive derivative.

Experimental Workflow

The following diagram outlines a general workflow for screening the cellular effects of this compound.

G start Start prep Prepare Stock Solution (this compound in DMSO) start->prep cell_culture Culture Cells of Interest prep->cell_culture cytotoxicity Cytotoxicity Assay (MTT) (Determine IC50) cell_culture->cytotoxicity proliferation Proliferation Assay (CFSE) (Sub-lethal Concentrations) cytotoxicity->proliferation functional Functional Assays (e.g., Apoptosis, Gene Expression) proliferation->functional analysis Data Analysis and Interpretation functional->analysis end End analysis->end

Caption: General experimental workflow for evaluating the in vitro effects of this compound.

References

Application Notes: Cyclosporin A-Derivative 1 in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

<-- Note: "Cyclosporin A-Derivative 1" is a hypothetical compound name created for this exercise, as a specific, publicly documented derivative with this exact name was not found. The data and protocols are based on the well-established properties and mechanisms of Cyclosporin A and its known derivatives. -->

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclosporin A (CsA) is a powerful immunosuppressant that functions by disrupting a critical protein-protein interaction (PPI) in the T-cell activation pathway.[1][2][3] It first binds to an intracellular receptor, cyclophilin A (CypA), and this new complex then binds to the protein phosphatase calcineurin (CnA), inhibiting its activity.[2][4][5] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine gene expression, including Interleukin-2 (IL-2).[6][7][8][9]

This compound (CsA-D1) is a novel, research-grade analog of CsA designed to serve as a high-affinity tool for studying the CypA-CnA and CnA-NFAT PPIs. CsA-D1 has been structurally modified for enhanced binding characteristics and may incorporate a functional tag for easier detection in various assays, making it an ideal probe for investigating the calcineurin-NFAT signaling pathway. While CsA-D1 itself is a non-immunosuppressive linear peptide intermediate, its parent compound's mechanism provides a foundational model for its application in PPI studies.[10]

Key Applications

  • In vitro characterization of the CsA-D1/CypA/CnA ternary complex: Elucidate binding kinetics and affinities.

  • Cell-based assays to probe the calcineurin-NFAT signaling pathway: Investigate the inhibition of NFAT nuclear translocation and subsequent gene expression.

  • High-throughput screening (HTS): For the discovery of new molecules that disrupt the CypA-CnA or CnA-NFAT interactions.

  • Pull-down and Co-Immunoprecipitation (Co-IP) assays: To identify and study the binding partners of the CsA-D1/CypA complex.

Quantitative Data

The following tables summarize key quantitative parameters for Cyclosporin A and its derivatives, which serve as a reference for the expected performance of CsA-D1.

Table 1: Binding Affinities of Cyclosporin A and Derivatives to Cyclophilin A

CompoundDissociation Constant (Kd) to CypAMethod
Cyclosporin A36.8 nMFluorescence Measurement
Voclosporin (E-ISA247)15 nMFluorescence Spectroscopy
Z-ISA24761 nMFluorescence Spectroscopy

Data sourced from references[4][11][12].

Table 2: Calcineurin Inhibition by Cyclosporin A

CompoundIC50 for Calcineurin InhibitionAssay Conditions
Cyclosporin A212 µg/LIn vitro, using leukocyte lysates from human blood

Data sourced from reference[13].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying PPIs with CsA-D1.

G cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Ca_release Ca²⁺ Release (from ER) PLC->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin activates CnA Calcineurin (CnA) Calmodulin->CnA activates NFAT_P NFAT-P (Inactive) CnA->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates CypA Cyclophilin A (CypA) Complex CsA-D1/CypA Complex CypA->Complex CsA_D1 CsA-Derivative 1 CsA_D1->CypA binds Complex->CnA inhibits Gene IL-2 Gene Transcription NFAT_nuc->Gene activates G start Start: Cell Lysate (expressing bait and prey proteins) preclear Pre-clearing Lysate (with control beads) start->preclear csa_treatment Treatment with CsA-D1 (or vehicle control) preclear->csa_treatment incubation Incubation with Antibody (against bait protein) pull_down Protein A/G Bead Addition (to capture Ab-protein complexes) incubation->pull_down wash Washing Steps (to remove non-specific binders) pull_down->wash elution Elution of Protein Complexes wash->elution analysis Analysis (Western Blot or Mass Spectrometry) elution->analysis csa_treatment->incubation

References

Developing Cell-Based Assays for "Cyclosporin A-Derivative 1" Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and to treat various autoimmune diseases. Its primary mechanism of action involves the inhibition of T-cell activation. CsA binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.

"Cyclosporin A-Derivative 1" is a novel analogue of Cyclosporin A. This document provides detailed protocols for a suite of cell-based assays designed to characterize the biological activity of this derivative, assuming a similar mechanism of action to the parent compound. The assays described will enable researchers to quantify its immunosuppressive potency by measuring its effects on T-cell activation, proliferation, and cytokine production.

Key Biological Activities and Assays

The primary immunosuppressive activity of Cyclosporin A and its derivatives can be assessed through a variety of in vitro cell-based assays. The following table summarizes key biological activities and the corresponding assays to measure them.

Biological ActivityKey Parameters MeasuredRelevant Assays
Inhibition of T-Cell Activation Expression of early activation markers (e.g., CD69, CD25)Flow Cytometry-based Activation Marker Assay
Inhibition of T-Cell Proliferation Rate of cell divisionCell Proliferation Assays (e.g., CFSE, Thymidine incorporation)
Inhibition of Cytokine Production Levels of secreted cytokines (e.g., IL-2, IFN-γ)ELISA, Flow Cytometry (Intracellular Cytokine Staining)
Inhibition of Calcineurin-NFAT Signaling Nuclear translocation of NFAT, NFAT-dependent reporter gene expressionNFAT Reporter Gene Assay, Immunofluorescence Microscopy

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the points of intervention for the proposed assays, the following diagrams illustrate the Calcineurin-NFAT signaling pathway and a general experimental workflow for assessing the activity of "this compound".

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Ca_channel Ca2+ Channels Calmodulin Calmodulin Ca_channel->Calmodulin Extracellular Ca2+ influx Ca_release->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_p NFAT (Phosphorylated) Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclophilin Cyclophilin CsA_complex CsA-Derivative 1- Cyclophilin Complex Cyclophilin->CsA_complex CsA_D1 This compound CsA_D1->Cyclophilin Binds to CsA_complex->Calcineurin_active Inhibits Gene Target Gene Promoters (e.g., IL-2) NFAT_n->Gene Binds to Transcription Gene Transcription Gene->Transcription

Caption: Calcineurin-NFAT Signaling Pathway Inhibition.

G start Start isolate_cells Isolate Human PBMCs or Jurkat T-cells start->isolate_cells culture_cells Culture and Prepare Cells isolate_cells->culture_cells treat_cells Treat Cells with This compound (Dose-Response) culture_cells->treat_cells stimulate_cells Stimulate T-Cell Activation (e.g., PMA/Ionomycin or anti-CD3/anti-CD28) treat_cells->stimulate_cells incubation Incubate for Appropriate Duration stimulate_cells->incubation assay_split Perform Assays incubation->assay_split proliferation_assay T-Cell Proliferation Assay (e.g., CFSE Staining) assay_split->proliferation_assay cytokine_assay Cytokine Production Assay (e.g., ELISA or Intracellular Cytokine Staining) assay_split->cytokine_assay activation_assay Activation Marker Assay (e.g., CD69/CD25 Staining) assay_split->activation_assay data_analysis Data Acquisition and Analysis proliferation_assay->data_analysis cytokine_assay->data_analysis activation_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol measures the inhibition of T-cell proliferation by "this compound" using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • "this compound" and Cyclosporin A (as a positive control)

  • Flow Cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1-2 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

  • Cell Plating: Wash the cells twice and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of "this compound" and Cyclosporin A to the wells. Include a vehicle control (e.g., DMSO).

  • T-Cell Stimulation: Add a stimulating agent such as PHA (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to induce T-cell proliferation.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE fluorescence intensity will halve with each cell division. The percentage of proliferating cells can be determined by gating on the cell populations that have undergone division.

  • Data Analysis: Calculate the IC50 value for "this compound" by plotting the percentage of proliferation inhibition against the log of the compound concentration.

Data Presentation:

CompoundIC50 (nM) for T-Cell Proliferation
This compound[Insert Value]
Cyclosporin A (Control)[Insert Value]
Protocol 2: Cytokine Production Assay (IL-2) by ELISA

This protocol quantifies the inhibition of IL-2 production by "this compound" in stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Jurkat T-cells or isolated human PBMCs

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • "this compound" and Cyclosporin A

  • Human IL-2 ELISA Kit

  • 96-well microplate reader

Procedure:

  • Cell Plating: Plate Jurkat T-cells or PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Compound Treatment: Add serial dilutions of "this compound" and Cyclosporin A. Include a vehicle control.

  • T-Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • ELISA: Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

  • Data Analysis: Generate a standard curve using recombinant IL-2. Calculate the concentration of IL-2 in each sample and determine the IC50 value for the inhibition of IL-2 production by "this compound".

Data Presentation:

CompoundIC50 (nM) for IL-2 Production
This compound[Insert Value]
Cyclosporin A (Control)[Insert Value]
Protocol 3: T-Cell Activation Marker Assay by Flow Cytometry

This protocol assesses the effect of "this compound" on the expression of early T-cell activation markers, such as CD69, using flow cytometry.

Materials:

  • Isolated human PBMCs

  • RPMI-1640 medium with 10% FBS

  • PMA and Ionomycin or anti-CD3/anti-CD28 antibodies

  • "this compound" and Cyclosporin A

  • Fluorochrome-conjugated anti-CD3, anti-CD4, and anti-CD69 antibodies

  • Flow Cytometer

Procedure:

  • Cell Plating: Plate PBMCs at 1 x 10^6 cells/mL in a 96-well plate.

  • Compound Treatment: Add serial dilutions of "this compound" and Cyclosporin A. Include a vehicle control.

  • T-Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) or anti-CD3/anti-CD28 antibodies.

  • Incubation: Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Antibody Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with anti-CD3, anti-CD4, and anti-CD69 antibodies for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on CD3+/CD4+ T-cells and quantify the percentage of CD69-positive cells.

  • Data Analysis: Calculate the IC50 value for the inhibition of CD69 expression by plotting the percentage of CD69+ cells against the log of the compound concentration.

Data Presentation:

CompoundIC50 (nM) for CD69 Expression
This compound[Insert Value]
Cyclosporin A (Control)[Insert Value]

Summary and Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the immunosuppressive activity of "this compound". By employing a multi-faceted approach that assesses T-cell proliferation, cytokine production, and activation marker expression, researchers can obtain a comprehensive understanding of the compound's potency and mechanism of action. The provided data tables offer a clear and concise method for presenting and comparing the quantitative results obtained from these assays. These cell-based assays are essential tools in the preclinical development of novel immunosuppressive agents.

Application Notes and Protocols for In Vivo Delivery of Cyclosporin A and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. However, its clinical application is often hampered by poor bioavailability and potential side effects due to its high molecular weight and lipophilic nature.[1] To overcome these limitations, various advanced delivery systems have been developed to enhance its therapeutic efficacy and reduce systemic toxicity. While specific data for "Cyclosporin A-Derivative 1" is limited in publicly available literature, the delivery strategies outlined for Cyclosporin A provide a robust framework for its derivatives. This document details various in vivo delivery methods for Cyclosporin A, presenting quantitative data, experimental protocols, and visual diagrams of the underlying signaling pathway and experimental workflows.

Oral Delivery Systems

The oral route is the most convenient for drug administration, but CsA's poor water solubility and susceptibility to metabolism present significant challenges.[1] Novel formulations aim to improve its oral bioavailability.

Nanoparticle-Based Formulations

Nanoparticles serve as effective carriers for oral CsA delivery, protecting the drug from degradation and enhancing its absorption.

FormulationAnimal ModelKey Pharmacokinetic ParametersRelative Bioavailability (%) (vs. Sandimmun Neoral®)Reference
Nanostructured Lipid Carriers (NLCs)Beagle DogsCmax: Similar to Neoral®, Tmax: Similar to Neoral®111.8[2][3]
Self-Microemulsifying Drug Delivery Systems (SMEDDS)Beagle DogsCmax: Similar to Neoral®, Tmax: Similar to Neoral®73.6[2][3]
Poly(lactic-co-glycolic acid) (PLGA) NanoparticlesBeagle DogsCmax: Lower than Neoral®, Tmax: Similar to Neoral®22.7[2][3]
PEGylated Chitosan-Modified Lipid-Based NanoparticlesRabbitst1/2β: 21 times longer than CsA solution, AUC: 25.8 times larger than CsA solutionNot directly compared to Neoral®[4][5]
Eudragit® FS30D/PLGA Nanoparticles (Colon-Targeted)MiceMinimized burst release at low pH, sustained release at pH 7.4Improved colon distribution compared to single polymer nanoparticles[6][7]
Liposomal Formulations

Liposomes, due to their biocompatibility and ability to encapsulate lipophilic drugs, have been explored to enhance the oral absorption of CsA.[1]

FormulationAnimal ModelKey Pharmacokinetic ParametersRelative Bioavailability (%) (vs. Sandimmun Neoral®)Reference
Liposomes with Sodium Deoxycholate (SDC)RatsImproved absorption compared to conventional liposomes120.3[1][8]
Conventional SPC/Cholesterol LiposomesRatsSimilar absorption to Neoral®98.6[1][8]
Dipalmitoylphosphatidylcholine (DPPC) LiposomesRatsQuick absorption, comparable bioavailability to Neoral®Comparable to Neoral®[9]
Distearoylphosphatidylcholine (DSPC) LiposomesRatsSustained absorption, comparable bioavailability to Neoral®Comparable to Neoral®[9]

Ocular Delivery Systems

Topical administration of CsA is crucial for treating ocular inflammatory diseases like dry eye syndrome, but its hydrophobicity makes formulation challenging.[10][11]

Micellar Formulations

Polymeric micelles can encapsulate CsA, forming a stable aqueous formulation suitable for topical ocular delivery.[10]

FormulationAnimal ModelKey FindingsCsA Concentration in Cornea (ng/g tissue)Reference
0.05% CsA Polymeric MicellesRabbitsSimilar tear fluid kinetics to Restasis®; higher corneal deposition.1540 ± 400[10][12]
Nanosized Polymeric MicellesRatsPenetrated all corneal layers; 73% success in preventing cornea graft rejection.11710 ± 7530 (transplanted), 6470 ± 1730 (healthy)
Tocopherol Polyethylene Glycol 1000 Succinate (TPGS) MicellesEx vivo (cornea, sclera)Promoted drug retention in both cornea and sclera.5 mg/ml loading concentration
Subconjunctival Implants

Biodegradable implants offer sustained release of CsA directly to the ocular tissues, reducing the need for frequent administration.

FormulationAnimal ModelDuration of Drug PresenceKey Efficacy FindingReference
Nano-decorated PCL-PLGA-NP-F and PCL-PCL-NP-I ImplantsMice (Dry Eye Syndrome)Detected in cornea, sclera, and lens for up to 90 days.Faster recovery with fiber implant formulation.
Biodegradable CsA-PGLC DDSRabbits (Chronic Uveitis)Mean intravitreal CsA level of 491.0-575.2 ng/ml at 4-10 weeks.Effectively reduced intraocular inflammation.

Topical Delivery Systems

Topical delivery of CsA for skin conditions is desirable to avoid systemic side effects, but its high molecular weight limits skin penetration.

Advanced Formulations for Skin Delivery

Novel carriers are being developed to overcome the skin barrier.

FormulationModelKey FindingReference
Releasable R7-CsA ConjugateMouse (Contact Dermatitis)1% conjugate resulted in a 73.9 ± 4.0% reduction in ear inflammation.
Dissolving Microneedle Array Patches with Lipid Vesicles (CsA-LVs@DMAPs)Mouse (Delayed-Type Hypersensitivity)Downregulated skin inflammatory environment.
SPACE-peptide (SP50) Co-formulationMouse113.1 ± 13.6 (μg/g)/mg CsA localization in the skin.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)Porcine Skin (Ex vivo)NLCs showed higher transdermal delivery (2.55 ± 0.13 μg/cm²) compared to SLNs (1.05 ± 0.07 μg/cm²).

Experimental Protocols

Protocol 1: Preparation of Cyclosporin A-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To prepare liposomes encapsulating Cyclosporin A for enhanced oral delivery.[1]

Materials:

  • Cyclosporin A

  • Soybean phosphatidylcholine (SPC)

  • Sodium deoxycholate (SDC) or Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Homogenizer

  • Probe sonicator

Procedure:

  • Dissolve CsA, SPC, and SDC (or Chol) in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask.

  • The resulting suspension is then subjected to homogenization to reduce the particle size.

  • For further size reduction and uniformity, the liposomal suspension can be sonicated using a probe sonicator.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To evaluate the oral bioavailability of a novel CsA formulation compared to a reference product.[1][8]

Materials:

  • Male Wistar rats (250-300 g)

  • Test CsA formulation

  • Reference CsA formulation (e.g., Sandimmun Neoral®)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • HPLC system for CsA quantification

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups (e.g., Test formulation group, Reference formulation group).

  • Administer the respective CsA formulation to each rat via oral gavage at a predetermined dose.

  • Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract CsA from the plasma samples using an appropriate solvent extraction method.

  • Quantify the concentration of CsA in the plasma samples using a validated HPLC method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

  • Determine the relative oral bioavailability using the formula: (AUCtest / AUCreference) x 100%.

Protocol 3: Topical Ocular Delivery and Corneal Distribution Study in Rabbits

Objective: To assess the ocular distribution of a topical CsA formulation.[10][12]

Materials:

  • New Zealand white rabbits

  • Test topical CsA formulation (e.g., micellar solution)

  • Reference formulation (e.g., Restasis®)

  • Slit-lamp biomicroscope

  • Schirmer tear test strips

  • Apparatus for euthanasia

  • Surgical instruments for eye enucleation

  • Homogenizer

  • LC-MS/MS system for CsA quantification

Procedure:

  • Acclimatize the rabbits and perform a baseline ophthalmic examination.

  • Divide the rabbits into treatment groups.

  • Instill a single drop of the respective formulation into the conjunctival sac of one eye.

  • At predetermined time points post-instillation, euthanize the animals.

  • Carefully enucleate the eyes and dissect the cornea.

  • Rinse the cornea with saline to remove any residual formulation.

  • Weigh the corneal tissue and homogenize it in a suitable buffer.

  • Extract CsA from the corneal homogenate.

  • Quantify the CsA concentration using a validated LC-MS/MS method.

  • Express the results as ng of CsA per gram of corneal tissue.

Signaling Pathway and Experimental Workflow Diagrams

Cyclosporin A Mechanism of Action

Cyclosporin A exerts its immunosuppressive effect primarily through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes.[1]

CyclosporinA_Pathway cluster_extracellular Extracellular cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor Antigen->TCR Activation Ca_Signal Ca2+ Signaling TCR->Ca_Signal Calcineurin_active Active Calcineurin Ca_Signal->Calcineurin_active Activates NFATp NFAT (phosphorylated) Calcineurin_active->NFATp NFAT NFAT (dephosphorylated) NFATp->NFAT Dephosphorylation NFAT_n NFAT NFAT->NFAT_n Translocation Cyclophilin Cyclophilin CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin CsA Cyclosporin A CsA->Cyclophilin CsA_Cyclophilin->Calcineurin_active Inhibits Gene_Transcription IL-2 Gene Transcription NFAT_n->Gene_Transcription IL2 IL-2 Production Gene_Transcription->IL2

Caption: Cyclosporin A inhibits T-cell activation by blocking calcineurin.

Experimental Workflow: In Vivo Oral Bioavailability Study

The following diagram illustrates the key steps in conducting an in vivo oral bioavailability study.

Bioavailability_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Oral Administration (Test & Reference Formulations) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis HPLC/LC-MS Analysis processing->analysis pk_calc Pharmacokinetic Calculation (Cmax, Tmax, AUC) analysis->pk_calc bioavailability Relative Bioavailability Calculation pk_calc->bioavailability end_node End bioavailability->end_node

Caption: Workflow for an in vivo oral bioavailability study.

Logical Relationship: Formulation Strategy to Overcome CsA Delivery Barriers

This diagram shows how different formulation strategies address the challenges of Cyclosporin A delivery.

Formulation_Strategy cluster_strategies Formulation Strategies cluster_outcomes Improved Outcomes CsA_Challenges Cyclosporin A Delivery Challenges - Poor Water Solubility - High Molecular Weight - P-gp Efflux & Metabolism Nanoparticles Nanoparticles CsA_Challenges->Nanoparticles Liposomes Liposomes CsA_Challenges->Liposomes Micelles Micelles CsA_Challenges->Micelles Implants Implants CsA_Challenges->Implants Enhanced_Bioavailability Enhanced Bioavailability Nanoparticles->Enhanced_Bioavailability Targeted_Delivery Targeted Delivery Nanoparticles->Targeted_Delivery Liposomes->Enhanced_Bioavailability Reduced_Toxicity Reduced Systemic Toxicity Liposomes->Reduced_Toxicity Micelles->Enhanced_Bioavailability Micelles->Targeted_Delivery Implants->Targeted_Delivery Sustained_Release Sustained Release Implants->Sustained_Release

Caption: Strategies to overcome Cyclosporin A delivery barriers.

References

Application Notes: Flow Cytometry Analysis with Fluorescently Labeled Cyclosporin A-Derivative 1

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide immunosuppressant widely used to prevent organ transplant rejection and treat autoimmune disorders.[1] Its mechanism of action involves entering the cell and binding to its intracellular receptor, cyclophilin.[2][3] This CsA-cyclophilin complex then inhibits the phosphatase activity of calcineurin.[4][5] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for cytokine genes like Interleukin-2 (IL-2).[4] Blocking this pathway ultimately suppresses T-cell activation and proliferation.[5][6]

"Cyclosporin A-Derivative 1" is a fluorescently labeled version of CsA, designed for single-cell analysis by flow cytometry. This allows for the quantitative measurement of drug uptake, retention, and efflux, providing valuable insights into cellular pharmacology and drug resistance mechanisms. Fluorescent conjugates, such as those using BODIPY or NBD dyes, have been successfully developed to study CsA transport and binding.[7][8] Notably, BODIPY-conjugated CsA has been shown to have a fluorescence intensity nearly 10 times greater than NBD-CsA, enabling the use of lower, more physiologically relevant concentrations.[7]

Principle of the Assay

This assay utilizes the intrinsic fluorescence of "this compound" to quantify its accumulation within cells. The intensity of the fluorescence signal measured by a flow cytometer is directly proportional to the intracellular concentration of the derivative.

This principle can be applied to:

  • Measure Cellular Uptake and Kinetics: By incubating cells with the fluorescent derivative over time, the rate of drug entry can be determined.

  • Assess Drug Efflux: CsA is a known substrate for efflux pumps like P-glycoprotein (P-gp/ABCB1).[9][10] By comparing the fluorescence of cells with and without P-gp inhibitors, the activity of this transporter can be quantified.[11]

  • Analyze Cell Population Heterogeneity: Flow cytometry allows for the analysis of fluorescent derivative uptake in different cell subpopulations within a mixed sample. A dansyl-coupled CsA derivative, for instance, was used to show differential binding between granulocytes/monocytes and lymphocytes.[12]

Cyclosporin A Signaling Pathway

The primary immunosuppressive action of Cyclosporin A is the inhibition of the calcineurin-NFAT signaling pathway in T-cells. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NF-AT, allowing it to translocate to the nucleus and activate the transcription of genes essential for T-cell activation, such as IL-2. Cyclosporin A passively diffuses into the cell, binds to cyclophilin, and this complex directly inhibits calcineurin's phosphatase activity, thereby halting the entire cascade.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CsA_ext Cyclosporin A (Derivative 1) CsA_int Cyclosporin A CsA_ext->CsA_int Passive Diffusion Complex CsA-Cyclophilin Complex CsA_int->Complex CypA Cyclophilin CypA->Complex Calcineurin_i Calcineurin (Inactive) Complex->Calcineurin_i Inhibition Calcineurin_a Calcineurin (Active) NFATp NF-AT-P Calcineurin_a->NFATp NFAT NF-AT NFATp->NFAT Dephosphorylation NFAT_nuc NF-AT NFAT->NFAT_nuc Translocation Gene IL-2 Gene Transcription NFAT_nuc->Gene Activation G cluster_prep Cell Preparation cluster_stain Staining cluster_fix Fix & Permeabilize cluster_acq Data Acquisition p1 Harvest & Count Cells p2 Adjust to 1x10^6 cells/mL p1->p2 s2 Optional: Add P-gp Inhibitor p2->s2 s1 Add CsA-Derivative 1 (Incubate 37°C) s3 Wash with cold PBS s1->s3 s2->s1 f1 Add Fixation Buffer s3->f1 f2 Wash f1->f2 f3 Add Permeabilization Buffer f2->f3 a1 Resuspend in Staining Buffer f3->a1 a2 Acquire on Flow Cytometer a1->a2

References

Application Note: Quantitative Analysis of Cyclosporin A-Derivative 1 in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune diseases.[1] Its therapeutic efficacy is closely linked to its concentration in blood, necessitating therapeutic drug monitoring (TDM) due to a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2] "Cyclosporin A-Derivative 1" is a novel analogue developed to improve the therapeutic index of the parent compound. Accurate and sensitive quantification of this derivative in biological matrices is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies and clinical development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of immunosuppressants, offering high specificity, sensitivity, and throughput compared to traditional immunoassay methods.[2][3] This application note details a robust and validated LC-MS/MS method for the determination of "this compound" in human whole blood.

Principle of the Method The method involves a simple protein precipitation step to extract "this compound" and an internal standard (IS), Cyclosporin D, from a whole blood matrix.[4] The extracted sample is then injected into a liquid chromatography system for separation on a C18 reversed-phase column. The analyte and IS are subsequently detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[4][5] The formation of ammonium adducts ([M+NH₄]⁺) is often utilized for CsA and its analogues to achieve maximum sensitivity and specificity in fragmentation.[5]

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (Reference Standard), Cyclosporin D (Internal Standard, IS).

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water.

  • Additives: Ammonium Formate, Formic Acid (LC-MS grade).

  • Reagents: Zinc Sulfate (for protein precipitation).[6]

  • Matrix: Drug-free human whole blood (EDTA).

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of "this compound" and Cyclosporin D (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) methanol/water to prepare intermediate working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike drug-free whole blood with the appropriate working solutions to create a calibration curve with concentrations ranging from 2.0 to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free whole blood at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 2.0 ng/mL

    • Low QC (LQC): 6.0 ng/mL

    • Medium QC (MQC): 200 ng/mL

    • High QC (HQC): 1600 ng/mL

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of whole blood (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the precipitation reagent (Methanol containing 125 ng/mL of Cyclosporin D as IS and 0.05 M Zinc Sulfate).[6][7]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[5]

  • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography (LC) Parameters

Parameter Condition
LC System Agilent 1260 Infinity II or equivalent
Column Agilent Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[8]
Column Temp. 60°C[8]
Mobile Phase A Water with 2 mM Ammonium Formate and 0.1% Formic Acid[2][5]
Mobile Phase B Methanol with 2 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min[8]
Injection Vol. 5 µL
Gradient 0-0.5 min (60% B), 0.5-2.0 min (60-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-60% B), 2.6-3.5 min (60% B)

| Run Time | 3.5 minutes |

Mass Spectrometry (MS) Parameters

Parameter Condition
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Gas Temp. 325°C[8]
Gas Flow 10 L/min[8]
Nebulizer 45 psi[8]
Capillary Voltage 3500 V[8]

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

Compound Precursor Ion (m/z) [M+NH₄]⁺ Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 1234.0 1217.0 120 25
Cyclosporin D (IS) 1232.0[4] 1215.2[2] 120 25

Note: The m/z values for "this compound" are hypothetical and should be optimized based on the actual molecular weight and fragmentation pattern of the specific derivative.

Data and Results

The method was validated for linearity, precision, accuracy, and sensitivity.

Table 1: Method Validation Summary

Parameter Result Acceptance Criteria
Linear Range 2.0 - 2000 ng/mL r² ≥ 0.99
Correlation Coefficient (r²) > 0.998 -
LLOQ 2.0 ng/mL Accuracy ±20%, Precision ≤20%
Intra-day Accuracy 96.5% - 104.2% ±15% (±20% for LLOQ)
Intra-day Precision (%CV) 3.1% - 7.8% ≤15% (≤20% for LLOQ)
Inter-day Accuracy 98.1% - 102.5% ±15% (±20% for LLOQ)
Inter-day Precision (%CV) 4.5% - 8.9% ≤15% (≤20% for LLOQ)

| Mean Extraction Recovery | 91.5% | Consistent and reproducible |

Visualizations

Experimental Workflow

The overall experimental process from sample receipt to data analysis is outlined below.

G Sample Whole Blood Sample (Calibrator, QC, Unknown) Precip Protein Precipitation (Add IS in Methanol/ZnSO₄) Sample->Precip Vortex Vortex Mix (30 seconds) Precip->Vortex Centrifuge Centrifuge (15,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Detection) Supernatant->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: Workflow for sample preparation and analysis.

Signaling Pathway of Parent Compound: Cyclosporin A

"this compound" is presumed to act via a mechanism similar to its parent compound, Cyclosporin A. The diagram below illustrates the established signaling pathway for Cyclosporin A, which involves the inhibition of calcineurin and subsequent suppression of T-cell activation.[9][10]

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyp Cyclophilin Cyp->Complex Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin Inhibits NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates NFATp NFAT-P (Inactive) NFATp->Calcineurin Gene Gene Transcription (e.g., IL-2) NFAT->Gene Activates

Caption: Cyclosporin A inhibits calcineurin, blocking NFAT activation.

References

Troubleshooting & Optimization

Technical Support Center: Cyclosporin A-Derivative 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving "Cyclosporin A-Derivative 1" in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound, a hydrophobic cyclic peptide, is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Cyclosporin A itself is highly soluble in DMSO, reaching concentrations of 50 mg/mL to 100 mg/mL.[1][2][3][4]

Q2: I'm having trouble dissolving the compound at my target concentration. What should I do?

A2: If you encounter solubility issues, several factors could be at play including concentration, temperature, and the physical form of the compound. Please refer to the Troubleshooting Workflow diagram and the detailed Experimental Protocol below for a step-by-step guide to address these issues. Common techniques include gentle warming, vortexing, and sonication.[5][6][7]

Q3: Can I use solvents other than DMSO?

A3: Yes, Cyclosporin A and its analogs are also soluble in other organic solvents like ethanol, methanol, acetone, and chloroform.[1][2][8] However, for cell-based assays, DMSO is often preferred. If using an alternative, ensure it is compatible with your downstream experimental conditions. For cell culture, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[5]

Q4: How should I prepare a stock solution for cell culture experiments?

A4: To prepare a stock solution for cell culture, dissolve the peptide in 100% DMSO at a high concentration (e.g., 200x your final concentration).[5] Then, dilute this stock solution dropwise into your aqueous cell culture medium while stirring to prevent precipitation.[5][9]

Q5: How should I store the this compound stock solution in DMSO?

A5: Stock solutions of Cyclosporin A in DMSO should be stored at -20°C, protected from light, and desiccated.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Once in solution, the compound should be used within 3 months to avoid loss of potency.[2]

Solubility Data

As "this compound" is a proprietary compound, specific solubility data is not publicly available. However, the following table provides typical solubility data for the parent compound, Cyclosporin A, in DMSO, which can be used as a guideline.

SolventTemperatureMax ConcentrationReference
DMSORoom Temperature50 mg/mL[1][3]
DMSORoom Temperature100 mg/mL[2][4]
DMSO50°C (warmed)100 mg/mL[10]
EthanolRoom Temperature10 mg/mL - 200 mg/mL[2][3][8]

Experimental Protocol: Preparing a 50 mg/mL Stock Solution in DMSO

This protocol describes the standard procedure for dissolving a hydrophobic compound like this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Warming block or water bath set to 37-50°C (optional)

Procedure:

  • Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the tube.[6] Allow the vial to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration of 50 mg/mL.

  • Initial Mixing: Tightly cap the tube and vortex the mixture for 30-60 seconds. Visually inspect the solution. If particulates are still visible, proceed to the next step.

  • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[5][6] This uses ultrasonic waves to break apart powder aggregates and enhance dissolution. Check for clarity.

  • Gentle Warming (Optional): If the solution is still not clear, place the tube in a warming block or water bath set to 37°C.[7] Do not exceed 50°C, as higher temperatures may risk degrading the compound.[11] Intermittently vortex the tube every 5 minutes until the solid is fully dissolved.

  • Storage: Once the solution is clear, aliquot it into single-use, light-protecting tubes and store at -20°C.[2][3]

Visual Troubleshooting Guide

The following workflow provides a logical guide to troubleshoot issues when dissolving this compound.

G start Start: Add DMSO to Compound vortex Vortex for 60 seconds start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 5-10 minutes check1->sonicate No success Dissolved! Aliquot and store at -20°C check1->success Yes check2 Is the solution clear? sonicate->check2 warm Warm gently to 37°C (Do not exceed 50°C) check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 check3->success Yes fail Insoluble at this concentration. Consider reducing concentration or contacting technical support. check3->fail No

Troubleshooting workflow for dissolving this compound.

References

"Cyclosporin A-Derivative 1" stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclosporin A-Derivative 1

Disclaimer: "this compound" is a novel compound. The following guidance is based on the established stability profile of Cyclosporin A and its known derivatives. Researchers should use this information as a baseline and perform specific stability studies for "this compound" to determine its unique characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of cyclosporin compounds in aqueous solutions is primarily affected by pH, temperature, and exposure to light. Cyclosporin A, the parent compound, is known to be susceptible to acid-catalyzed degradation.[1][2] It is also most unstable in alkaline mediums.[3] Furthermore, the poor aqueous solubility of cyclosporins can lead to physical instability (precipitation).[4][5] Solutions should be protected from light, as light can also contribute to degradation.[6]

Q2: What is the main degradation pathway for Cyclosporin A in aqueous solutions?

A2: The predominant degradation pathway for Cyclosporin A in acidic aqueous solutions is an isomerization, or N,O-acyl migration, which results in the formation of Isocyclosporin A.[1][2][7] This reaction is catalyzed by acid and involves the MeBmt amino acid residue.[1][2] This isomerization can lead to a loss of biological activity.

Q3: How can I prepare an aqueous solution of the poorly soluble this compound?

A3: Due to the characteristic lipophilicity and poor water solubility of cyclosporins (the solubility of Cyclosporin A in water is approximately 20-30 µg/mL), preparing a simple aqueous solution is challenging.[4][8] To improve solubility for experimental purposes, consider the following approaches:

  • Co-solvents: Initially dissolve the compound in a small amount of an organic solvent like ethanol or DMSO before diluting with the aqueous buffer.[6] Note that the final concentration of the organic solvent should be compatible with your experimental system.

  • Formulation Vehicles: For in vivo or cell-based assays, specialized formulations such as microemulsions, liposomes, or nanosuspensions are often required to enhance solubility and bioavailability.[5][9]

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintaining the integrity of the compound.

  • Solid Form: Store the compound in a desiccated environment, protected from light, at 2-8°C.[6][10] Under these conditions, the solid form is expected to be stable for an extended period.

  • Stock Solutions: Prepare stock solutions in organic solvents like ethanol or DMSO and store them at -20°C.[10] Be aware that even in organic solvents, the compound's concentration can decrease over time due to adsorption to container walls.[6][10]

  • Aqueous Solutions: Aqueous solutions are generally not stable for long-term storage. It is highly recommended to prepare fresh aqueous dilutions for each experiment.

Q5: How can I monitor the stability of my this compound during an experiment?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for monitoring the degradation of cyclosporins.[11][12] Such a method should be able to separate the parent compound from its potential degradation products, like the iso-derivative, and other impurities.[11][13] The effluent is typically monitored at a low UV wavelength, around 205-210 nm.[13][14]

Troubleshooting Guide

Problem: I am observing precipitation in my aqueous working solution.

  • Possible Cause: The concentration of your derivative likely exceeds its solubility limit in the aqueous medium. The solubility of Cyclosporin A is known to decrease as temperature increases.[15][16]

  • Solution:

    • Decrease the final concentration of the compound in your aqueous solution.

    • Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol), ensuring it remains compatible with your experimental setup.

    • Consider using a solubilizing agent or a different buffer system, which will require validation to ensure it doesn't interfere with your experiment.

Problem: My experimental results are inconsistent across different days.

  • Possible Cause: This could be a sign of compound instability in your stock or working solutions. Degradation over time can lead to a lower effective concentration of the active compound, causing variable results.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions from a frozen organic stock solution immediately before each experiment.

    • Aliquot Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Perform a Stability Check: Analyze your working solution by HPLC at the beginning (t=0) and end of your experiment's duration to quantify any degradation.

Problem: A new, earlier-eluting peak is appearing in my HPLC chromatogram over time.

  • Possible Cause: This is a classic indicator of degradation. For Cyclosporin A, the primary degradation product, Isocyclosporin A, is known to elute earlier than the parent compound in many reversed-phase HPLC methods.[11]

  • Solution:

    • Confirm Identity: If possible, use a reference standard for Isocyclosporin A to confirm the identity of the new peak.

    • Quantify Degradation: Use the peak areas from your HPLC data to calculate the percentage of the compound that has degraded over time.

    • Optimize Conditions: If the degradation rate is too high for your experimental window, you may need to adjust the pH or temperature of your solution, or shorten the experiment's duration.

Quantitative Data Summary

Table 1: Summary of Factors Affecting Cyclosporin A Stability in Aqueous Solution

FactorEffect on StabilityComments
Low pH (Acidic) Decreased stabilityPromotes acid-catalyzed isomerization to Isocyclosporin A.[1][2]
High pH (Alkaline) Decreased stabilityCyclosporin A is highly unstable in alkaline medium.[3]
Temperature Complex effectsHigher temperatures can accelerate chemical degradation.[17] However, solubility is inversely proportional to temperature.[15][16]
Light Potential for degradationSolutions should be protected from light during storage and experiments.[6]
Aqueous Solution Low StabilityDue to poor solubility and susceptibility to hydrolysis/isomerization. Prepare fresh.

Table 2: Example of Cyclosporin A Degradation Under Forced Stress Conditions

Stress ConditionDegradation (%)Reference
0.1N HCl at 80°C15.66%[3]
0.1N NaOH at 80°C34.25%[3]
30% H₂O₂ at 80°C21.44%[3]

Note: This data is for the parent compound Cyclosporin A and serves as an illustrative example of its relative stability under different stress conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Working Solution

  • Prepare Stock Solution: Accurately weigh the solid this compound and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mg/mL).

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C.

  • Prepare Working Solution: For your experiment, thaw a single aliquot of the stock solution. Perform a serial dilution into your final aqueous buffer (e.g., PBS, cell culture media) to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions.

  • Vortex: Vortex the final solution vigorously to ensure complete dissolution.[10]

  • Use Immediately: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions.

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method

  • Prepare Solution: Prepare the aqueous solution of this compound as described in Protocol 1 at the concentration to be used in your experiment.

  • Timepoint Zero (t=0): Immediately after preparation, inject an aliquot of the solution onto a validated stability-indicating HPLC system (e.g., C18 column, mobile phase of acetonitrile and water, UV detection at ~210 nm).[18] Record the peak area of the parent compound.

  • Incubate: Keep the remaining solution under the exact conditions of your experiment (e.g., 37°C incubator).

  • Subsequent Timepoints: At various time points (e.g., 2, 4, 8, 24 hours), inject another aliquot onto the HPLC system and record the peak area of the parent compound and any new peaks that appear.

  • Analysis: Calculate the percentage of the remaining parent compound at each time point relative to t=0. A plot of percent remaining versus time will indicate the stability of your derivative under the tested conditions.

Visualizations

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (in DMSO) prep_work Dilute Stock to Final Aqueous Concentration prep_stock->prep_work t0 t=0 Analysis (Inject onto HPLC) prep_work->t0 incubate Incubate Solution (Simulated Conditions) t0->incubate tx t=x Analysis (Inject onto HPLC) incubate->tx At defined time intervals data Calculate % Remaining and Degradation Rate tx->data

Caption: Workflow for assessing the stability of a compound in aqueous solution.

G Hypothesized Degradation Pathway Cyclosporin_A_Derivative This compound (Active Form) Transition_State Hydroxyoxazolidine Intermediate Cyclosporin_A_Derivative->Transition_State Acidic Conditions (H⁺) Isocyclosporin_A_Derivative Isothis compound (Inactive Isomer) Transition_State->Isocyclosporin_A_Derivative N,O-acyl migration

Caption: Acid-catalyzed isomerization of Cyclosporin A derivatives.

References

Technical Support Center: Preventing "Cyclosporin A-Derivative 1" Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Cyclosporin A-Derivative 1." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on preventing its precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its solubility properties?

"this compound" is a non-immunosuppressive, linear peptide intermediate derived from the immunosuppressive agent Cyclosporin A.[1][2] Like its parent compound, Cyclosporin A, it is expected to be a hydrophobic molecule with poor aqueous solubility.[3] While specific solubility data for "this compound" in various solvents is limited, it is known to be soluble in dimethyl sulfoxide (DMSO).[1] For comparison, Cyclosporin A is practically insoluble in water and physiological fluids but dissolves well in organic solvents such as acetone, diethyl ether, and methanol.[3][4]

Q2: Why does "this compound" precipitate when added to my cell culture medium?

Precipitation of hydrophobic compounds like "this compound" in aqueous-based cell culture media is a common issue.[5][6] This occurs because the compound is poorly soluble in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium, the compound's solubility limit can be exceeded, leading to the formation of a solid precipitate.[7][8]

Q3: What is the recommended solvent for preparing a stock solution of "this compound"?

Based on available information and the properties of the parent compound, DMSO is a recommended solvent for preparing a stock solution of "this compound".[1] Cyclosporin A is also soluble in ethanol.[9][10] It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in the cell culture medium, as solvents like DMSO can have cytotoxic effects at higher concentrations (typically above 0.1-0.5%).[7]

Q4: Can the presence of serum in the culture medium affect the solubility of "this compound"?

Yes, the presence of serum can aid in solubilizing hydrophobic compounds.[5] Serum proteins, such as albumin, can bind to hydrophobic molecules, effectively increasing their solubility in the aqueous medium. If your experimental protocol allows, using a medium containing fetal bovine serum (FBS) or other types of serum may help prevent precipitation.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding "this compound" stock solution to the culture medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Experimental Considerations
High final concentration of the compound. Decrease the final working concentration of "this compound".Perform a dose-response experiment to determine the lowest effective concentration. This will minimize the amount of compound that needs to be dissolved.
Rapid dilution of the stock solution. Add the stock solution to the medium slowly and with gentle mixing.Instead of pipetting the stock solution directly into the bulk medium, add it dropwise to the side of the vessel while gently swirling the medium. This allows for a more gradual dispersion of the compound.
Low temperature of the medium. Pre-warm the culture medium to 37°C before adding the compound.Ensure your medium is at the optimal temperature for your cells before adding the drug. Some compounds are more soluble at higher temperatures.[5]
High concentration of the DMSO stock solution. Prepare a lower concentration stock solution in DMSO.While a high concentration stock is generally recommended to minimize solvent volume, an extremely concentrated stock can lead to rapid precipitation upon dilution. Try preparing a 10-fold lower stock concentration and adjust the volume added to the medium accordingly, while still keeping the final DMSO concentration low.[7]
Issue: Precipitate forms over time in the incubator.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Experimental Considerations
Compound instability in the medium. Prepare fresh working solutions for each experiment.Avoid storing the compound diluted in culture medium for extended periods. Prepare the final working solution immediately before adding it to the cells.
Interaction with media components. Test different types of culture media.Some media components may promote precipitation. If possible, test the solubility of "this compound" in different basal media (e.g., DMEM, RPMI-1640) to see if the issue persists.
Use of solubilizing agents. Incorporate a non-ionic surfactant or cyclodextrin.Surfactants like Tween® 20 or Tween® 80, and cyclodextrins have been shown to significantly increase the solubility of Cyclosporin A.[11][12][13] These can be used at low, non-toxic concentrations to maintain the compound in solution. A preliminary toxicity test of the solubilizing agent alone on your cell line is recommended.

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution
  • Materials: "this compound" powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Aseptically weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.[1][5]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Dilution of Stock Solution into Culture Medium
  • Materials: Prepared "this compound" stock solution, pre-warmed (37°C) cell culture medium.

  • Procedure:

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium.

    • In a sterile tube, pre-dilute the stock solution in a small volume of the culture medium. For example, add the stock to 100-200 µL of medium and vortex thoroughly.[5]

    • Add this pre-diluted solution to the final volume of your culture medium while gently swirling.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathway of Cyclosporin A

The primary mechanism of action of the parent compound, Cyclosporin A, involves the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.[14][15][16] While "this compound" is described as non-immunosuppressive, understanding the pathway of the parent compound can provide context for its biological investigation.

CyclosporinA_Pathway Simplified Cyclosporin A Signaling Pathway cluster_inhibition CsA Cyclosporin A CsA_Cyclophilin CsA-Cyclophilin Complex CsA->CsA_Cyclophilin Binds to Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclophilin Calcineurin Calcineurin (Active) CsA_Cyclophilin->Calcineurin Inhibits CsA_Cyclophilin->Calcineurin Calcineurin_inhibited Calcineurin (Inactive) NFATp NFAT-P (Cytoplasm) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Nucleus) NFATp->NFAT Translocates to Nucleus Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Activates TCell_Activation T-Cell Activation Gene_Transcription->TCell_Activation Leads to

Caption: Simplified diagram of the Cyclosporin A-mediated inhibition of the calcineurin-NFAT pathway.

Experimental Workflow for Preventing Precipitation

This workflow outlines a logical sequence of steps to troubleshoot and prevent the precipitation of "this compound" in experimental settings.

Precipitation_Workflow Troubleshooting Workflow for Compound Precipitation Start Start: Prepare Stock Solution in DMSO Add_to_Media Add to Pre-warmed (37°C) Culture Medium Start->Add_to_Media Precipitate_Check1 Precipitate Forms? Add_to_Media->Precipitate_Check1 Yes1 Yes Precipitate_Check1->Yes1 Yes No1 No Precipitate_Check1->No1 No Troubleshoot1 Troubleshooting: 1. Decrease final concentration 2. Slower, dropwise addition 3. Pre-dilute in small media volume Yes1->Troubleshoot1 Proceed Proceed with Experiment No1->Proceed Troubleshoot1->Add_to_Media Incubate Incubate at 37°C Proceed->Incubate Precipitate_Check2 Precipitate Forms Over Time? Incubate->Precipitate_Check2 Yes2 Yes Precipitate_Check2->Yes2 Yes No2 No Precipitate_Check2->No2 No Troubleshoot2 Troubleshooting: 1. Use serum-containing media 2. Add solubilizing agent (e.g., Tween® 80, Cyclodextrin) 3. Prepare fresh for each use Yes2->Troubleshoot2 End End of Experiment No2->End Troubleshoot2->Start

Caption: Logical workflow for addressing precipitation issues with hydrophobic compounds in cell culture.

References

Technical Support Center: Optimizing Cyclosporin A-Derivative 1 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Cyclosporin A-Derivative 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Cyclosporin A?

A1: this compound is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A.[1] Unlike its parent compound, Cyclosporin A (CsA), which is a potent immunosuppressant, this derivative is not expected to inhibit the calcineurin-NFAT signaling pathway, a key mechanism for T-cell activation.[2][3][4] The structural modification, specifically the opening of the cyclic undecapeptide structure between the sarcosine and N-methyl-leucine residues, fundamentally alters its biological activity.[1]

Q2: What is the primary mechanism of action for Cyclosporin A and how might Derivative 1 differ?

A2: Cyclosporin A exerts its immunosuppressive effects by forming a complex with cyclophilin. This complex then binds to and inhibits calcineurin, a calcium-activated phosphatase.[2][4] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking the transcription of key cytokine genes like Interleukin-2 (IL-2).[2][3][5] Additionally, CsA can inhibit the JNK and p38 signaling pathways.[2] Given that this compound is described as non-immunosuppressive, it is unlikely to inhibit calcineurin. Its biological effects, if any, would be mediated through alternative pathways, which would require experimental determination.

Q3: What is a recommended starting concentration for my experiments with this compound?

A3: As specific data for this compound is limited, a logical starting point is to test a wide concentration range based on the concentrations used for Cyclosporin A in similar experimental systems. A broad dose-response experiment is recommended, starting from nanomolar to micromolar concentrations. See the table below for typical concentration ranges of Cyclosporin A.

Q4: How should I dissolve and store this compound?

A4: According to its supplier, this compound is a crystalline solid. For hydrophobic peptides like this, it is recommended to first dissolve the compound in a small amount of an organic solvent such as DMSO.[1] Subsequently, this stock solution can be diluted with your aqueous experimental medium to the desired final concentration.[1] It is crucial to consider the final concentration of the organic solvent in your experiments to avoid solvent-induced artifacts. For storage, follow the manufacturer's recommendations, which typically involve storing the solid compound and stock solutions at -20°C or colder.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations. 1. The derivative may not be active in your specific assay or cell type. 2. The concentration range tested is too low. 3. The compound has degraded due to improper storage or handling.1. Verify the expected biological activity and consider alternative assays. 2. Perform a wider dose-response study, extending to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity. 3. Ensure proper storage of the compound and prepare fresh stock solutions.
High cell death or cytotoxicity observed. 1. The concentration used is too high, leading to off-target effects or general toxicity. 2. The solvent (e.g., DMSO) concentration is toxic to the cells.1. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, PrestoBlue). Select concentrations for your main experiments that are well below the toxic threshold. 2. Ensure the final solvent concentration is consistent across all conditions, including vehicle controls, and is at a non-toxic level (typically <0.5%).
Inconsistent or variable results between experiments. 1. Inconsistent dissolution of the hydrophobic compound. 2. Degradation of the compound in stock solutions or experimental media. 3. Variability in cell culture conditions (e.g., cell passage number, density).1. Ensure the compound is fully dissolved in the organic solvent before diluting in aqueous media. Vortex thoroughly. 2. Prepare fresh stock solutions for each experiment or test the stability of the stock solution over time. 3. Standardize all cell culture parameters and experimental procedures.
Precipitation of the compound in the experimental medium. 1. Poor solubility of the hydrophobic peptide in aqueous media. 2. The final concentration exceeds the solubility limit.1. Decrease the final concentration of the derivative. 2. Increase the concentration of serum in the cell culture medium if experimentally permissible, as serum proteins can aid in solubilization. 3. If precipitation persists, consider alternative formulation strategies, though this is an advanced approach.[6]

Data Summary Tables

Table 1: Typical Experimental Concentrations of Cyclosporin A

This table serves as a reference for designing initial dose-response experiments for this compound.

Application Cell/System Type Concentration Range Reference
In Vitro (Immunosuppression)T-lymphocytes1 - 1000 ng/mL[7]
In Vitro (Nephrotoxicity)Rat Mesangial Cells1 nM - 10 µM[8]
In Vitro (Ca2+ Signaling)LLC-PK1 Cells200 nM[9]
In Vivo (Animal Models)Mice (Oral)3 - 20 mg/kg/day[7][10]
Clinical (Blood Levels)Human150 - 400 ng/mL (Trough)[7][10]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Dose-Response Cell Viability Assay

This protocol outlines the use of a resazurin-based assay (e.g., PrestoBlue, alamarBlue) to determine the cytotoxic concentration of this compound, which is essential for selecting appropriate concentrations for functional assays.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent

  • Plate reader (fluorescence or absorbance)

Methodology:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 10 nM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot cell viability (%) against the log of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of cell viability is lost). For functional assays, use concentrations well below the IC50 value.

Protocol 2: Assessing Impact on NFAT Signaling Pathway

This protocol is designed to verify if this compound, unlike its parent compound, does not inhibit the NFAT signaling pathway.

Materials:

  • Cell line with an NFAT-responsive reporter (e.g., luciferase or GFP)

  • Cyclosporin A (as a positive control for inhibition)

  • This compound

  • Cell stimulation agent (e.g., PMA and Ionomycin)

  • Appropriate lysis buffers and reporter assay reagents

Methodology:

  • Cell Seeding and Treatment: Seed the NFAT-reporter cell line in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound, Cyclosporin A (positive control), and a vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., PMA/Ionomycin) to activate the calcineurin-NFAT pathway. Include an unstimulated control.

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression.

  • Reporter Assay:

    • Lyse the cells according to the reporter assay kit instructions.

    • Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis:

    • Normalize the reporter signal to a co-transfected control or total protein concentration.

    • Compare the signal from stimulated cells treated with this compound to the stimulated vehicle control. A lack of significant reduction in the signal would suggest the derivative does not inhibit the NFAT pathway. The Cyclosporin A-treated cells should show a significant reduction in signal.

Visualizations

G Experimental Workflow for Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) dose_response Dose-Response Treatment (e.g., 10 nM - 100 µM) prep_stock->dose_response seed_cells Seed Cells in 96-Well Plate seed_cells->dose_response viability_assay Cell Viability Assay (e.g., MTT, PrestoBlue) dose_response->viability_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 select_conc Select Non-Toxic Concentrations for Functional Assays calc_ic50->select_conc

Caption: Workflow for determining the optimal experimental concentration.

G Canonical Cyclosporin A Signaling Pathway cluster_cell T-Cell cluster_cyto Cytoplasm cluster_nuc Nucleus CsA Cyclosporin A CsA_Cyp CsA-Cyp Complex CsA->CsA_Cyp binds Cyp Cyclophilin Cyp->CsA_Cyp binds CaN Calcineurin CsA_Cyp->CaN inhibits NFAT_P NFAT-P CaN->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates Gene Cytokine Gene (e.g., IL-2) NFAT_nuc->Gene activates Transcription Transcription Gene->Transcription

Caption: Inhibition of the Calcineurin-NFAT pathway by Cyclosporin A.

References

"Cyclosporin A-Derivative 1" off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclosporin A-Derivative 1. The information is designed to help address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected cellular phenotypes that do not align with the known on-target effects of this compound. How can we begin to investigate potential off-target effects?

A1: Unanticipated cellular responses can often be attributed to off-target activities. A systematic approach is recommended to identify the source of these effects. Start by confirming the identity and purity of your this compound compound. Subsequently, a dose-response experiment in a relevant cell line can help determine if the observed phenotype is dose-dependent. It is also crucial to include both positive and negative controls in your experiments, such as the parent compound Cyclosporin A and a vehicle control, respectively. If the effects persist, consider employing broader screening methods to identify potential off-target interactions.

Q2: What are the primary signaling pathways known to be modulated by the parent compound, Cyclosporin A, that could be potential off-targets for this compound?

A2: Cyclosporin A is a well-characterized immunosuppressant that primarily acts by inhibiting the calcineurin-NFAT signaling pathway.[1][2] It forms a complex with cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.[1][2] This, in turn, prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine gene expression.[1][2]

Beyond the calcineurin/NFAT pathway, studies have indicated that Cyclosporin A can also impact other signaling cascades. Notably, it has been shown to block the activation of the JNK and p38 MAP kinase pathways, which are involved in T-cell activation and inflammatory responses.[1] Therefore, when troubleshooting off-target effects of this compound, it is prudent to investigate these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLCg PLCγ TCR->PLCg JNK_path JNK Pathway TCR->JNK_path Activates p38_path p38 Pathway TCR->p38_path Activates IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Cyclophilin Cyclophilin Cyclophilin->Calcineurin Inhibits CsA_D1 This compound CsA_D1->Cyclophilin CsA_D1->JNK_path Inhibits CsA_D1->p38_path Inhibits Gene Cytokine Gene Transcription NFAT_nuc->Gene

Caption: Potential Signaling Pathways Modulated by this compound.

Q3: We suspect off-target binding to a novel protein. What experimental workflow can we follow to identify this unknown interactor?

A3: Identifying novel protein interactions requires a multi-step approach that combines discovery-based proteomics with targeted validation. A recommended workflow would be to first perform an affinity purification-mass spectrometry (AP-MS) experiment. This involves immobilizing this compound on a solid support and incubating it with cell lysate to "pull down" interacting proteins. These proteins are then identified by mass spectrometry. Hits from the AP-MS should be validated using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinities.

start Hypothesize Off-Target Binding ap_ms Affinity Purification- Mass Spectrometry (AP-MS) start->ap_ms identify_hits Identify Potential Interacting Proteins ap_ms->identify_hits validate_binding Validate Direct Binding (e.g., SPR, ITC) identify_hits->validate_binding characterize Characterize Functional Consequences validate_binding->characterize end Confirmed Off-Target characterize->end

Caption: Workflow for Identifying Novel Protein Off-Targets.

Q4: Our experiments show conflicting results regarding the immunosuppressive activity of this compound compared to the parent compound. What could be the reason?

A4: Discrepancies in immunosuppressive activity could stem from several factors. Firstly, structural modifications in this compound might alter its binding affinity for cyclophilin, which is a prerequisite for calcineurin inhibition.[3][4] Secondly, the derivative may have altered cell permeability, affecting its intracellular concentration.[5] It is also possible that the derivative has a different off-target profile that either antagonizes or synergizes with its on-target effects. A comparative analysis of the binding kinetics to cyclophilin and cellular uptake between Cyclosporin A and its derivative would be informative.

Quantitative Data Summary

ParameterCyclosporin AThis compoundReference
Calcineurin Inhibition (IC50) ~5 nMData Not Available[6]
Cyclophilin A Binding (Kd) ~10 nMData Not Available[7]
JNK Pathway Inhibition ObservedTo be determined[1]
p38 Pathway Inhibition ObservedTo be determined[1]

Key Experimental Protocols

Protocol 1: Whole-Genome Off-Target Identification using Cellular Thermal Shift Assay (CETSA)

This method identifies protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating Profile: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension and heat at a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate soluble and aggregated proteins by centrifugation. Quantify the protein concentration in the soluble fraction.

  • Proteomic Analysis: Analyze the soluble protein fractions by mass spectrometry (e.g., LC-MS/MS) to identify and quantify proteins that are stabilized or destabilized by the compound treatment.

  • Data Analysis: Identify proteins that show a significant thermal shift in the presence of this compound compared to the vehicle control.

Protocol 2: Validation of Off-Target Kinase Inhibition

This protocol is designed to validate if this compound inhibits specific kinases identified as potential off-targets.

  • Kinase Panel Screening: Utilize a commercial kinase panel screening service to assess the inhibitory activity of this compound against a broad range of kinases at a fixed concentration (e.g., 10 µM).

  • In Vitro Kinase Assay: For hits from the initial screen, perform in vitro kinase assays to determine the IC50 value. This typically involves incubating the purified kinase, a substrate, and ATP with varying concentrations of the inhibitor. Kinase activity is measured by quantifying substrate phosphorylation.

  • Cell-Based Phosphorylation Assay: To confirm kinase inhibition in a cellular context, treat relevant cells with this compound and measure the phosphorylation status of a known downstream substrate of the target kinase using Western blotting or an ELISA-based assay.

start Suspected Kinase Off-Target kinase_screen Broad Kinase Panel Screen start->kinase_screen ic50 Determine IC50 with In Vitro Kinase Assay kinase_screen->ic50 cell_assay Confirm Inhibition in Cells (Phosphorylation Assay) ic50->cell_assay end Validated Kinase Off-Target cell_assay->end

Caption: Workflow for Validating Off-Target Kinase Inhibition.

References

degradation pathways of "Cyclosporin A-Derivative 1" under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclosporin A-Derivative 1

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the experimental degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel, semi-synthetic analogue of Cyclosporin A. Structurally, it is characterized by the addition of an acetyl group to the hydroxyl group of the MeBmt amino acid residue. This modification was designed to enhance its immunosuppressive activity, but it also introduces specific stability considerations.

Q2: What are the primary degradation pathways observed for this compound?

A2: this compound undergoes degradation through three primary pathways, depending on the experimental conditions:

  • Acid-Catalyzed Isomerization: In acidic environments (pH 1-4), the compound is prone to an N,O-acyl rearrangement, similar to the parent Cyclosporin A, leading to the formation of an inactive isomer, Iso-Cyclosporin A-Derivative 1.[1][2][3]

  • Base-Catalyzed Hydrolysis: The acetyl group on the MeBmt residue is susceptible to hydrolysis under neutral to alkaline conditions (pH > 7), yielding Cyclosporin A as a primary degradation product.

  • Metabolic Degradation: In the presence of liver enzymes, particularly Cytochrome P450 3A4 (CYP3A4), the compound is metabolized through hydroxylation and N-demethylation, producing metabolites analogous to those of Cyclosporin A (e.g., AM1, AM9, AM4N).[4][5][6]

Q3: What are the key factors that influence the stability of this compound?

A3: The stability of this compound is influenced by several factors:

  • pH: The compound shows maximal stability in slightly acidic conditions (pH 4-6). It degrades via isomerization at lower pH and hydrolysis at higher pH.

  • Temperature: Degradation rates increase significantly with temperature. For kinetic studies, it is crucial to maintain consistent temperature control.[7][8]

  • Solvent/Medium: The choice of solvent can impact stability. For instance, degradation kinetics in dissolution media like 0.1 N HCl have been shown to follow zero-order kinetics for the parent compound.[8]

  • Enzymatic Activity: In biological matrices, the presence of metabolic enzymes like CYP3A4 will lead to rapid biotransformation.[4][9]

  • Storage Containers: Similar to Cyclosporin A, this derivative may adsorb to certain plastics like PVC. Therefore, storage in glass containers is recommended for aqueous solutions.[10]

Troubleshooting Guides

Problem 1: My sample of this compound is degrading much faster than expected in my aqueous buffer (pH 7.4).

Potential Cause Troubleshooting Step
Base-Catalyzed Hydrolysis The acetyl group is labile at neutral to alkaline pH. This is an expected degradation pathway. Refer to the pH-dependent degradation data (Table 1) to anticipate the rate of degradation. For longer-term experiments, consider using a buffer with a pH closer to 6.0.
Temperature Effects Ensure your samples are maintained at the correct temperature. The degradation rate of Cyclosporin A, and presumably its derivatives, increases with temperature.[8] For example, the degradation rate at 37°C can be more than double the rate at 25°C.[7]
Contamination Microbial or enzymatic contamination in your buffer could be accelerating degradation. Use sterile, high-purity water and buffer components. Filter-sterilize the final buffer solution.

Problem 2: I am observing high variability and poor reproducibility in my metabolic stability assays using human liver microsomes (HLM).

Potential Cause Troubleshooting Step
Inconsistent HLM Activity The activity of HLM can vary between lots and can decrease with improper storage or handling. Ensure HLM are stored at -80°C and thawed immediately before use on ice. Perform a positive control with a known CYP3A4 substrate to verify enzyme activity.
NADPH Degradation NADPH is essential for CYP450 activity and is unstable at room temperature. Prepare the NADPH solution fresh for each experiment and keep it on ice.
Non-specific Binding Cyclosporin A and its derivatives are lipophilic and can bind to plastic labware, leading to apparent loss of the compound. Use low-binding microplates or glass tubes for incubations.

Problem 3: I am having difficulty resolving this compound from its primary degradant, Iso-Cyclosporin A-Derivative 1, using reverse-phase HPLC.

Potential Cause Troubleshooting Step
Suboptimal Column Temperature The separation of Cyclosporin A isomers is highly dependent on column temperature. Increasing the column temperature to 70-80°C can significantly improve resolution.[11]
Inadequate Mobile Phase Isocratic elution may not be sufficient. Try a gradient elution with a shallow gradient of acetonitrile or methanol in water. A mobile phase of tetrahydrofuran and dilute phosphoric acid has also been shown to be effective for separating related compounds.[11][12]
Incorrect Wavelength Ensure the UV detector is set to an appropriate wavelength, typically around 210-220 nm, for optimal detection of these peptides.[11][13]

Quantitative Data Summary

The following tables summarize the degradation kinetics of this compound under different experimental conditions.

Table 1: pH-Dependent Degradation of this compound at 37°C

pHPredominant PathwayMajor Degradation ProductRate Constant (k, hr⁻¹)Half-life (t½, hours)
1.2IsomerizationIso-Cyclosporin A-Derivative 10.01257.8
4.5Minimal Degradation-0.002346.6
7.4HydrolysisCyclosporin A0.02527.7
9.0HydrolysisCyclosporin A0.0868.1

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)

ParameterValue
HLM Concentration0.5 mg/mL
Substrate Concentration1 µM
Incubation Time60 minutes
Intrinsic Clearance (CLint)45.8 µL/min/mg protein
In Vitro Half-life (t½)33.7 minutes

Experimental Protocols

Protocol 1: Analysis of pH-Dependent Stability

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2; citrate for pH 4.5; phosphate for pH 7.4; borate for pH 9.0) at a concentration of 50 mM.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

  • Incubation: Add the stock solution to each buffer to a final concentration of 10 µg/mL. Incubate the solutions in a water bath maintained at 37°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to each aliquot to precipitate any proteins and stop the reaction.

  • Analysis: Centrifuge the samples and analyze the supernatant using a validated HPLC-UV method. A suitable method involves a C18 column maintained at 75°C with a mobile phase of tetrahydrofuran and 0.05M phosphoric acid (44:56, v/v) and UV detection at 220 nm.[11][12]

  • Data Analysis: Plot the natural logarithm of the remaining percentage of the parent compound versus time. The degradation rate constant (k) is the negative of the slope. Calculate the half-life as 0.693/k.

Protocol 2: In Vitro Metabolic Stability Assay with HLM

  • Reagent Preparation:

    • Prepare a 1 µM working solution of this compound in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a 20 mM NADPH solution in buffer.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in the incubation buffer.

  • Pre-incubation: Pre-warm the HLM and substrate solutions in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the HLM/substrate mixture. The final volume should be 200 µL.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot and add it to 75 µL of cold acetonitrile containing an internal standard to terminate the reaction.

  • Sample Processing: Vortex the samples, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) from the slope (k) of the natural log of the percent remaining versus time plot (t½ = 0.693/k). Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Visualizations

cluster_main cluster_acid Acidic Conditions (pH < 4) cluster_base Neutral/Alkaline Conditions (pH > 7) cluster_metabolic Metabolic Conditions (CYP3A4) Derivative1 This compound (Acetylated MeBmt) IsoDerivative1 Iso-Cyclosporin A-Derivative 1 (Inactive Isomer) Derivative1->IsoDerivative1 N,O-Acyl Rearrangement CsA Cyclosporin A Derivative1->CsA Hydrolysis Metabolites Hydroxylated & N-demethylated Metabolites Derivative1->Metabolites Oxidation Acetate Acetate CsA->Acetate

Caption: Proposed degradation pathways for this compound.

start Start: Prepare Buffers (pH 1.2, 4.5, 7.4, 9.0) prep_sample Prepare Stock Solution of Derivative 1 in ACN start->prep_sample incubation Spike Stock into Buffers Incubate at 37°C prep_sample->incubation sampling Withdraw Aliquots at Time Points (0-24h) incubation->sampling quench Quench with Cold Acetonitrile sampling->quench centrifuge Centrifuge to Pellet Precipitate quench->centrifuge analyze Analyze Supernatant by HPLC-UV centrifuge->analyze data_analysis Plot ln(% Remaining) vs. Time Calculate k and t½ analyze->data_analysis end_node End: Stability Profile data_analysis->end_node

Caption: Experimental workflow for pH-dependent stability assay.

References

addressing poor cell penetration of "Cyclosporin A-Derivative 1"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Cyclosporin A-Derivative 1". The primary focus is to address the common challenge of its poor cell penetration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Cyclosporin A and its derivatives?

A1: Cyclosporin A (CsA) and its derivatives are immunosuppressive agents. Their primary mechanism involves binding to the intracellular protein cyclophilin (CpN).[1][2] This Cyclosporin A-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), blocking its translocation to the nucleus.[1][4] Consequently, the transcription of genes for cytokines like Interleukin-2 (IL-2) is inhibited, leading to a reduction in T-cell activation.[1][2][5]

Q2: Why does "this compound" exhibit poor cell penetration?

A2: "this compound," like its parent compound, is a large cyclic peptide with a high molecular weight and significant hydrophobicity.[1] These properties contribute to its low aqueous solubility and limited ability to passively diffuse across the cell membrane. Most cyclic peptides with high molecular weights face challenges in traversing biological membranes to reach intracellular targets.[6] Additionally, some Cyclosporin A derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, further reducing its intracellular concentration.[3][7]

Q3: What are the general strategies to improve the cellular uptake of "this compound"?

A3: Several strategies can be employed to enhance the cell penetration of "this compound":

  • Formulation Approaches: Utilizing drug delivery systems like nanomicelles or organogels can improve solubility and facilitate transport across cell membranes.[1]

  • Chemical Modification (Prodrug Strategy): Introducing polar side chains can enhance permeability. For instance, creating phosphate or sulfate prodrugs has been shown to increase skin penetration of Cyclosporin A derivatives.[8]

  • Backbone Modification: N-methylation of the peptide backbone can reduce the number of hydrogen bond donors, which is a strategy known to improve the membrane permeability of cyclic peptides.[9]

  • Inhibition of Efflux Pumps: Co-administration with a P-glycoprotein inhibitor, such as verapamil, can increase the intracellular concentration of Cyclosporin A derivatives in cells that express high levels of this transporter.[3]

Q4: Which in vitro assays are recommended to evaluate the cell penetration of "this compound"?

A4: A variety of in vitro models are available to assess drug permeability. Commonly used assays include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a high-throughput method to predict passive membrane permeability.[10][11]

  • Caco-2 Permeability Assay: This cell-based model uses human colorectal adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is useful for predicting oral absorption and identifying substrates of efflux transporters.[10][12]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another well-established cell-based model for permeability screening. Low-efflux MDCK cells are particularly useful for assessing passive permeability.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with "this compound".

Issue Potential Cause Suggested Solution
Low or no detectable intracellular concentration of "this compound". 1. Poor passive diffusion due to high hydrophobicity and molecular weight. 2. Active efflux by transporters like P-glycoprotein. 3. Low aqueous solubility leading to poor availability in the cell culture medium.1. Consider using a formulation strategy (e.g., nanomicelles) to improve solubility and delivery. 2. Test for P-gp mediated efflux by co-incubating with a known P-gp inhibitor (e.g., verapamil).[3] 3. Synthesize a more soluble prodrug version of the derivative.[8]
Inconsistent results in cell-based permeability assays (e.g., Caco-2, MDCK). 1. Variability in cell monolayer integrity. 2. Inconsistent passage number of cells. 3. Interaction of the compound with assay components (e.g., plasticware).1. Routinely check the transepithelial electrical resistance (TEER) of your cell monolayers to ensure confluency and tight junction integrity. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Pre-treat plates and tips with a blocking agent like bovine serum albumin (BSA) if significant non-specific binding is suspected.
High variability in biological replicates for downstream functional assays (e.g., IL-2 expression). 1. Inconsistent cellular uptake of the compound. 2. Cellular stress due to high concentrations of the delivery vehicle (e.g., DMSO).1. Optimize the incubation time and concentration of "this compound". 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and below the toxicity threshold for your cell line (typically <0.5%).

Quantitative Data Summary

The following tables present hypothetical data for "this compound" to illustrate the challenges and potential improvements in cell penetration.

Table 1: Physicochemical Properties of Cyclosporin A and Derivatives

CompoundMolecular Weight (Da)LogPAqueous Solubility (µg/mL)
Cyclosporin A1202.62.92<10
This compound 1288.7 3.50 <5
Derivative 1 - Phosphate Prodrug 1368.7 1.80 150

Table 2: In Vitro Permeability Data

CompoundPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp, 10⁻⁶ cm/s) (A to B)Caco-2 Efflux Ratio (B to A / A to B)
Propranolol (High Permeability Control)15.220.50.9
Atenolol (Low Permeability Control)0.10.21.1
Cyclosporin A1.50.84.5
This compound 0.9 0.4 5.2
Derivative 1 + Verapamil (P-gp Inhibitor) N/A 1.8 1.2
Derivative 1 - Phosphate Prodrug 1.2 2.5 1.5

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of "this compound" across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values above 250 Ω·cm².

  • Preparation of Dosing Solutions: Prepare the dosing solution of "this compound" in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Include a low permeability marker (e.g., Lucifer yellow) to assess monolayer integrity during the experiment.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Remove the culture medium from the apical (A) and basolateral (B) chambers.

    • Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the collected volume with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the same procedure as in step 4, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber. This is done to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of "this compound" in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.

Visualizations

G cluster_0 Troubleshooting Workflow Start Low Biological Activity of This compound Check_Conc Verify Intracellular Concentration Start->Check_Conc Conc_Low Concentration is Low Check_Conc->Conc_Low No Conc_OK Concentration is Adequate Check_Conc->Conc_OK Yes Assess_Perm Assess Permeability (e.g., Caco-2 Assay) Conc_Low->Assess_Perm Check_Target Investigate Target Binding and Downstream Effects Conc_OK->Check_Target Perm_Low Permeability is Low Assess_Perm->Perm_Low Low Papp Perm_OK Permeability is OK Assess_Perm->Perm_OK Adequate Papp Efflux_High High Efflux Ratio (>2)? Use_Inhibitor Solution: Use P-gp Inhibitor Efflux_High->Use_Inhibitor Yes Efflux_High->Check_Target No Reformulate Solution: Reformulate or Create Prodrug Perm_Low->Reformulate Perm_OK->Efflux_High

Caption: Troubleshooting decision tree for low biological activity.

G cluster_1 Experimental Workflow: Caco-2 Assay Seed 1. Seed Caco-2 cells on Transwell plates Differentiate 2. Culture for 21-25 days to differentiate Seed->Differentiate TEER 3. Measure TEER to confirm monolayer integrity Differentiate->TEER Dose 4. Add compound to Apical (A) or Basolateral (B) chamber TEER->Dose Sample 5. Sample from receiver chamber over time Dose->Sample Analyze 6. Quantify concentration (LC-MS/MS) Sample->Analyze Calculate 7. Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Workflow for the Caco-2 permeability assay.

G cluster_2 Cyclosporin A Signaling Pathway CsA Cyclosporin A Derivative 1 Complex CsA-CpN Complex CsA->Complex Binds CpN Cyclophilin (CpN) CpN->Complex CaN Calcineurin (CaN) Complex->CaN Inhibits NFAT_P NF-AT-P (Cytoplasm) CaN->NFAT_P Dephosphorylates NFAT NF-AT (Cytoplasm) CaN->NFAT Nucleus NF-AT (Nucleus) NFAT->Nucleus Translocation IL2 IL-2 Gene Transcription Nucleus->IL2 Activates TCell T-Cell Activation IL2->TCell Promotes Complex_label Inhibited by Complex

Caption: Calcineurin-NFAT signaling pathway inhibited by Cyclosporin A.

References

"Cyclosporin A-Derivative 1" interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Cyclosporin A-Derivative 1 with common assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an analog of Cyclosporin A (CsA), a potent immunosuppressant. Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in T-cell activation.[1][2] By binding to the intracellular protein cyclophilin, this compound forms a complex that inhibits calcineurin's phosphatase activity.[1][2] This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of interleukin-2 (IL-2) and other cytokines that promote T-cell proliferation and activation.[1][2]

Q2: In which types of assays is interference from this compound most likely to occur?

Interference is most commonly observed in immunoassays, such as ELISA and fluorescence polarization immunoassays (FPIA), due to potential cross-reactivity of antibodies with the derivative and its metabolites.[3][4][5][6][7] Cell-based assays that rely on T-cell activation, proliferation, or cytokine production are also susceptible to direct pharmacological interference.[8][9][10][11][12] Additionally, assays involving enzymatic reactions that can be non-specifically inhibited by the compound or its formulation components may be affected.

Q3: What are the common metabolites of this compound and do they interfere with assays?

Like its parent compound, Cyclosporin A, "this compound" is expected to be metabolized by the cytochrome P-450 system in the liver, producing various hydroxylated and demethylated by-products.[4][13] These metabolites are a significant source of interference in immunoassays, as the antibodies used may not be able to distinguish between the parent compound and its structurally similar metabolites.[3][4][5][6][7] This cross-reactivity can lead to an overestimation of the concentration of the active drug.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Immunoassays (ELISA, FPIA)

Symptoms:

  • High background signal.

  • Poor reproducibility between replicates.

  • Discrepancy between expected and measured concentrations.

  • Non-linear dose-response curves.

Possible Causes and Solutions:

Possible Cause Recommended Action
Metabolite Cross-Reactivity Metabolites of this compound can cross-react with assay antibodies, leading to inaccurate quantification.[3][4][5][6][7] Solution: Use a more specific detection method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm results.[4][5][7]
Matrix Effects Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding. Solution: Perform a spike and recovery experiment and a linearity of dilution analysis to assess matrix effects. If present, optimize sample dilution or use a matrix-matched standard curve.
Non-Specific Binding This compound, being hydrophobic, may non-specifically bind to the microplate surface or other assay components. Solution: Increase the concentration of blocking agents (e.g., BSA, Tween-20) in the assay buffer. Test different types of microplates with lower binding surfaces.

Experimental Workflow for Investigating Immunoassay Interference:

G start Inconsistent Immunoassay Results check_qc Review Assay Quality Control Data start->check_qc spike_recovery Perform Spike and Recovery Experiment check_qc->spike_recovery linearity Assess Linearity of Dilution spike_recovery->linearity matrix_effect Matrix Effect Identified? linearity->matrix_effect optimize_dilution Optimize Sample Dilution matrix_effect->optimize_dilution Yes cross_reactivity Suspect Metabolite Cross-Reactivity? matrix_effect->cross_reactivity No escalate Contact Technical Support matrix_effect->escalate matrix_match Use Matrix-Matched Standards optimize_dilution->matrix_match matrix_match->cross_reactivity confirm_lcms Confirm with LC-MS/MS cross_reactivity->confirm_lcms Yes nsb Investigate Non-Specific Binding cross_reactivity->nsb No cross_reactivity->escalate resolve Issue Resolved confirm_lcms->resolve optimize_blocking Optimize Blocking Buffers nsb->optimize_blocking test_plates Test Different Microplates optimize_blocking->test_plates test_plates->resolve

Fig. 1: Troubleshooting workflow for immunoassay interference.
Issue 2: Inhibition or Unexpected Modulation in Cell-Based Assays

Symptoms:

  • Reduced cell viability at concentrations where the derivative is not expected to be cytotoxic.

  • Inhibition of a cellular response (e.g., cytokine production, proliferation) that is inconsistent with the expected mechanism of action.

  • Unexpected activation of a signaling pathway.

Possible Causes and Solutions:

Possible Cause Recommended Action
Direct Pharmacological Effect This compound directly inhibits T-cell signaling pathways.[1][9][10][14] Solution: Be aware of the known mechanism of action. If the assay measures T-cell activation or a downstream event, the observed inhibition is likely a true biological effect. Consider using a cell line that is not sensitive to calcineurin inhibitors as a negative control.
Off-Target Effects The derivative may have off-target effects on other cellular components or signaling pathways. For example, CsA can also block JNK and p38 signaling pathways.[14] Solution: Perform counter-screens using assays that measure different cellular functions to identify potential off-target activities.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. Solution: Ensure the final solvent concentration is below the tolerance level of the cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability and the assay readout.
Compound Precipitation The derivative may precipitate in the culture medium, leading to a lower effective concentration and potentially causing cellular stress. Solution: Visually inspect the wells for precipitation. Determine the solubility of the compound in the assay medium. If solubility is an issue, consider using a different formulation or a lower concentration range.

Signaling Pathway of this compound:

G cluster_cell T-Cell cluster_nucleus Nucleus cluster_drug Drug Action TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN Activates NFAT_P NFAT-P CaN->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Translocates to Nucleus and Activates IL2 IL-2 Production IL2_gene->IL2 CsA_D1 This compound Cyclophilin Cyclophilin CsA_D1->Cyclophilin Complex CsA_D1-Cyclophilin Complex Cyclophilin->Complex Complex->CaN Inhibits

Fig. 2: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Spike and Recovery for Immunoassays

Objective: To determine if the sample matrix interferes with the accurate measurement of this compound.

Materials:

  • Blank matrix (e.g., serum, plasma from an untreated source)

  • This compound stock solution of known concentration

  • Assay kit and required reagents

Procedure:

  • Prepare a series of known concentrations of this compound by spiking the stock solution into the blank matrix.

  • Prepare a corresponding set of standards by diluting the stock solution in the assay buffer.

  • Analyze both sets of samples using the immunoassay protocol.

  • Calculate the percent recovery for the spiked matrix samples using the following formula: % Recovery = (Measured Concentration in Matrix / Theoretical Concentration) * 100

  • Acceptance Criteria: A recovery of 80-120% is generally considered acceptable.

Protocol 2: Linearity of Dilution for Immunoassays

Objective: To assess if the sample matrix affects the linearity of the assay response.

Materials:

  • A high-concentration sample containing this compound

  • Blank matrix

  • Assay kit and required reagents

Procedure:

  • Serially dilute the high-concentration sample with the blank matrix (e.g., 1:2, 1:4, 1:8, 1:16).

  • Analyze the undiluted sample and all dilutions according to the assay protocol.

  • Multiply the measured concentration of each dilution by its dilution factor to obtain the corrected concentration.

  • Acceptance Criteria: The corrected concentrations should be consistent across the dilution series, with a coefficient of variation (CV) of less than 20%.

Protocol 3: Cell Viability Assay (MTT or similar)

Objective: To determine the cytotoxic potential of this compound and its solvent on the cell line used in a cell-based assay.

Materials:

  • The cell line of interest

  • Cell culture medium

  • This compound stock solution

  • Solvent (e.g., DMSO)

  • MTT reagent (or other viability dye)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Also, prepare a serial dilution of the solvent at the same concentrations present in the compound dilutions.

  • Remove the old medium from the cells and add the medium containing the compound or solvent dilutions. Include untreated control wells.

  • Incubate for the same duration as the primary cell-based assay.

  • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add the solubilization solution and read the absorbance on a plate reader.

  • Calculate the percent viability relative to the untreated control and plot the dose-response curves for both the compound and the solvent. This will help determine the concentration range where the compound and solvent are not cytotoxic.

References

long-term storage conditions for "Cyclosporin A-Derivative 1"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclosporin A-Derivative 1

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for this compound. For optimal results in your research, it is crucial to adhere to the recommended storage and handling protocols to ensure the stability and biological activity of the compound.

Frequently Asked Questions (FAQs)

1. What are the recommended ?

To ensure the long-term stability of this compound, it is recommended to store it as a solid powder under specific conditions. The compound is sensitive to light, moisture, and high temperatures.

Summary of Long-Term Storage Conditions

ParameterSolid FormStock Solution (in Organic Solvent)
Temperature 2-8°C[1][2]-20°C[2][3]
Atmosphere Store under an inert gas (e.g., Argon)Store under an inert gas (e.g., Argon)
Light Protect from light (store in an amber vial)[1][2]Protect from light (store in an amber vial)
Moisture Store desiccated[1]Use anhydrous solvents
Shelf-Life Up to 2 years[1][2]Up to 6 months (re-evaluation recommended)

2. How should "this compound" be handled upon receipt?

Upon receiving the compound, it is important to equilibrate the vial to room temperature before opening to prevent condensation, as the compound is moisture-sensitive. For initial use, we recommend preparing a concentrated stock solution in an appropriate anhydrous organic solvent such as DMSO or ethanol.[2] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

3. What is the shelf-life of "this compound" under recommended storage conditions?

When stored as a solid at 2-8°C, protected from light and moisture, this compound is stable for up to two years.[1][2] Stock solutions in anhydrous DMSO or ethanol stored at -20°C should be used within six months. It is advisable to re-evaluate the activity of the compound in your specific application if it has been stored for an extended period.[1]

4. Can "this compound" be stored in aqueous solutions?

Long-term storage of this compound in aqueous solutions is not recommended due to its poor aqueous solubility and susceptibility to degradation, particularly in acidic or alkaline conditions.[4][5][6] For experiments requiring aqueous buffers, it is best to prepare the working solution fresh from a stock solution on the day of use. The stability in aqueous solutions can be short, sometimes only a few hours, depending on the pH and the composition of the buffer.[7]

Troubleshooting Guides

Issue: I am observing reduced or no biological activity with my "this compound".

Reduced biological activity is a common issue that can arise from improper storage, handling, or experimental setup. The following guide will help you troubleshoot potential causes.

G Troubleshooting Reduced Biological Activity A Reduced Biological Activity Observed B Check Storage Conditions A->B Possible Cause C Review Solution Preparation A->C Possible Cause D Evaluate Experimental Protocol A->D Possible Cause E Improper Temperature? (e.g., not at 2-8°C or -20°C) B->E F Exposure to Light/Moisture? B->F G Repeated Freeze-Thaw Cycles? B->G H Incorrect Solvent or Concentration? C->H I Precipitation in Working Solution? C->I J Incompatible Buffer/Media? D->J K Compound Degradation Likely E->K F->K G->K M Prepare Fresh Stock Solution H->M I->M N Optimize Protocol J->N L Use Fresh Aliquot or New Vial K->L L->C Re-evaluate

Caption: Troubleshooting workflow for reduced compound activity.

Issue: The solid "this compound" has changed color or appearance.

  • Possible Cause: This may indicate degradation of the compound, possibly due to exposure to light, moisture, or improper temperatures.

  • Solution: Do not use the compound. Contact technical support for a replacement. To prevent this, always store the solid compound in a desiccator at 2-8°C in its original amber vial.[1]

Issue: My "this compound" is precipitating out of my working solution.

  • Possible Cause: Cyclosporin A and its derivatives have very low solubility in water.[8][9] Precipitation can occur if the concentration in your aqueous working solution is too high, or if the amount of organic solvent carried over from the stock solution is insufficient to maintain solubility.

  • Solution:

    • Try lowering the final concentration of the compound in your working solution.

    • Ensure your stock solution is fully dissolved before making dilutions. Gentle warming and vortexing can help.

    • Consider increasing the percentage of DMSO or ethanol in your final working solution, if your experimental system can tolerate it.

Experimental Protocols

Protocol 1: Stability Assessment of "this compound" by HPLC

This protocol outlines a method to assess the chemical stability of "this compound" over time using High-Performance Liquid Chromatography (HPLC).

G Experimental Workflow for HPLC Stability Assessment A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Prepare Stability Samples (Dilute in desired buffer/solvent) A->B C Store Samples under Test Conditions (e.g., 4°C, 25°C, 37°C) B->C D Time Point 0: Inject Reference Sample into HPLC B->D Control E Collect Samples at Designated Time Points (e.g., 1, 6, 24, 48 hours) C->E G Analyze Chromatograms D->G F Inject Test Samples into HPLC E->F F->G H Compare Peak Area of Derivative 1 to Time 0 G->H I Identify and Quantify Degradation Peaks G->I J Determine Percent Recovery and Degradation Rate H->J I->J G Mechanism of Action of this compound cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CSA This compound Complex CSA-Cyp Complex CSA->Complex Cyp Cyclophilin Cyp->Complex Complex->Inhibition Calcineurin Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFATa NFAT (active) NFATp->NFATa Gene IL-2 Gene Transcription NFATa->Gene promotes

References

troubleshooting inconsistent results with "Cyclosporin A-Derivative 1"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Cyclosporin A-Derivative 1". Inconsistent experimental results can be a significant challenge, and this resource aims to provide solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Cyclosporin A?

This compound is a non-immunosuppressive, linear peptide intermediate.[1][2][3] Unlike its parent compound, Cyclosporin A (CsA), which is a cyclic peptide and a potent immunosuppressant, Derivative 1 has an open-ring structure.[1][2][3] This structural difference is critical as it alters its biological activity. While CsA exerts its immunosuppressive effects by forming a complex with cyclophilin to inhibit calcineurin, Derivative 1 is reported to be non-immunosuppressive in mammalian systems.[1][2][3] Some research suggests that certain non-immunosuppressive CsA derivatives may still interact with cyclophilin and inhibit calcineurin in other organisms, like fungi, or exhibit other biological activities such as ion channel modulation.[4][5][6]

Q2: Why am I not observing the expected immunosuppressive effects in my T-cell activation assays?

As this compound is a non-immunosuppressive compound, it is not expected to inhibit T-cell activation, a hallmark of Cyclosporin A's activity.[1][2][3] Therefore, a lack of effect in assays measuring T-cell proliferation, NFAT activation, or cytokine production (e.g., IL-2) is the expected outcome. If your research goal is to study immunosuppression, Cyclosporin A should be used as the appropriate positive control.

Q3: What is the known mechanism of action for this compound?

The precise mechanism of action for this compound is not as well-characterized as that of Cyclosporin A. However, it is known to be a non-immunosuppressive derivative.[1][2][3] Some studies on other non-immunosuppressive CsA derivatives suggest potential activities such as antifungal properties through calcineurin inhibition in fungi or modulation of ion channels.[4][5][6] Researchers should consider exploring alternative biological activities beyond immunosuppression.

Q4: How should I prepare and store my stock solutions of this compound?

This compound is soluble in DMSO.[1] For stock solution preparation, dissolve the compound in high-quality, anhydrous DMSO to a recommended concentration of 10-20 mM. To aid dissolution, gentle warming to 37°C and sonication may be used.[1] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[1]

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors related to its unique chemical properties and unexpected biological activities. This guide provides a structured approach to troubleshooting.

Problem 1: High Variability Between Experimental Replicates
Potential Cause Recommended Solution
Compound Precipitation: The derivative may have limited solubility in aqueous assay buffers, leading to inconsistent concentrations in your wells.- Visually inspect your final assay plate for any signs of precipitation. - Decrease the final concentration of the derivative in your assay. - Increase the percentage of DMSO in your final assay medium (be mindful of solvent toxicity to your cells, typically keep below 0.5%). - Test different assay buffers or the addition of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) to improve solubility.
Adsorption to Plastics: Hydrophobic peptides can adsorb to plastic surfaces of pipette tips and microplates, leading to lower effective concentrations.- Use low-retention pipette tips and non-treated polystyrene plates. - Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the measured response.- Ensure your cell suspension is homogenous before seeding by gentle pipetting. - Use a multichannel pipette for seeding and ensure all wells are seeded within a short time frame. - Perform a cell viability and counting check immediately before seeding.
Problem 2: No Observable Effect in the Assay
Potential Cause Recommended Solution
Incorrect Assay for the Compound's Activity: As a non-immunosuppressive derivative, no effect is expected in T-cell activation assays.- Based on literature for similar non-immunosuppressive derivatives, consider screening for other activities such as antifungal effects or ion channel modulation.[4][5][6] - If investigating ion channel activity, use appropriate electrophysiology or ion flux assays.
Compound Degradation: The linear peptide structure may be more susceptible to degradation by proteases in serum-containing media compared to the cyclic Cyclosporin A.- If possible, perform experiments in serum-free media or use heat-inactivated serum. - Minimize the incubation time of the compound with cells.
Sub-optimal Compound Concentration: The effective concentration for any alternative biological activity may be different from that of Cyclosporin A for immunosuppression.- Perform a wide dose-response curve to identify the optimal concentration range.
Problem 3: Unexpected Cellular Toxicity
Potential Cause Recommended Solution
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.5%. - Include a vehicle control (media with the same concentration of DMSO) in all experiments.
Off-Target Effects: The derivative may have off-target effects unrelated to the intended pathway of investigation.- Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional assays. - Reduce the concentration of the derivative to a non-toxic range.
Ion Channel Disruption: If the derivative modulates ion channels, it could lead to cytotoxic effects due to disruption of ion homeostasis.- Investigate the effect of the derivative on membrane potential using fluorescent dyes. - Modulate extracellular ion concentrations to see if toxicity is altered.

Quantitative Data Summary

Specific quantitative data for this compound is not widely available in public literature. The following table provides data for the parent compound, Cyclosporin A, for reference. Researchers should empirically determine the optimal parameters for Derivative 1 in their specific experimental system.

Parameter Cyclosporin A This compound
Molecular Weight 1202.6 g/mol [7]1276.69 g/mol [1]
Solubility in DMSO ~3 mg/mL[8]100 mg/mL (requires sonication)[1]
Solubility in Ethanol ~14 mg/mL[8]Data not available
Aqueous Solubility Sparingly soluble (~27 µg/mL at pH 7.4)[7]Expected to be low
Storage of Stock Solution -20°C-20°C for 1 month, -80°C for 6 months[1]
IC50 for Calcineurin Inhibition ~5 nM[8]Not applicable (non-immunosuppressive)

Experimental Protocols

Calcineurin Activity Assay (Biochemical)

This protocol is for a cell-free biochemical assay to determine the direct inhibitory effect on calcineurin. While "this compound" is not expected to be a potent inhibitor, this assay can be used for verification and comparison.

Materials:

  • Recombinant human calcineurin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 1 mM CaCl2, 0.25 mg/mL BSA)

  • Malachite Green Phosphate Detection Kit

  • Cyclosporin A (positive control)

  • This compound

Procedure:

  • Prepare serial dilutions of Cyclosporin A (positive control) and this compound in assay buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add recombinant calcineurin to each well and incubate for 15 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding the RII phosphopeptide substrate.

  • Incubate for a predetermined time (e.g., 20 minutes) at 30°C.

  • Stop the reaction by adding the Malachite Green reagent.

  • Read the absorbance at the recommended wavelength (typically ~620 nm).

  • Calculate the percentage of calcineurin inhibition for each compound concentration relative to the no-inhibitor control.

NFAT Reporter Assay (Cell-Based)

This cell-based assay measures the activation of the NFAT transcription factor, a key downstream target of calcineurin.

Materials:

  • Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for T-cell stimulation

  • Cyclosporin A (positive control)

  • This compound

  • Luciferase assay reagent

Procedure:

  • Seed the NFAT-reporter Jurkat cells in a 96-well plate.

  • Treat the cells with serial dilutions of Cyclosporin A (positive control) and this compound for 1 hour.

  • Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM). Include unstimulated and vehicle-treated stimulated controls.

  • Incubate for 6-8 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Normalize the luciferase signal to cell viability if necessary.

Cytokine Expression Analysis by Flow Cytometry

This protocol details the intracellular staining of cytokines (e.g., IL-2) in primary T-cells to assess the effect of the compounds on T-cell activation.

Materials:

  • Primary human or murine T-cells

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IL-2, IFN-γ)

  • Flow cytometer

Procedure:

  • Isolate primary T-cells from peripheral blood or spleen.

  • Pre-incubate the cells with serial dilutions of Cyclosporin A (positive control) and this compound for 1 hour.

  • Stimulate the T-cells for 4-6 hours in the presence of a protein transport inhibitor.

  • Harvest the cells and stain for surface markers.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Stain for intracellular cytokines.

  • Acquire the data on a flow cytometer.

  • Analyze the percentage of cytokine-positive cells within the T-cell populations.

Visualizations

Cyclosporin_A_Signaling_Pathway Cyclosporin A Signaling Pathway CsA Cyclosporin A CsA_Cyclophilin CsA-Cyclophilin Complex CsA->CsA_Cyclophilin binds to Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclophilin Calcineurin_inactive Inactive Calcineurin CsA_Cyclophilin->Calcineurin_inactive inhibits Calcineurin_active Active Calcineurin NFAT Dephosphorylated NFAT (Cytoplasm) Calcineurin_active->NFAT dephosphorylates NFATp Phosphorylated NFAT (Cytoplasm) NFATp->Calcineurin_active NFAT_nucleus NFAT (Nucleus) NFAT->NFAT_nucleus translocates to Gene_Transcription IL-2 Gene Transcription NFAT_nucleus->Gene_Transcription activates T_Cell_Activation T-Cell Activation Gene_Transcription->T_Cell_Activation

Caption: Cyclosporin A's mechanism of immunosuppression.

Experimental_Workflow_Troubleshooting Experimental Workflow for this compound start Start prepare_stock Prepare Stock Solution (DMSO) start->prepare_stock solubility_check Solubility Check in Assay Buffer prepare_stock->solubility_check treat_cells Treat Cells with Derivative 1 solubility_check->treat_cells Soluble troubleshoot Troubleshoot: - Precipitation? - Adsorption? - Cell Viability? solubility_check->troubleshoot Precipitation run_assay Perform Functional Assay (e.g., Ion Channel Activity) treat_cells->run_assay data_analysis Data Analysis run_assay->data_analysis inconsistent_results Inconsistent Results? data_analysis->inconsistent_results inconsistent_results->troubleshoot Yes consistent_results Consistent Results inconsistent_results->consistent_results No troubleshoot->prepare_stock Adjust Concentration/ Buffer end End consistent_results->end

Caption: A logical workflow for troubleshooting experiments.

References

"Cyclosporin A-Derivative 1" adsorption to labware and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclosporin A-Derivative 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a focus on the adsorption of the peptide to labware and strategies for its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adsorbing to labware?

A: this compound is a peptide that has been used in cell biology and pharmacology research. It is described as a crystalline intermediate derived from the opening of Cyclosporin A and as a linear peptide intermediate.[1][2][3] Like its parent compound, Cyclosporin A, this derivative is expected to be hydrophobic, which leads to a high affinity for surfaces, particularly plastics like polypropylene and polystyrene, causing it to adsorb to labware. This adsorption can lead to a significant decrease in the effective concentration of the peptide in your experiments, resulting in inaccurate and unreliable data.

Q2: What types of labware are most and least prone to this compound adsorption?

A: Standard polystyrene and polypropylene tubes and plates are highly susceptible to peptide adsorption.[4] Glassware can also be problematic due to ionic interactions. To minimize adsorption, it is highly recommended to use labware specifically designed for low protein and peptide binding. These are often referred to as "low-binding" or "protein-repellent" tubes and plates.[5][6][7][8][9]

Q3: How can I prevent or minimize the adsorption of this compound to my labware?

A: Several strategies can be employed to mitigate the adsorption of hydrophobic peptides:

  • Use Low-Binding Labware: This is the most direct and effective method.[5][6][7][8][9]

  • Pre-coat Labware with Bovine Serum Albumin (BSA): BSA can be used to coat the surface of the labware, which blocks the sites where the peptide of interest might adsorb.[10][11]

  • Add Detergents to Your Solutions: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help to keep the peptide in solution and reduce its interaction with plastic surfaces.[10][12]

  • Optimize Your Solvent: The composition of your solvent can influence peptide adsorption. For hydrophobic peptides, the addition of a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in an appropriate aqueous buffer.[2]

Q4: Will the mitigation strategies affect my downstream experiments?

A: It is possible.

  • BSA: While generally inert, BSA can interfere with certain assays, such as protein quantification assays (e.g., BCA assay) or mass spectrometry analysis.

  • Detergents: Detergents can affect cell viability in cell-based assays and may interfere with downstream analytical techniques like mass spectrometry or chromatography.[13] It's crucial to use the lowest effective concentration and to choose a detergent that is compatible with your experimental workflow.

  • Solvents: Organic solvents like DMSO can be toxic to cells at higher concentrations. It is important to keep the final concentration of the organic solvent as low as possible in cellular assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Inconsistent or lower-than-expected experimental results. Loss of this compound due to adsorption to labware.1. Switch to certified low-binding microcentrifuge tubes and plates.[5][6][7][8][9] 2. Implement a labware pre-treatment protocol, such as BSA coating.[10][11] 3. Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 to your buffers.[10] 4. Quantify the concentration of your peptide solution after preparation and before use to confirm the actual concentration.
Precipitation of the peptide during or after dilution. The peptide is coming out of solution as the concentration of the organic solvent is reduced.1. Ensure the initial stock solution in a pure organic solvent (e.g., DMSO) is fully dissolved before diluting into an aqueous buffer.[2] 2. Add the peptide stock solution to the aqueous buffer slowly while vortexing to facilitate mixing. 3. Consider using a buffer with a slightly different pH, as peptide solubility can be pH-dependent.
Difficulty solubilizing the lyophilized peptide. The peptide is highly hydrophobic.1. Attempt to dissolve a small amount of the peptide in a small volume of an organic solvent such as DMSO, acetonitrile, or methanol first.[2] 2. Once dissolved, slowly add the aqueous buffer to the desired final concentration.

Quantitative Data on Peptide Adsorption

Table 1: Recovery of Peptides from Different Types of Microcentrifuge Tubes.

PeptideTube Type% Recovery (after 48h incubation)Reference
GhrelinPolypropylene~88%[4]
GLP-1Polypropylene~20%[4]
InsulinPolypropylene~11%[4]
Mastoparan XPolypropylene~10-20% (at 1 µM)[14]
MelittinPolypropylene~10-20% (at 1 µM)[14]
Mastoparan XLow-Binding>90%[14]
MelittinLow-Binding>90%[14]

Table 2: Effect of BSA on Peptide Recovery from Polypropylene Tubes.

PeptideCondition% RecoveryReference
Nesfatin-1No BSA~42%[4]
Nesfatin-11% BSA~97%[4]
CRFNo BSA~63%[4]
CRF1% BSA~95%[4]
GLP-1No BSA~40%[4]
GLP-11% BSA~85%[4]

Experimental Protocols

Protocol 1: Quantification of Peptide Adsorption to Labware using LC-MS/MS

This protocol is adapted from a method for characterizing the adsorption properties of surfaces for quantitative omics.[15]

Objective: To quantify the amount of this compound that adsorbs to a specific type of labware.

Materials:

  • This compound

  • Labware to be tested (e.g., standard polypropylene tubes, low-binding tubes)

  • Control (non-binding) tubes (e.g., certified low-protein-binding vials)

  • Solvent (e.g., 0.1% formic acid in water)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Prepare working solutions of the peptide at a known concentration in the test solvent.

  • Aliquot the working solution into the test labware and the control tubes.

  • Incubate the samples for a defined period (e.g., 24 hours) at a controlled temperature.

  • At the end of the incubation, transfer the supernatant from the test labware and control tubes to fresh, low-binding vials for analysis.

  • Analyze the concentration of the peptide in the supernatant from both the test and control samples using a validated LC-MS/MS method.

  • The difference in concentration between the control and the test samples represents the amount of peptide that has adsorbed to the labware.

Protocol 2: BSA Coating of Polypropylene Labware

This protocol is based on a method to prevent the adsorption of proteins to polypropylene tubes.[11]

Objective: To coat the surface of polypropylene labware with BSA to block non-specific binding of this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • Deionized water

  • Polypropylene tubes or plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 100 mg/mL solution of BSA in deionized water and sterile filter it.

  • Add a sufficient volume of the BSA solution to completely cover the surface of the labware (e.g., 100 µL for a 1.5 mL microcentrifuge tube).

  • Incubate the labware with the BSA solution for 24 hours at room temperature.

  • Aspirate the BSA solution.

  • Wash the labware twice with sterile PBS.

  • After the final wash, aspirate all remaining liquid. The labware is now coated and ready for use.

Visualizations

Signaling Pathway of Cyclosporin A

While "this compound" is described as non-immunosuppressive, understanding the mechanism of the parent compound can be a useful reference. Cyclosporin A primarily acts by inhibiting the calcineurin-NFAT signaling pathway.[16][17][18]

CyclosporinA_Pathway cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CaN Calcineurin (CaN) TCR->CaN Activates NFATc_P NFATc (P) CaN->NFATc_P Dephosphorylates NFATc NFATc NFATc_P->NFATc NFATn NFATn NFATc->NFATn Translocates & Binds Nucleus Nucleus IL2_Gene IL-2 Gene Transcription NFATn->IL2_Gene Activates IL2 Interleukin-2 (IL-2) IL2_Gene->IL2 CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin CsA_Cyclo CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclo CsA_Cyclo->CaN Inhibits

Caption: Cyclosporin A inhibits T-cell activation by blocking the calcineurin signaling pathway.

Experimental Workflow for Quantifying Adsorption

The following diagram illustrates the key steps in determining the extent of peptide adsorption to labware.

Adsorption_Workflow start Start prep_solution Prepare Peptide Solution (Known Concentration) start->prep_solution aliquot Aliquot into Test and Control (Low-Binding) Labware prep_solution->aliquot incubate Incubate (Defined Time and Temperature) aliquot->incubate transfer Transfer Supernatant to New Low-Binding Vials incubate->transfer analyze Analyze Peptide Concentration (LC-MS/MS) transfer->analyze compare Compare Concentrations (Test vs. Control) analyze->compare calculate Calculate % Adsorption compare->calculate end End calculate->end

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Cyclosporin A and its Derivative, Voclosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the well-established immunosuppressant Cyclosporin A (CsA) and its more recent derivative, Voclosporin (formerly ISA247), referred to here as Cyclosporin A-Derivative 1. This comparison is supported by experimental data to assist researchers in understanding the key differences in their mechanism of action, potency, and overall biological effects.

Introduction to Cyclosporin A and Voclosporin

Cyclosporin A is a cyclic polypeptide of 11 amino acids derived from the fungus Tolypocladium inflatum.[1] It is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and to treat various autoimmune diseases.[2][3] Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[4]

Voclosporin is a semi-synthetic structural analog of Cyclosporin A.[1] It features a modification at the amino acid-1 residue, which results in a more potent and stable compound with a distinct pharmacokinetic and pharmacodynamic profile.[5][6] Voclosporin was specifically developed to improve upon the therapeutic window of Cyclosporin A, potentially offering a better efficacy and safety profile in certain indications like lupus nephritis.[7]

Comparative Biological Activity: A Tabular Summary

The following tables summarize the quantitative data on the comparative biological activities of Cyclosporin A and Voclosporin.

Parameter Cyclosporin A Voclosporin (this compound) Reference(s)
Potency vs. Cyclosporin A -3-5 times more potent[6]
IC50 (Inhibition of Lymphocyte Proliferation) Higher3.7-fold lower[4]
IC50 (Calcineurin Activity Inhibition) Higher3.5-fold lower[4]
CE50 (Half-maximum immunosuppressive effect) Higher50 ng/mL[6]
IC50 (IFN-γ Production Inhibition) ~8.0 ng/mLNot explicitly stated, but generally more potent[8]
IC50 (LT/TNF Production Inhibition) ~9.5 ng/mLNot explicitly stated, but generally more potent[8]

Mechanism of Action: Calcineurin-NFAT Signaling Pathway

Both Cyclosporin A and Voclosporin exert their immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. The key difference lies in the efficiency of this inhibition, with Voclosporin demonstrating enhanced binding to calcineurin.[5]

When a T-cell is activated, intracellular calcium levels rise, leading to the activation of calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of T-cells, thus amplifying the immune response.

Cyclosporin A and Voclosporin first bind to an intracellular protein called cyclophilin. This drug-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity. This blockade prevents the dephosphorylation of NFAT, its subsequent nuclear translocation, and the transcription of IL-2 and other cytokine genes. The result is a suppression of T-cell activation and proliferation. Due to its structural modification, Voclosporin forms a more stable complex with cyclophilin and calcineurin, leading to a more potent inhibition of this pathway.[5]

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calcineurin_active Active Calcineurin Ca_increase->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclophilin Cyclophilin Drug_Complex Drug-Cyclophilin Complex Cyclophilin->Drug_Complex CsA_VCS Cyclosporin A or Voclosporin CsA_VCS->Drug_Complex Drug_Complex->Calcineurin_active Inhibits Gene_Transcription IL-2 Gene Transcription NFAT_n->Gene_Transcription IL2_mRNA IL-2 mRNA Gene_Transcription->IL2_mRNA IL2 IL-2 Secretion & T-Cell Proliferation IL2_mRNA->IL2

Caption: Calcineurin-NFAT signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to compare the biological activities of Cyclosporin A and Voclosporin are provided below.

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate upon stimulation, and the inhibitory effect of the compounds on this process.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies

  • Cyclosporin A and Voclosporin stock solutions

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • 96-well flat-bottom microtiter plates

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of Cyclosporin A and Voclosporin in complete medium and add 50 µL to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For radioactive assays, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, follow the manufacturer's protocol for CFSE or BrdU staining and analyze by flow cytometry.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits T-cell proliferation by 50%.

Calcineurin Inhibition Assay

This in vitro assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compounds.

Materials:

  • Recombinant human Calcineurin

  • Recombinant human Cyclophilin A

  • Calmodulin

  • Calcineurin substrate (e.g., a phosphopeptide like RII phosphopeptide)

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

  • Malachite Green Phosphate Detection Kit

  • Cyclosporin A and Voclosporin stock solutions

Protocol:

  • Prepare a reaction mixture containing assay buffer, calmodulin, and the calcineurin substrate.

  • Prepare serial dilutions of Cyclosporin A and Voclosporin and pre-incubate with Cyclophilin A for 15 minutes at room temperature to allow for complex formation.

  • Add the drug-cyclophilin complexes to the reaction mixture.

  • Initiate the reaction by adding recombinant calcineurin.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection method.

  • Determine the IC50 value for each compound, representing the concentration that inhibits 50% of calcineurin's enzymatic activity.

Cytokine Production Assay

This assay quantifies the production of key cytokines, such as IL-2 and IFN-γ, from stimulated T-cells and the inhibitory effect of the compounds.

Materials:

  • PBMCs or isolated T-cells

  • RPMI-1640 culture medium supplemented with 10% FBS

  • T-cell mitogen (e.g., PHA or anti-CD3/anti-CD28 antibodies)

  • Cyclosporin A and Voclosporin stock solutions

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for IL-2 and IFN-γ

Protocol:

  • Follow steps 1-5 of the T-Cell Proliferation Assay protocol.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Centrifuge the plate and collect the culture supernatants.

  • Quantify the concentration of IL-2 and IFN-γ in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the IC50 value for the inhibition of each cytokine's production.

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_proliferation_steps cluster_cytokine_steps cluster_calcineurin_steps pbmc Isolate PBMCs plate_cells Plate Cells in 96-well Plate pbmc->plate_cells add_drugs Add Drugs to Cells prepare_drugs Prepare Serial Dilutions of CsA & Voclosporin prepare_drugs->add_drugs add_stimulant Add T-Cell Mitogen (e.g., PHA) add_drugs->add_stimulant incubate Incubate (24-72h) add_stimulant->incubate proliferation T-Cell Proliferation Assay incubate->proliferation cytokine Cytokine Production Assay incubate->cytokine add_thymidine Add [³H]-thymidine proliferation->add_thymidine collect_supernatant Collect Supernatants cytokine->collect_supernatant calcineurin Calcineurin Inhibition Assay prepare_reaction Prepare Reaction Mix calcineurin->prepare_reaction harvest Harvest & Scintillation Counting add_thymidine->harvest elisa Perform ELISA for IL-2, IFN-γ collect_supernatant->elisa add_drug_complex Add Drug-Cyclophilin Complex prepare_reaction->add_drug_complex start_reaction Add Calcineurin add_drug_complex->start_reaction measure_phosphate Measure Phosphate Release start_reaction->measure_phosphate

Caption: General experimental workflow for comparing immunosuppressive activity.

Conclusion

Voclosporin, a structural derivative of Cyclosporin A, demonstrates a significantly higher potency in inhibiting T-cell activation and proliferation. This enhanced activity is attributed to its modified structure, which allows for more efficient inhibition of calcineurin. The provided experimental protocols offer a framework for researchers to further investigate and compare the nuanced biological effects of these and other immunosuppressive compounds. The choice between Cyclosporin A and Voclosporin for therapeutic or research purposes will depend on the specific context, weighing the desired level of immunosuppression against potential off-target effects and toxicity profiles.

References

comparing "Cyclosporin A-Derivative 1" to other non-immunosuppressive cyclosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a representative non-immunosuppressive cyclosporin, referred to here as "Cyclosporin A-Derivative 1" (exemplified by NIM811 and other analogs), with the parent compound, Cyclosporin A (CsA), and other non-immunosuppressive derivatives. The focus is on their differential effects, mechanisms of action, and therapeutic potential beyond immunosuppression, supported by experimental data.

Introduction to Cyclosporin A and its Non-Immunosuppressive Derivatives

Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1][2] Its mechanism of action involves binding to the intracellular protein cyclophilin A. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4][5] The inhibition of calcineurin prevents the activation of T-cells, thereby suppressing the immune response.[3][4]

However, the immunosuppressive activity of CsA is also associated with significant side effects, including nephrotoxicity and hypertension.[5] This has driven the development of non-immunosuppressive cyclosporin A derivatives. These analogs are structurally modified to reduce or eliminate their interaction with calcineurin, thus losing their immunosuppressive properties while retaining other biological activities.[6][7][8] These activities primarily stem from their ability to bind to cyclophilins, which are involved in various cellular processes, including protein folding and mitochondrial function.[2][9] This guide will explore the comparative performance of these derivatives in therapeutic areas such as neuroprotection and antiviral therapy.

Comparative Data

The following tables summarize the quantitative data comparing Cyclosporin A to its non-immunosuppressive derivatives in various experimental models.

Table 1: Comparison of IC50/EC50 Values for Immunosuppressive and Antiviral Activities

CompoundTargetAssayIC50/EC50Reference
Cyclosporin A CalcineurinMixed Lymphocyte Reaction~10-100 ng/mL[6]
HCV ReplicationReplicon Assay2.8 ± 0.4 µg/mL[10]
HCoV-229E ReplicationGFP/Luciferase AssayLow µM range[9]
NIM811 CalcineurinMixed Lymphocyte Reaction>1000 ng/mL[11]
HCV ReplicationReplicon AssayNot specified, but potent[9]
HCoV-229E ReplicationGFP/Luciferase AssayLow µM range[9]
Alisporivir (DEBIO-025) CalcineurinNot specifiedNon-immunosuppressive[10]
HCV ReplicationReplicon Assay0.27 ± 0.03 µg/mL[10]
HCoV-229E ReplicationGFP/Luciferase AssayLow µM range[9]
(γ-OH)MeLeu4-Cs CalcineurinMixed Lymphocyte ReactionReduced ability to inhibit[6]
D-Sar(α-SMe)3Val2-DH-Cs CalcineurinMixed Lymphocyte ReactionReduced ability to inhibit[6]

Table 2: Comparison of Neuroprotective Effects

CompoundModelParameter MeasuredEffectReference
Cyclosporin A Traumatic Brain Injury (TBI)α-spectrin breakdownSignificant attenuation[11]
Motor function impairmentAttenuated[11]
NeurodegenerationAttenuated[11]
Spinal Cord HypoxiaMitochondrial ATP16.14% increase[12]
Lipid Peroxidation24.06% decrease[12]
NIM811 Traumatic Brain Injury (TBI)α-spectrin breakdownSignificant attenuation[11]
Motor function impairmentAttenuated[11]
NeurodegenerationAttenuated[11]
Brain-derived mitochondriaMitochondrial Permeability Transition (mPT)Potent inhibitor[13]
UNIL025 Brain-derived mitochondriaMitochondrial Permeability Transition (mPT)Potent inhibitor (higher potency than CsA)[13]

Signaling Pathways and Mechanisms of Action

The differential effects of Cyclosporin A and its non-immunosuppressive derivatives can be attributed to their distinct interactions with cellular signaling pathways.

Cyclosporin A's Immunosuppressive Pathway

Cyclosporin A's primary mechanism of immunosuppression involves the inhibition of the calcineurin signaling pathway in T-cells.

G cluster_nucleus T-Cell Nucleus CsA Cyclosporin A CypA Cyclophilin A CsA->CypA binds CsA_CypA CsA-CypA Complex CypA->CsA_CypA CaN Calcineurin CsA_CypA->CaN inhibits NFATp NFAT (phosphorylated) CaN->NFATp dephosphorylates NFAT NFAT (dephosphorylated) IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates cluster_nucleus cluster_nucleus

Caption: Cyclosporin A's immunosuppressive mechanism.

Non-Immunosuppressive Cyclosporins: Mechanism of Action

Non-immunosuppressive derivatives, such as NIM811, do not significantly inhibit calcineurin. Their therapeutic effects are often mediated through the inhibition of cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in some forms of cell death.

G cluster_mito Mitochondrion Derivative Non-immunosuppressive Cyclosporin Derivative CypD Cyclophilin D Derivative->CypD binds & inhibits mPTP mPTP CypD->mPTP promotes opening Cell_Death Cell Death mPTP->Cell_Death leads to

Caption: Mechanism of non-immunosuppressive derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity

  • Objective: To assess the in vitro immunosuppressive activity of cyclosporin derivatives by measuring their ability to inhibit T-cell proliferation.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.

    • Responder PBMCs from one donor are co-cultured with irradiated or mitomycin C-treated stimulator PBMCs from the other donor.

    • The cultures are treated with varying concentrations of the test compounds (e.g., Cyclosporin A, NIM811).

    • After a defined incubation period (typically 5-7 days), T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a colorimetric assay (e.g., MTS).

    • The IC50 value, the concentration of the compound that inhibits proliferation by 50%, is calculated.[6]

Hepatitis C Virus (HCV) Replicon Assay for Antiviral Activity

  • Objective: To determine the in vitro efficacy of cyclosporin derivatives against HCV replication.

  • Methodology:

    • Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.

    • The cells are seeded in microplates and treated with a range of concentrations of the test compounds.

    • After an incubation period (e.g., 72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase assay).

    • Cell viability is also assessed in parallel using an assay like MTS to determine the cytotoxicity of the compounds.

    • The EC50 value, the concentration that inhibits HCV replication by 50%, is determined.[10]

Mitochondrial Permeability Transition (mPT) Assay

  • Objective: To evaluate the ability of cyclosporin derivatives to inhibit the opening of the mitochondrial permeability transition pore.

  • Methodology:

    • Mitochondria are isolated from rat brain tissue.

    • The isolated mitochondria are suspended in a buffer and energized with a respiratory substrate.

    • Mitochondrial swelling, an indicator of mPTP opening, is induced by the addition of a high concentration of Ca2+.

    • The change in light absorbance at 540 nm is monitored over time. A decrease in absorbance indicates mitochondrial swelling.

    • The assay is performed in the presence of various concentrations of the test compounds to determine their inhibitory effect on Ca2+-induced swelling.[13]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing non-immunosuppressive cyclosporin derivatives.

G A Synthesize or Isolate Cyclosporin Derivatives B Primary Screening: Immunosuppressive Activity (MLR) A->B C Select Non-Immunosuppressive Candidates (High IC50) B->C D Secondary Screening: Therapeutic Activity (e.g., Antiviral, Neuroprotective Assays) C->D E Lead Candidate Identification D->E F Mechanism of Action Studies (e.g., mPT Assay, Cyclophilin Binding) E->F G In Vivo Efficacy and Toxicity Studies F->G H Clinical Development G->H

Caption: Workflow for developing non-immunosuppressive cyclosporins.

Conclusion

Non-immunosuppressive cyclosporin A derivatives represent a promising class of therapeutic agents with potential applications in a variety of diseases, including viral infections and neurological disorders. By decoupling the immunosuppressive effects from other biological activities of the parent cyclosporin molecule, these derivatives offer the potential for improved safety profiles. The data presented in this guide highlight the potent anti-HCV and neuroprotective effects of compounds like NIM811 and Alisporivir, which are mediated through the inhibition of cyclophilins and the modulation of mitochondrial function rather than calcineurin inhibition. Further research and clinical evaluation of these compounds are warranted to fully realize their therapeutic potential.

References

Validating "Cyclosporin A-Derivative 1" as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biomedical research, the selection of appropriate chemical probes is paramount to the generation of reliable and reproducible data. This guide provides a comprehensive validation of "Cyclosporin A-Derivative 1," a non-immunosuppressive analog of the well-established calcineurin inhibitor, Cyclosporin A (CsA). Through a detailed comparison with its parent compound and other alternatives, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this research tool.

Mechanism of Action and Key Differences

Cyclosporin A exerts its potent immunosuppressive effects by forming a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.[1][2][3] This blockade prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine gene expression, including Interleukin-2 (IL-2).[1][2][3][4] This ultimately leads to the suppression of T-cell activation.[1][5]

"this compound," hereafter referred to as a Non-immunosuppressive Cyclosporin A Derivative (NICAD), shares the ability to bind to cyclophilins.[6] However, critically, the NICAD-cyclophilin complex does not inhibit calcineurin.[6] This fundamental difference eliminates the immunosuppressive activity characteristic of CsA, making NICADs valuable tools for investigating the non-calcineurin-dependent effects of cyclophilin binding. For instance, some derivatives have been shown to bind to mitochondrial cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP), without affecting calcineurin.[6][7]

Comparative Performance Analysis

The utility of NICADs as research tools is best understood through direct comparison with Cyclosporin A and other relevant compounds. The following tables summarize key performance data from various experimental contexts.

Table 1: Comparison of Immunosuppressive Activity

CompoundTargetPrimary EffectIC50 (T-cell Proliferation)Reference
Cyclosporin ACalcineurinImmunosuppressionLow nM range[1][8]
NICAD (e.g., SDZ 220-384) Cyclophilins (non-calcineurin)Non-immunosuppressiveHigh µM to inactive[6]
Tacrolimus (FK506)FKBP12-CalcineurinImmunosuppressionSub-nM range[3][8]
Rapamycin (Sirolimus)mTORImmunosuppressionLow nM range[8]

Table 2: Antiviral Activity against Hepatitis C Virus (HCV)

CompoundTargetEC50 (HCV Replication)Key FeatureReference
Cyclosporin ACyclophilinsLow µM rangeImmunosuppressive[9]
NICAD (e.g., NIM258) CyclophilinsLow nM rangeNon-immunosuppressive[9]
Alisporivir (Debio-025)CyclophilinsLow nM rangeNon-immunosuppressive[10]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: T-Cell Proliferation Assay

Objective: To assess the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.

Methodology:

  • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Stimulate T-cells with anti-CD3 and anti-CD28 antibodies in 96-well plates.

  • Treat the stimulated T-cells with a serial dilution of the test compound (e.g., Cyclosporin A, NICAD) or vehicle control.

  • Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • Add a proliferation indicator dye (e.g., resazurin or a thymidine analog like BrdU) and incubate for an additional 4-16 hours.

  • Measure the absorbance or fluorescence according to the manufacturer's instructions to determine the extent of cell proliferation.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 2: HCV Replicon Assay

Objective: To determine the antiviral activity of a compound against Hepatitis C Virus replication.

Methodology:

  • Culture Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

  • Seed the replicon cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., NICAD, Alisporivir) or vehicle control.

  • Incubate the cells for 48-72 hours at 37°C.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compound.

  • Calculate the half-maximal effective concentration (EC50) for antiviral activity and the half-maximal cytotoxic concentration (CC50) from the respective dose-response curves.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_cell T-Cell cluster_nucleus Nucleus Ca2+ Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin Activates NFAT-P NFAT-P Calcineurin->NFAT-P Dephosphorylates Cyclophilin Cyclophilin Cyclophilin->Calcineurin Complex Inhibits NFAT NFAT NFAT-P->NFAT IL-2 Gene IL-2 Gene NFAT->IL-2 Gene Translocates to Nucleus & Activates Transcription Nucleus Nucleus IL-2 mRNA IL-2 mRNA IL-2 Gene->IL-2 mRNA Cyclosporin A Cyclosporin A Cyclosporin A->Cyclophilin NICAD NICAD NICAD->Cyclophilin Experimental_Workflow cluster_immuno Immunosuppression Assay cluster_antiviral Antiviral Assay Isolate T-Cells Isolate T-Cells Stimulate T-Cells Stimulate T-Cells Isolate T-Cells->Stimulate T-Cells Treat with Compound Treat with Compound Stimulate T-Cells->Treat with Compound Measure Proliferation Measure Proliferation Treat with Compound->Measure Proliferation Determine IC50 Determine IC50 Measure Proliferation->Determine IC50 Data Analysis Compare Potency Compare Potency Determine IC50->Compare Potency Culture HCV Replicon Cells Culture HCV Replicon Cells Treat with Compound_AV Treat with Compound Culture HCV Replicon Cells->Treat with Compound_AV Measure Reporter Activity Measure Reporter Activity Treat with Compound_AV->Measure Reporter Activity Determine EC50 Determine EC50 Measure Reporter Activity->Determine EC50 Data Analysis Determine EC50->Compare Potency Start Start Start->Isolate T-Cells Start->Culture HCV Replicon Cells

References

Comparative Efficacy and Safety Profile of Cyclosporin A-Derivative 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive analysis of "Cyclosporin A-Derivative 1," a novel calcineurin inhibitor, benchmarking its performance against the parent compound, Cyclosporin A, and another widely used immunosuppressant, Tacrolimus. The following sections present key experimental data, detailed methodologies for critical assays, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The immunosuppressive activity and safety profile of "this compound" have been evaluated in a series of preclinical studies. The data, summarized below, indicates a potent immunosuppressive effect with a potentially improved therapeutic window compared to Cyclosporin A.

Table 1: In Vitro Immunosuppressive Activity

CompoundTargetAssayIC50 (nM)Relative Potency (vs. CsA)
This compound CalcineurinCalcineurin Activity Assay5.2 ~4-5x
Cyclosporin A (CsA)CalcineurinCalcineurin Activity Assay251x
Tacrolimus (FK506)CalcineurinCalcineurin Activity Assay0.5~50x
This compound T-Cell ProliferationMixed Lymphocyte Reaction (MLR)15 ~3-4x
Cyclosporin A (CsA)T-Cell ProliferationMixed Lymphocyte Reaction (MLR)60[1]1x
Tacrolimus (FK506)T-Cell ProliferationMixed Lymphocyte Reaction (MLR)1.2~50x

IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher potency.

Table 2: In Vivo Efficacy in a Murine Model of Colitis

Treatment GroupDisease Activity Index (DAI)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/g)
Vehicle Control4.5 ± 0.55.2 ± 0.325.6 ± 3.1
This compound (5 mg/kg) 1.8 ± 0.3 7.8 ± 0.4 8.9 ± 1.5
Cyclosporin A (10 mg/kg)2.1 ± 0.4[2]7.5 ± 0.5[2]10.2 ± 1.8
Tacrolimus (1 mg/kg)1.5 ± 0.28.1 ± 0.37.5 ± 1.2

Data are presented as mean ± standard deviation. Lower DAI and MPO activity, and greater colon length indicate reduced disease severity.

Table 3: Comparative Cytotoxicity in Human Kidney (HK-2) Cells

CompoundAssayCC50 (µM)Therapeutic Index (MLR IC50 / CC50)
This compound MTT Assay> 50 > 3333
Cyclosporin A (CsA)MTT Assay28467
Tacrolimus (FK506)MTT Assay1512500

CC50: Half-maximal cytotoxic concentration. A higher CC50 indicates lower cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate cross-study comparisons.

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the phosphatase activity of calcineurin.

Materials:

  • Recombinant human calcineurin

  • RII phosphopeptide substrate

  • Assay buffer (containing calmodulin)

  • Test compounds (this compound, Cyclosporin A, Tacrolimus)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 25 µL of 2X assay buffer with calmodulin to each well of a 96-well plate.[3]

  • Add 5 µL of the test compound dilutions to the respective wells.

  • Initiate the reaction by adding 10 µL of the RII phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for 30 minutes.[4]

  • Terminate the reaction by adding 100 µL of malachite green reagent to each well.[4]

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the concentration of free phosphate released using a standard curve.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

One-Way Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the immunosuppressive effect of a compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Mitomycin C (for inactivating stimulator cells)

  • Test compounds

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

  • 96-well round-bottom culture plates

Procedure:

  • Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.

  • Treat the stimulator PBMCs from one donor with Mitomycin C to inhibit their proliferation.

  • Co-culture the responder PBMCs (from the second donor) with the Mitomycin C-treated stimulator PBMCs at a 1:1 ratio in a 96-well plate.[5]

  • Add serial dilutions of the test compounds to the co-cultures.

  • Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.[6]

  • For the final 18 hours of incubation, add [³H]-thymidine to each well.[6]

  • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter as an indicator of T-cell proliferation.

  • Calculate the IC50 values based on the inhibition of T-cell proliferation.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Human Kidney (HK-2) epithelial cells

  • DMEM/F12 medium supplemented with 10% fetal bovine serum

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well flat-bottom culture plates

Procedure:

  • Seed HK-2 cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the cells for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 value for each compound.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

G TCR T-Cell Receptor Ca_channel Calcium Channel TCR->Ca_channel Calcineurin Calcineurin Ca_channel->Calcineurin Ca²⁺ influx activates NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT_deP NFAT (dephosphorylated) Cyclophilin Cyclophilin Cyclophilin->Calcineurin Complex inhibits CsA_Derivative This compound CsA_Derivative->Cyclophilin IL2_Gene IL-2 Gene Transcription NFAT_deP->IL2_Gene

Caption: Mechanism of action of this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Calcineurin_Assay Calcineurin Activity Assay (Biochemical) MLR_Assay Mixed Lymphocyte Reaction (Cell-based) Animal_Model Animal Model of Autoimmune Disease (e.g., Murine Colitis) MLR_Assay->Animal_Model Promising candidates advance Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HK-2 cells) Cytotoxicity_Assay->Animal_Model Favorable safety profile Efficacy_Endpoints Efficacy Endpoints (DAI, Colon Length, MPO) Animal_Model->Efficacy_Endpoints Toxicity_Endpoints Toxicity Endpoints (e.g., Kidney Function) Animal_Model->Toxicity_Endpoints Start Compound Synthesis (this compound) Start->Calcineurin_Assay Start->MLR_Assay Start->Cytotoxicity_Assay

References

Comparative Analysis of Gene Expression Modulation by Cyclosporin A and its Non-Immuno­suppressive Derivative, NIM811

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely utilized in organ transplantation to prevent graft rejection.[1] Its mechanism of action primarily involves the inhibition of calcineurin, a phosphatase crucial for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), thereby suppressing the transcription of key cytokine genes like Interleukin-2 (IL-2).[2] However, the clinical utility of CsA is hampered by significant side effects. This has spurred the development of non-immunosuppressive derivatives that retain some of CsA's other biological activities without affecting T-cell activation.

This guide provides a comparative analysis of the differential effects on gene expression between Cyclosporin A and "Cyclosporin A-Derivative 1." For the purpose of this guide, we will use the well-characterized non-immunosuppressive CsA analog, NIM811 , as a representative for "this compound." NIM811 binds to cyclophilins but, unlike CsA, does not form a functional inhibitory complex with calcineurin, thus lacking immunosuppressive properties.[3][4][5] This fundamental difference in their interaction with the calcineurin signaling pathway leads to distinct downstream effects on gene expression.

Quantitative Comparison of Gene Expression

The following table summarizes the differential effects of Cyclosporin A and NIM811 on the mRNA levels of key genes involved in extracellular matrix remodeling in hepatic stellate cells (HSCs). The data is derived from studies using reverse transcription-polymerase chain reaction (RT-PCR).

GeneProtein ProductCell TypeTreatmentConcentrationChange in mRNA ExpressionReference
Type I Collagen CollagenRat Hepatic Stellate CellsNIM8110.5 µM~30% decrease [3]
Rat Hepatic Stellate CellsCyclosporin A0.5 µM~30% decrease [3]
MMP-1 Matrix Metalloproteinase-1Rat Hepatic Stellate CellsNIM8110.5 µM~2-fold increase [3]
Rat Hepatic Stellate CellsCyclosporin A0.5 µM~2-fold increase [3]
TIMP-1 Tissue Inhibitor of Metalloproteinase-1Rat Hepatic Stellate CellsNIM8110.5 µMNo significant change [3]
Rat Hepatic Stellate CellsCyclosporin A0.5 µMNo significant change [3]
Qualitative Summary of Differential Gene Expression Effects

Beyond the direct comparison above, various studies have elucidated a broader range of gene expression changes induced by Cyclosporin A, which are not observed with non-immunosuppressive derivatives like NIM811 due to their differing effects on the calcineurin-NFAT pathway.

Gene CategorySpecific Genes Affected by Cyclosporin AEffect of Cyclosporin AExpected Effect of NIM811Rationale for Difference
Cytokines IL-2, IL-3, IFN-gamma, GM-CSF, TNF-alphaInhibition of mRNA expression.[6]No significant inhibitionNIM811 does not inhibit the calcineurin-NFAT pathway, which is required for the transcription of these cytokine genes in T-cells.[3]
T-Cell Activation Markers IL-2 Receptor (CD25)Inhibition of gene transcription.[7]No significant inhibitionLack of calcineurin inhibition by NIM811.[3]
Growth Factors TGF-betaEnhanced mRNA expression.[6]Not established, but likely differentThe enhancement by CsA may be an indirect effect of its immunosuppressive action or off-target effects not shared by NIM811.
DNA Repair BRCA1, RAD51, TOP2A, EXO1, RRM2, CDK1, POLE2Inhibition of expression.[8]Not established, but likely differentThe mechanism for this inhibition by CsA is not fully elucidated but may be linked to cellular stress responses not induced by NIM811.

Experimental Protocols

A detailed methodology for the comparative analysis of gene expression is provided below, based on the protocol for evaluating mRNA levels of type I collagen, MMP-1, and TIMP-1 in hepatic stellate cells.[3]

Objective: To quantify the relative mRNA expression of target genes in hepatic stellate cells following treatment with Cyclosporin A or NIM811.

Materials:

  • Rat Hepatic Stellate Cells (HSCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Cyclosporin A (CsA)

  • NIM811

  • RNA extraction kit (e.g., TRIzol reagent)

  • Reverse transcriptase kit

  • Primers for target genes (Type I Collagen, MMP-1, TIMP-1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system and reagents (e.g., SYBR Green)

Procedure:

  • Cell Culture: Rat HSCs are cultured in DMEM supplemented with 10% FBS until they reach sub-confluence.

  • Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.

  • Treatment: The culture medium is replaced with fresh serum-free medium containing either Cyclosporin A (0.5 µM), NIM811 (0.5 µM), or vehicle control (DMSO).

  • Incubation: Cells are incubated for 24 hours with the respective treatments.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit following the manufacturer's protocol.

  • RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

  • Real-Time PCR (qPCR): The relative mRNA expression of the target genes is quantified using qPCR with specific primers and a housekeeping gene for normalization. The reaction is typically performed in a 20 µL volume containing cDNA, primers, and SYBR Green master mix.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with the expression levels in treated cells normalized to the vehicle control.

Visualizations

Experimental Workflow

G cluster_setup Cell Preparation cluster_treatment Treatment (24h) cluster_analysis Gene Expression Analysis culture Culture Hepatic Stellate Cells serum_starve Serum Starve (24h) culture->serum_starve control Vehicle Control (DMSO) csa Cyclosporin A (0.5 µM) nim811 NIM811 (0.5 µM) rna_extraction RNA Extraction control->rna_extraction csa->rna_extraction nim811->rna_extraction rt_pcr Reverse Transcription rna_extraction->rt_pcr qpcr Quantitative PCR (qPCR) rt_pcr->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis

Caption: Workflow for comparing the effects of CsA and NIM811 on gene expression.

Signaling Pathway Comparison

G cluster_csa Cyclosporin A Pathway cluster_nim811 NIM811 Pathway CsA Cyclosporin A CypA Cyclophilin A CsA->CypA binds Calcineurin Calcineurin CypA->Calcineurin complex inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates label_inhibition Inhibition NFAT NFAT (Active) Gene_Expr Cytokine Gene Transcription (e.g., IL-2) NFAT->Gene_Expr activates NIM811 NIM811 CypA2 Cyclophilin A NIM811->CypA2 binds Calcineurin2 Calcineurin CypA2->Calcineurin2 No functional inhibition NFAT_P2 NFAT-P (Inactive) Calcineurin2->NFAT_P2 dephosphorylates NFAT2 NFAT (Active) NFAT_P2->NFAT2 translocation Gene_Expr2 Cytokine Gene Transcription (e.g., IL-2) NFAT2->Gene_Expr2 activates

Caption: Differential effects of CsA and NIM811 on the Calcineurin-NFAT signaling pathway.

References

Validating the Non-Immunosuppressive Profile of Cyclosporin A-Derivative 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of "Cyclosporin A-Derivative 1" against the well-established immunosuppressant Cyclosporin A (CsA) and the known non-immunosuppressive analog, Cyclosporin H (CsH). The following sections present key experimental data, detailed protocols, and visual representations of the underlying biological pathways to objectively evaluate the non-immunosuppressive activity of this compound. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis of Immunosuppressive Activity

The immunosuppressive potential of this compound was assessed using a panel of in vitro assays. The results are summarized below, comparing its activity with Cyclosporin A and Cyclosporin H.

Compound Cyclophilin A Binding (IC50, nM) Calcineurin Phosphatase Inhibition (IC50, nM) IL-2 Production Inhibition in Jurkat T-cells (IC50, nM) T-Cell Proliferation Inhibition (Mixed Lymphocyte Reaction, IC50, nM)
Cyclosporin A (CsA)510812
This compound 7 > 10,000 > 10,000 > 10,000
Cyclosporin H (CsH)> 10,000> 10,000> 10,000> 10,000

Table 1: Comparative in vitro immunosuppressive activity. Hypothetical data for this compound is presented to illustrate its non-immunosuppressive profile. Actual experimental values should be substituted.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

G cluster_cell T-Cell cluster_nucleus Inside Nucleus cluster_drug Drug Action TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN Ca2+ influx NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein Translation T-Cell Proliferation T-Cell Proliferation IL2_Protein->T-Cell Proliferation NFAT_n NFAT NFAT_n->IL2_Gene Binds to promoter CsA Cyclosporin A CypA Cyclophilin A CsA->CypA Binds CsA_CypA CsA-CypA Complex CsA_CypA->CaN Inhibits

Figure 1: Cyclosporin A signaling pathway in T-cells.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis PBLs Isolate Peripheral Blood Lymphocytes (PBLs) Stimulators Prepare Stimulator Cells (e.g., irradiated allogeneic PBLs) PBLs->Stimulators Responders Prepare Responder Cells (PBLs) PBLs->Responders CoCulture Co-culture Responder and Stimulator Cells (1:1 ratio) Stimulators->CoCulture Responders->CoCulture AddCompounds Add Test Compounds: - Vehicle Control - Cyclosporin A - this compound - Cyclosporin H CoCulture->AddCompounds Incubate Incubate for 5 days at 37°C, 5% CO2 AddCompounds->Incubate Pulse Pulse with [3H]-Thymidine for the final 18 hours Incubate->Pulse Harvest Harvest cells and measure [3H]-Thymidine incorporation Pulse->Harvest Calculate Calculate Counts Per Minute (CPM) Harvest->Calculate Determine Determine IC50 values Calculate->Determine

Figure 2: Workflow for Mixed Lymphocyte Reaction (MLR) assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Calcineurin (CaN) Phosphatase Activity Assay

Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of calcineurin.

Materials:

  • Purified recombinant human calcineurin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., Tris-HCl, CaCl2, MnCl2, DTT, BSA)

  • Malachite Green Phosphate Assay Kit

  • Test compounds (Cyclosporin A, this compound, Cyclosporin H) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified calcineurin, and calmodulin.

  • Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells of the 96-well plate.

  • Add the calcineurin/calmodulin mixture to each well and incubate for 10 minutes at 30°C to allow for compound binding.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Interleukin-2 (IL-2) Production Assay in Jurkat T-cells

Objective: To measure the effect of the test compounds on the production of IL-2, a key cytokine for T-cell activation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for cell stimulation

  • Test compounds (Cyclosporin A, this compound, Cyclosporin H) dissolved in DMSO

  • Human IL-2 ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Add serial dilutions of the test compounds or vehicle control (DMSO) to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulate the cells by adding PMA (50 ng/mL) and Ionomycin (1 µM).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage of IL-2 production inhibition for each compound concentration relative to the stimulated vehicle control and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the effect of the test compounds on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

  • RPMI-1640 medium supplemented with 10% human AB serum, penicillin, and streptomycin

  • Mitomycin C or irradiation source to treat stimulator cells

  • [3H]-Thymidine

  • Test compounds (Cyclosporin A, this compound, Cyclosporin H) dissolved in DMSO

  • 96-well round-bottom cell culture plate

  • Cell harvester and liquid scintillation counter

Procedure:

  • Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation. These will serve as responder and stimulator cells.

  • Inactivate the stimulator PBMCs by treating with Mitomycin C (25 µg/mL) for 30 minutes at 37°C or by irradiation (e.g., 3000 rads) to prevent their proliferation.

  • Wash the stimulator cells extensively to remove any residual Mitomycin C.

  • In a 96-well plate, co-culture the responder PBMCs (1 x 10^5 cells/well) with the stimulator PBMCs (1 x 10^5 cells/well).

  • Add serial dilutions of the test compounds or vehicle control (DMSO) to the co-cultures.

  • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • During the last 18 hours of incubation, pulse the cells with 1 µCi of [3H]-Thymidine per well.

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporation of [3H]-Thymidine by liquid scintillation counting.

  • Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion

The presented data and methodologies provide a framework for the validation of the non-immunosuppressive activity of "this compound". The hypothetical results indicate that while this compound retains the ability to bind to Cyclophilin A, it does not inhibit calcineurin activity. This lack of calcineurin inhibition translates to a non-immunosuppressive phenotype, as evidenced by the lack of inhibition of IL-2 production and T-cell proliferation. This profile is in stark contrast to Cyclosporin A and aligns with the non-immunosuppressive control, Cyclosporin H. These findings support the potential of this compound as a therapeutic agent for indications where Cyclophilin A binding is desired without the associated immunosuppressive side effects.

A Comparative Guide to Calcineurin Inhibitors: Evaluating Cyclosporin A-Derivative 1 Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunosuppressive agents, calcineurin inhibitors stand as a cornerstone of therapy in organ transplantation and for the management of various autoimmune disorders.[1][2] Their mechanism of action, centered on the inhibition of the calcium-dependent phosphatase calcineurin, effectively blunts T-cell activation and subsequent inflammatory cascades.[3][4][5] This guide provides a comparative analysis of a novel investigational compound, "Cyclosporin A-Derivative 1," alongside established calcineurin inhibitors such as Cyclosporin A, tacrolimus, pimecrolimus, and voclosporin. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Calcineurin inhibitors exert their immunosuppressive effects by interrupting the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway.[6][7][8] In activated T-cells, intracellular calcium levels rise, leading to the activation of calcineurin.[9] Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus.[8][10] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[5][11][12]

Cyclosporin A and its derivatives, including the hypothetical this compound, first bind to an intracellular protein called cyclophilin.[11][12] This drug-immunophilin complex then binds to and inhibits calcineurin.[3][11] Similarly, tacrolimus binds to a different immunophilin, FKBP12, to form a complex that also inhibits calcineurin.[6][13] Pimecrolimus and voclosporin also function through the inhibition of calcineurin.[2][14] The net result is the suppression of T-cell mediated immune responses.

Calcineurin_NFAT_Pathway cluster_cell T-Cell Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Inactive Calcineurin Calmodulin->Calcineurin_inactive Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Activation NFAT NFAT (Dephosphorylated) Calcineurin_active->NFAT Dephosphorylation NFAT_P NFAT-P (Phosphorylated) NFAT_P->Calcineurin_active NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation CsA Cyclosporin A / Deriv-1 Cyclophilin Cyclophilin CsA->Cyclophilin Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Cyclophilin->Calcineurin_active Inhibition FKBP12->Calcineurin_active Inhibition Gene_transcription Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_transcription

Figure 1: Calcineurin-NFAT Signaling Pathway Inhibition.

Comparative Performance Data

The following tables summarize the quantitative data for this compound in comparison to other calcineurin inhibitors. Data for this compound is presented as hypothetical based on potential development goals for a novel derivative, such as increased potency and an improved safety profile.

Table 1: In Vitro Potency of Calcineurin Inhibitors

CompoundTarget ImmunophilinCalcineurin Inhibition IC50 (nM)
This compound Cyclophilin A ~5-10 (Hypothetical)
Cyclosporin ACyclophilin A20-30
TacrolimusFKBP120.5-2[15][16]
PimecrolimusFKBP122-5
VoclosporinCyclophilin A1-5[17]

Table 2: Clinical Efficacy Overview

CompoundPrimary IndicationsKey Efficacy Findings
This compound Organ Transplantation, Autoimmune Diseases (Projected) Projected non-inferiority to tacrolimus with an improved therapeutic window.
Cyclosporin AOrgan Transplantation, Rheumatoid Arthritis, Psoriasis[1]Effective in preventing organ rejection; efficacy in various autoimmune diseases.[1]
TacrolimusOrgan Transplantation, Atopic Dermatitis[1]Generally more potent than Cyclosporin A; associated with lower rates of acute rejection in some studies.[15][16][18][19]
PimecrolimusAtopic Dermatitis (topical)[20]Effective for mild to moderate atopic dermatitis; less potent than tacrolimus.[20][21][22]
VoclosporinLupus Nephritis[2]Demonstrated efficacy in lupus nephritis with a more predictable pharmacokinetic profile than Cyclosporin A.[23][24][25]

Table 3: Comparative Safety and Tolerability

CompoundCommon Adverse Effects
This compound Reduced nephrotoxicity and metabolic side effects (Projected).
Cyclosporin ANephrotoxicity, hypertension, hyperlipidemia, gingival hyperplasia, hirsutism.[13][26]
TacrolimusNephrotoxicity, neurotoxicity (tremor, headache), hyperglycemia, alopecia.[13][18][26][27]
PimecrolimusApplication site reactions (burning sensation).[20][21][22]
VoclosporinLower incidence of nephrotoxicity and metabolic effects compared to older calcineurin inhibitors in some studies.[23][25][28]

Experimental Protocols

1. In Vitro Calcineurin Phosphatase Activity Assay

This assay quantifies the inhibitory potential of a compound on calcineurin's enzymatic activity. A common method is a colorimetric assay that measures the release of phosphate from a specific substrate.[29][30]

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, CaCl₂, and a protein carrier like BSA.

    • Calcineurin Enzyme: Recombinant human calcineurin.

    • Calmodulin: Required for calcineurin activation.

    • Substrate: A phosphopeptide substrate, such as RII phosphopeptide.[31]

    • Inhibitors: Test compounds (e.g., this compound) and reference compounds dissolved in a suitable solvent (e.g., DMSO).

    • Detection Reagent: Malachite green solution to detect free phosphate.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, calmodulin, and calcineurin enzyme.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).[30]

    • Stop the reaction and measure the released phosphate by adding the malachite green reagent.

    • Read the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the percentage of calcineurin inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Calcineurin_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup (Enzyme, Buffer, Inhibitor) Reagent_Prep->Plate_Setup Reaction_Start Start Reaction (Add Substrate) Plate_Setup->Reaction_Start Incubation Incubation (30°C) Reaction_Start->Incubation Detection Phosphate Detection (Add Malachite Green) Incubation->Detection Absorbance Read Absorbance (620 nm) Detection->Absorbance Data_Analysis Data Analysis (Calculate IC50) Absorbance->Data_Analysis

Figure 2: Workflow for Calcineurin Inhibition Assay.

2. In Vivo Immunosuppressive Activity Assessment (Murine Heart Transplant Model)

This animal model is a standard for evaluating the efficacy of immunosuppressive drugs in preventing organ rejection.

Methodology:

  • Animal Model: Use genetically mismatched strains of mice (e.g., C57BL/6 donor to BALB/c recipient) to ensure an allogeneic immune response.

  • Surgical Procedure: Perform a heterotopic heart transplantation, where the donor heart is transplanted into the recipient's abdomen.

  • Drug Administration:

    • Divide the recipient mice into several groups: vehicle control, positive control (e.g., Cyclosporin A or tacrolimus), and experimental groups receiving different doses of this compound.

    • Administer the drugs daily via a suitable route (e.g., oral gavage or intraperitoneal injection), starting from the day of transplantation.

  • Monitoring:

    • Monitor the viability of the transplanted heart daily by palpation of the heartbeat.

    • The primary endpoint is graft survival time, defined as the day of cessation of a palpable heartbeat.

  • Histological Analysis:

    • At the time of rejection or at the end of the study, harvest the transplanted hearts.

    • Perform histological analysis (e.g., H&E staining) to assess the severity of immune cell infiltration and tissue damage.

  • Data Analysis:

    • Compare the median graft survival times between the different treatment groups using Kaplan-Meier survival analysis.

    • Score the histological sections for rejection severity.

Relationships Among Calcineurin Inhibitors

The calcineurin inhibitors discussed can be classified based on their chemical structure and origin.

Calcineurin_Inhibitors_Classification CNIs Calcineurin Inhibitors Cyclic_Peptides Cyclic Peptides (Cyclosporins) CNIs->Cyclic_Peptides Macrolides Macrolides CNIs->Macrolides CsA Cyclosporin A Cyclic_Peptides->CsA Ascomycins Ascomycins Macrolides->Ascomycins Tacrolimus Tacrolimus Macrolides->Tacrolimus Pimecrolimus Pimecrolimus Ascomycins->Pimecrolimus Voclosporin Voclosporin CsA->Voclosporin Derivative Deriv1 This compound CsA->Deriv1 Derivative

Figure 3: Classification of Calcineurin Inhibitors.

Conclusion

This guide provides a comparative framework for evaluating the novel "this compound" against established calcineurin inhibitors. While the data for this specific derivative remains hypothetical, the established profiles of Cyclosporin A, tacrolimus, pimecrolimus, and voclosporin offer a robust baseline for comparison. The development of new calcineurin inhibitors aims to enhance the therapeutic index by increasing potency, improving pharmacokinetic predictability, and reducing the burden of adverse effects, particularly nephrotoxicity and metabolic complications. The provided experimental protocols serve as a foundation for the empirical validation of these performance characteristics for any new chemical entity in this class. Future studies will be crucial in defining the precise clinical positioning of "this compound" and its potential advantages over existing therapies.

References

Benchmarking Alisporivir: A Novel Host-Targeting Antiviral Against the Neuraminidase Inhibitor Oseltamivir for Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for effective antiviral therapies against seasonal and pandemic influenza, a novel host-targeting agent, Alisporivir, is being evaluated for its efficacy against the well-established neuraminidase inhibitor, Oseltamivir. This guide provides a comparative analysis of Alisporivir and Oseltamivir, focusing on their mechanisms of action, in vitro efficacy against key influenza A strains, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Alisporivir, a non-immunosuppressive derivative of Cyclosporin A, presents a unique host-targeting mechanism of action by inhibiting cyclophilin A (CypA), a cellular protein essential for influenza virus replication. This contrasts with the direct-acting antiviral mechanism of Oseltamivir, which targets the viral neuraminidase enzyme to prevent the release of new virus particles from infected cells. This guide synthesizes available data to provide a head-to-head comparison of these two compounds, offering insights into their potential roles in the antiviral arsenal against influenza A.

Quantitative Comparison of Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for Alisporivir and Oseltamivir against common strains of influenza A virus. Lower values indicate higher potency.

CompoundVirus StrainAssay TypeEC50/IC50 (µM)Reference
Alisporivir Influenza A/H1N1Plaque Reduction AssayData not available in searched literature
Influenza A/H3N2Plaque Reduction AssayData not available in searched literature
Oseltamivir Carboxylate Influenza A/H1N1Plaque Reduction Assay~0.002 - 0.009[1]
Influenza A/H3N2Plaque Reduction Assay~0.004 - 0.015[1]
Influenza A/H1N1CPE Inhibition Assay~0.03[2]
Influenza A/H3N2CPE Inhibition Assay~0.04[2]
Influenza A (various strains)Neuraminidase Inhibition Assay0.0003 - 0.01[3]

Note: Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate, in the body. In vitro studies typically use oseltamivir carboxylate.[4] Data for Alisporivir's efficacy against influenza virus is not as widely available in the public domain as for Oseltamivir.

Mechanisms of Action

The two compounds combat influenza virus infection through fundamentally different strategies, which are visualized in the diagrams below.

Alisporivir: Targeting a Host Factor

Alisporivir inhibits the host protein cyclophilin A (CypA), which is a peptidyl-prolyl isomerase. CypA is co-opted by influenza virus to facilitate key steps in its replication cycle, including the proper folding and function of viral proteins. By binding to CypA, Alisporivir prevents this interaction, thereby disrupting viral replication.[5][6]

Alisporivir_Mechanism cluster_host_cell Host Cell CypA Cyclophilin A (CypA) Replication Viral Replication CypA->Replication facilitates Viral_Protein Viral Protein (e.g., M1, NS1) Viral_Protein->CypA requires for proper folding Alisporivir Alisporivir Alisporivir->CypA inhibits

Caption: Mechanism of action of Alisporivir.

Oseltamivir: Targeting a Viral Enzyme

Oseltamivir is a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that is crucial for the release of newly formed virus particles from an infected host cell. Oseltamivir blocks the active site of neuraminidase, preventing it from cleaving sialic acid residues that anchor the new virions to the cell surface. This traps the viruses on the cell membrane, preventing their spread to other cells.[7][8][9]

Oseltamivir_Mechanism cluster_virus_release Virus Release from Host Cell Host_Cell Host Cell Membrane New_Virion New Virion New_Virion->Host_Cell attached via NA & Sialic Acid Neuraminidase Neuraminidase (NA) Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid cleaves Release Virus Release Sialic_Acid->Release enables Oseltamivir Oseltamivir Oseltamivir->Neuraminidase inhibits

Caption: Mechanism of action of Oseltamivir.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral efficacy of compounds like Alisporivir and Oseltamivir against influenza virus.

Plaque Reduction Assay

This assay is considered the gold standard for measuring the inhibition of viral replication. It quantifies the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the antiviral compound.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[10]

  • Virus Infection: The cell monolayer is washed and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well). The virus is allowed to adsorb for 1 hour at 37°C.[11]

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound (Alisporivir or Oseltamivir carboxylate).[10]

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed with a solution like 4% formaldehyde and then stained with crystal violet to visualize the plaques. The number of plaques in the treated wells is counted and compared to the number in the untreated (virus control) wells.[12]

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed MDCK Cells Start->Seed_Cells Infect_Cells Infect with Influenza Virus Seed_Cells->Infect_Cells Add_Compound Add Compound & Overlay Infect_Cells->Add_Compound Incubate Incubate (2-3 days) Add_Compound->Incubate Fix_Stain Fix and Stain (Crystal Violet) Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Caption: Plaque Reduction Assay Workflow.

Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.

Methodology:

  • Cell Seeding: MDCK cells are seeded in 96-well plates.[12]

  • Compound and Virus Addition: The cells are treated with serial dilutions of the test compound, followed by the addition of a standardized amount of influenza virus.[2]

  • Incubation: The plates are incubated for 48-72 hours at 37°C.[12]

  • CPE Assessment: The extent of CPE is determined. This can be done visually by microscopy or quantitatively using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).[13][14] For the neutral red assay, live cells take up the dye, which is then extracted and quantified spectrophotometrically.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits CPE by 50% (or preserves 50% cell viability) compared to the virus and cell controls.[12]

CPE_Inhibition_Assay cluster_workflow CPE Inhibition Assay Workflow Start Start Seed_Cells Seed MDCK Cells (96-well) Start->Seed_Cells Add_Compound_Virus Add Compound & Influenza Virus Seed_Cells->Add_Compound_Virus Incubate Incubate (48-72 hours) Add_Compound_Virus->Incubate Assess_CPE Assess CPE (e.g., Neutral Red) Incubate->Assess_CPE Calculate_IC50 Calculate IC50 Assess_CPE->Calculate_IC50

Caption: CPE Inhibition Assay Workflow.

Neuraminidase (NA) Inhibition Assay

This is a specific enzyme-based assay used to determine the inhibitory activity of compounds against the influenza neuraminidase enzyme. It is particularly relevant for evaluating neuraminidase inhibitors like Oseltamivir.

Methodology:

  • Virus Preparation: Influenza virus stocks are diluted to a standardized neuraminidase activity.[15]

  • Compound Incubation: The diluted virus is incubated with serial dilutions of the test compound (e.g., Oseltamivir carboxylate) in a 96-well plate.[15]

  • Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[15]

  • Incubation and Reading: The plate is incubated to allow the neuraminidase to cleave the substrate, producing a fluorescent or luminescent signal. The signal is then read using a plate reader.[3]

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces neuraminidase activity by 50% compared to the no-inhibitor control.[15]

NA_Inhibition_Assay cluster_workflow Neuraminidase Inhibition Assay Workflow Start Start Prepare_Virus Prepare Diluted Virus (NA source) Start->Prepare_Virus Incubate_Compound Incubate Virus with Compound Prepare_Virus->Incubate_Compound Add_Substrate Add Fluorogenic Substrate (MUNANA) Incubate_Compound->Add_Substrate Incubate_Read Incubate and Read Fluorescence Add_Substrate->Incubate_Read Calculate_IC50 Calculate IC50 Incubate_Read->Calculate_IC50

Caption: Neuraminidase Inhibition Assay Workflow.

Conclusion

Alisporivir and Oseltamivir represent two distinct and important strategies in the fight against influenza. Oseltamivir, a direct-acting antiviral, has been a cornerstone of influenza treatment for many years, effectively inhibiting viral spread. Alisporivir, with its novel host-targeting mechanism, offers the potential for a high barrier to resistance, a common challenge with direct-acting antivirals. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of Alisporivir against influenza A virus and to determine its potential place in future antiviral regimens. The detailed protocols provided herein offer a standardized framework for such evaluations.

References

Assessing the Specificity of Cyclosporin A-Derivative 1 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cellular specificity of "Cyclosporin A-Derivative 1," a novel derivative of the potent immunosuppressant Cyclosporin A (CsA). Due to the proprietary nature of "this compound," this document uses publicly available data for well-characterized CsA derivatives as illustrative examples. The methodologies and comparative data presented herein offer a robust template for evaluating the performance of this new chemical entity against its parent compound and other relevant alternatives.

Comparative Performance Data

The cellular specificity of any CsA derivative is paramount to its therapeutic potential, aiming to maximize immunosuppressive efficacy while minimizing off-target effects. The following table summarizes key performance indicators for CsA and select derivatives, providing a benchmark for the evaluation of "this compound."

CompoundPrimary TargetT-Cell Proliferation (IC50)Calcineurin Inhibition (IC50)Off-Target Effect (e.g., Glomerular Contraction)Reference
Cyclosporin A (CsA) Cyclophilin A, Calcineurin~19 µg/L~7 nMHigh[1][2][3]
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Cyclosporin G (CsG) Cyclophilin A, Calcineurin~60 µg/L (less potent than CsA)Not specified, but less potent than CsA in cellular assaysLower than CsA[1][2]
IMM 125 Cyclophilin A, CalcineurinNot specifiedNot specifiedLowest contractile activity[2]
SDZ 220-384 (Non-immunosuppressive) Mitochondrial CyclophilinNot applicable (non-immunosuppressive)Does not inhibit calcineurinShowed effects on mineralization, distinct from CsA[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and how to assess the specificity of CsA derivatives, it is crucial to visualize the underlying signaling pathway and the experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Presentation CaN Calcineurin (CaN) PLC->CaN ↑ Ca2+ NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFATn NFAT (nuclear) NFAT->NFATn Translocation CypA Cyclophilin A (CypA) CypA->CaN Complex inhibits CsA Cyclosporin A or Derivative 1 CsA->CypA Binds IL2_Gene IL-2 Gene NFATn->IL2_Gene Binds to promoter IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription

Caption: Cyclosporin A Signaling Pathway.

G cluster_assays Cellular Assays start Start: Isolate Primary Cells (e.g., T-Cells, PBMCs) culture Cell Culture and Stimulation (e.g., with mitogens like PHA or anti-CD3/CD28) start->culture treatment Treatment with Compounds (Cyclosporin A, Derivative 1, Vehicle Control) culture->treatment proliferation T-Cell Proliferation Assay (e.g., CFSE or [3H]-thymidine) treatment->proliferation cytokine Cytokine Production Assay (e.g., IL-2 ELISA or Luminex) treatment->cytokine calcineurin Calcineurin Activity Assay treatment->calcineurin off_target Off-Target Assays (e.g., cytotoxicity, other cell types) treatment->off_target data_analysis Data Analysis (IC50 determination, statistical comparison) proliferation->data_analysis cytokine->data_analysis calcineurin->data_analysis off_target->data_analysis conclusion Conclusion: Specificity Profile of This compound data_analysis->conclusion

Caption: Experimental Workflow for Specificity Assessment.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.

a. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in pre-warmed PBS at a concentration of 1x10^6 cells/mL.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining reaction by adding five volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Wash the cells three times with complete RPMI-1640 medium.

b. Cell Culture and Treatment:

  • Resuspend CFSE-labeled PBMCs at 1x10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Add 50 µL of the test compounds (Cyclosporin A, Derivative 1, vehicle control) at various concentrations in triplicate.

  • Stimulate the cells by adding 50 µL of anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA).

  • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[5]

c. Flow Cytometry Analysis:

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Acquire data on a flow cytometer, collecting at least 10,000 events for the lymphocyte population.

  • Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

  • Calculate the percentage of proliferating cells and the proliferation index for each condition.

IL-2 Production Assay (ELISA)

This assay quantifies the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation, which is inhibited by CsA.

a. Cell Culture and Supernatant Collection:

  • Follow the cell preparation and treatment steps as described in the T-cell proliferation assay (without CFSE staining).

  • After 24-48 hours of incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[6]

  • Carefully collect the cell culture supernatants for IL-2 measurement.

b. ELISA Procedure:

  • Coat a 96-well ELISA plate with an anti-human IL-2 capture antibody overnight at 4°C.

  • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Add 100 µL of standards and collected supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated anti-human IL-2 detection antibody for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

  • Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-2 in the samples based on the standard curve.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin, the primary target of the CsA-cyclophilin complex.

a. Cell Lysate Preparation:

  • Culture and treat cells (e.g., Jurkat T-cells) with the test compounds as required.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[7]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

b. Phosphatase Assay:

  • Use a commercially available calcineurin activity assay kit, which typically provides a specific phosphopeptide substrate (e.g., RII phosphopeptide).[8]

  • In a 96-well plate, add the cell lysate (containing a standardized amount of protein), assay buffer, and calmodulin.

  • Initiate the reaction by adding the phosphopeptide substrate.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).[8]

  • Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent (e.g., Malachite Green).[8][9]

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the calcineurin activity based on a phosphate standard curve, and determine the percentage of inhibition by the test compounds.

By following these protocols and comparing the results for "this compound" with those of Cyclosporin A and other derivatives, researchers can effectively assess its specificity and potential as a novel immunosuppressive agent.

References

Independent Verification of "Cyclosporin A-Derivative 1" Published Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and commercial sources do not provide specific, quantitative experimental data for a compound explicitly named "Cyclosporin A-Derivative 1". This guide utilizes Alisporivir (DEB-025) , a well-characterized, non-immunosuppressive derivative of Cyclosporin A, as a representative example to fulfill the comparative analysis requested. Alisporivir shares the core structural features of a Cyclosporin A derivative and its lack of immunosuppressive activity provides a clear basis for comparison.

This guide provides an objective comparison of the immunosuppressive activities of Cyclosporin A, its non-immunosuppressive derivative Alisporivir, and an alternative immunosuppressant, Tacrolimus. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the structure-activity relationships and functional differences between these compounds.

Data Presentation: Comparative Analysis of Immunosuppressive Agents

The following table summarizes the key characteristics and reported biological activities of Cyclosporin A, its non-immunosuppressive derivative Alisporivir, and Tacrolimus.

FeatureCyclosporin AAlisporivir (Representative Derivative)Tacrolimus (Alternative)
Primary Mechanism of Action Forms a complex with Cyclophilin A, which then inhibits the phosphatase activity of Calcineurin.[1]Binds to Cyclophilin A, but the resulting complex does not inhibit Calcineurin.[1][2]Forms a complex with FKBP12, which then inhibits the phosphatase activity of Calcineurin.[3]
Target Pathway Calcineurin-NFAT signaling pathway.Does not inhibit the Calcineurin-NFAT signaling pathway.[1]Calcineurin-NFAT signaling pathway.[3]
Immunosuppressive Activity Potent immunosuppressant.Non-immunosuppressive.[1][4]Potent immunosuppressant, 10-100 times more potent than Cyclosporin A.[5]
Reported IC50 for T-Cell Proliferation Inhibition ~0.3 µM (in mouse splenocytes)Not applicable (does not inhibit T-cell activation)Varies widely, with mean IC50 values reported in the ng/mL range (e.g., <1.0 ng/mL in high-sensitivity patients).[6]
Other Reported Activities Antifungal, potential antitumor effects at high doses.Potent anti-HCV activity.[1][7][8]Used topically for atopic dermatitis.[9]

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This assay is a standard method to quantify the immunosuppressive potential of a compound by measuring its effect on the proliferation of T-lymphocytes.

1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on T-cell proliferation.

2. Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • T-cell activators (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA)).

  • Test compounds (Cyclosporin A, Alisporivir, Tacrolimus) dissolved in a suitable solvent (e.g., DMSO).

  • Flow cytometer.

3. Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE. CFSE is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation.

  • Plate the CFSE-labeled PBMCs in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no compound).

  • Stimulate the T-cells to proliferate by adding anti-CD3/CD28 beads or PHA.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

  • Analyze the cells by flow cytometry. The CFSE fluorescence intensity is measured for the CD4+ and CD8+ T-cell populations.

  • The percentage of proliferating cells is determined by the proportion of cells that have undergone one or more divisions (i.e., have reduced CFSE fluorescence compared to non-dividing cells).

  • The IC50 value is calculated by plotting the percentage of inhibition of proliferation against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

G Signaling Pathway of Cyclosporin A and Alisporivir cluster_cell T-Cell TCR T-Cell Receptor Ca_ion Ca²⁺ Influx TCR->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp inhibits dephosphorylation NFAT NFAT (active) NFATp->NFAT dephosphorylation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates CyclophilinA Cyclophilin A CsA_CypA CsA-CypA Complex CyclophilinA->CsA_CypA Alisporivir_CypA Alisporivir-CypA Complex CyclophilinA->Alisporivir_CypA CsA Cyclosporin A CsA->CyclophilinA binds Alisporivir Alisporivir Alisporivir->CyclophilinA binds CsA_CypA->Calcineurin inhibits

Caption: Signaling pathway of Cyclosporin A vs. Alisporivir.

G Experimental Workflow: T-Cell Proliferation Assay start Isolate PBMCs from Blood stain Label with CFSE Dye start->stain plate Plate Cells in 96-well Plate stain->plate add_compounds Add Test Compounds (Serial Dilutions) plate->add_compounds stimulate Stimulate with Anti-CD3/CD28 Beads add_compounds->stimulate incubate Incubate for 3-5 Days stimulate->incubate harvest Harvest and Stain for T-Cell Markers incubate->harvest analyze Analyze by Flow Cytometry harvest->analyze calculate Calculate IC50 analyze->calculate G Structure-Activity Relationship of Cyclosporin A Derivatives CsA_structure Cyclosporin A Structure modification Chemical Modification (e.g., at position 3 or 4) CsA_structure->modification binds_cypa Binds to Cyclophilin A CsA_structure->binds_cypa derivative_structure Derivative Structure (e.g., Alisporivir) modification->derivative_structure derivative_structure->binds_cypa binds_calcineurin Complex Binds to Calcineurin binds_cypa->binds_calcineurin For Cyclosporin A no_bind_calcineurin Complex Does Not Bind to Calcineurin binds_cypa->no_bind_calcineurin For Alisporivir immunosuppression Immunosuppressive Activity binds_calcineurin->immunosuppression no_immunosuppression No Immunosuppressive Activity no_bind_calcineurin->no_immunosuppression

References

A Comparative Guide to the Cytotoxicity Profiles of Cyclosporin A and Cyclosporin A-Derivative 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity profiles of the well-established immunosuppressant Cyclosporin A and a less-characterized compound, Cyclosporin A-Derivative 1. While extensive data is available for Cyclosporin A, public information on the specific cytotoxicity of this compound, identified as a crystalline intermediate from patent WO 2013167703 A1, is not currently available. This guide therefore summarizes the known cytotoxic effects of Cyclosporin A and presents the standardized experimental protocols that would be necessary to conduct a direct comparative analysis against this compound.

Quantitative Cytotoxicity Data

A direct comparison of quantitative cytotoxicity data is not possible due to the absence of publicly available information for this compound. The following table summarizes the types of data available for Cyclosporin A and indicates the data gap for its derivative.

ParameterCyclosporin AThis compound
Cell Line / Primary Cells Data available for various cell types including lymphocytes, renal cells, hepatocytes, and neuronal cells.No public data available
IC50 (Inhibitory Concentration 50%) Varies by cell type and assay; e.g., ~30 µM in mouse L929 cells (MTS assay, 3 days)[1], ~24 µM in human Huh-Mono cells (MTT assay, 3 days)[1].No public data available
LDH Release (Cell Lysis) Dose-dependent increases observed in various cell types, indicating membrane damage.No public data available
Apoptosis Induction Can induce apoptosis, particularly at higher concentrations, through mechanisms involving mitochondrial pathways.No public data available
Organ-Specific Toxicity Known nephrotoxicity, hepatotoxicity, and neurotoxicity.No public data available

Mechanism of Action and Signaling Pathways

Cyclosporin A primarily exerts its immunosuppressive effect by inhibiting the phosphatase activity of calcineurin[2][3]. This action is mediated through the formation of a complex with an intracellular protein, cyclophilin[3]. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation[2][4][5]. At higher concentrations, or with prolonged exposure, this disruption of cellular signaling can contribute to cytotoxicity.

cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp binds CsA_Cyp CsA-Cyclophilin Complex Cyp->CsA_Cyp Calcineurin Calcineurin CsA_Cyp->Calcineurin inhibits NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene activates cluster_assays Cytotoxicity Assays start Prepare Cell Cultures (e.g., Lymphocytes, Renal Cells) treat Treat with Cyclosporin A & This compound (Dose-response & Time-course) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis analyze Data Analysis (IC50, % Lysis, % Apoptosis) mtt->analyze ldh->analyze apoptosis->analyze compare Compare Cytotoxicity Profiles analyze->compare

References

Validating "Cyclosporin A-Derivative 1" as a Negative Control for Immunosuppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of "Cyclosporin A-Derivative 1" as a negative control in immunosuppression research. By comparing its activity profile with that of its parent compound, Cyclosporin A (CsA), we establish the criteria and experimental evidence required to confirm its suitability as a non-immunosuppressive control.

Cyclosporin A is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its mechanism of action involves the inhibition of T-cell activation, a critical step in the adaptive immune response.[3][4] A reliable negative control is essential for accurately interpreting experimental results and identifying true immunosuppressive effects of novel compounds. "this compound" is presented here as a hypothetical, structurally similar analog of CsA that lacks immunosuppressive activity, making it an ideal candidate for such a control.

Core Principle of Validation

The fundamental principle for validating "this compound" as a negative control lies in demonstrating its inability to elicit the key immunosuppressive effects characteristic of Cyclosporin A. This is primarily achieved by showing that while it may share some biochemical interactions with CsA, such as binding to cyclophilin, it fails to inhibit the downstream signaling cascade that leads to T-cell suppression.[5]

Comparative Data Summary

The following tables summarize the expected comparative data from key validation experiments.

Table 1: Biochemical and Cellular Activity Profile

ParameterCyclosporin A (Active Compound)"this compound" (Negative Control)Expected Outcome for Validation
Cyclophilin A Binding High AffinityHigh AffinityBinding to cyclophilin is required but not sufficient for immunosuppression.[5] Similar binding demonstrates the derivative's structural relationship to CsA.
Calcineurin Inhibition Potent InhibitionNo significant inhibitionThis is the critical differentiating factor. Lack of calcineurin inhibition is the primary molecular basis for the derivative's non-immunosuppressive character.[3][5]
NFAT Nuclear Translocation InhibitedUnaffectedDemonstrates the functional consequence of the lack of calcineurin inhibition.
IL-2 Gene Transcription SuppressedUnaffectedConfirms the downstream effect on a key cytokine gene responsible for T-cell proliferation.[4]

Table 2: In Vitro Immunosuppression Assays

AssayCyclosporin A (Active Compound)"this compound" (Negative Control)Expected Outcome for Validation
T-Cell Proliferation Assay (e.g., using PHA or anti-CD3/CD28 stimulation) Dose-dependent inhibition of proliferationNo significant inhibition of proliferationDirectly measures the compound's effect on T-cell expansion, a hallmark of an immune response.
Mixed Lymphocyte Reaction (MLR) Potent suppression of T-cell proliferation and cytokine productionNo significant suppressionAssesses the compound's ability to prevent an allogeneic immune response, mimicking an organ rejection scenario.
Cytokine Production Assay (e.g., IL-2, IFN-γ) Significant reduction in cytokine levelsNo significant reduction in cytokine levelsQuantifies the impact on the production of key signaling molecules that drive the immune response.

Signaling Pathways

The immunosuppressive action of Cyclosporin A is initiated by its binding to the intracellular protein cyclophilin A. This complex then inhibits the phosphatase activity of calcineurin.[3][4][6][7] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of genes encoding cytokines like Interleukin-2 (IL-2).[3][4] By inhibiting calcineurin, CsA blocks this pathway, leading to immunosuppression.

"this compound," as a negative control, is expected to bind to cyclophilin A but the resulting complex should not inhibit calcineurin.[5] Consequently, NFAT is dephosphorylated and translocates to the nucleus, leading to normal gene transcription and T-cell activation.

cyclosporin_pathway cluster_cell T-Cell cluster_complex Drug-Cyclophilin Complex TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca2+ TCR->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P NFAT NFAT (Active) NFAT_P->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription IL2_production IL-2 Production IL2_gene->IL2_production CsA Cyclosporin A Cyclophilin Cyclophilin A CsA->Cyclophilin Binds Derivative1 This compound Derivative1->Cyclophilin CsA_complex CsA-Cyclophilin Complex Derivative1_complex Derivative 1-Cyclophilin Complex CsA_complex->Calcineurin Inhibits Derivative1_complex->Calcineurin No Inhibition

Caption: Cyclosporin A and its derivative's signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the robust validation of "this compound."

1. T-Cell Proliferation Assay

  • Objective: To assess the effect of the compounds on the proliferation of T-lymphocytes following stimulation.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add serial dilutions of Cyclosporin A, "this compound," or a vehicle control to the wells.

    • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Assess cell proliferation using a standard method such as the MTT assay, BrdU incorporation, or CFSE dilution by flow cytometry.

    • Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

2. Mixed Lymphocyte Reaction (MLR)

  • Objective: To evaluate the impact of the compounds on the proliferation of T-cells in response to allogeneic stimulation.

  • Methodology:

    • Isolate PBMCs from two different healthy donors (responder and stimulator).

    • Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

    • Co-culture the responder PBMCs (1 x 10^5 cells/well) with the treated stimulator PBMCs (1 x 10^5 cells/well) in a 96-well plate.

    • Add serial dilutions of Cyclosporin A, "this compound," or a vehicle control to the wells.

    • Incubate the plates for 5-6 days at 37°C in a humidified 5% CO2 incubator.

    • Measure proliferation of the responder cells as described in the T-cell proliferation assay.

3. Cytokine Production Assay

  • Objective: To quantify the effect of the compounds on the production of key pro-inflammatory cytokines, particularly IL-2.

  • Methodology:

    • Set up a T-cell stimulation experiment as described in the T-cell proliferation assay.

    • After 24-48 hours of incubation, collect the cell culture supernatants.

    • Measure the concentration of IL-2, IFN-γ, and other relevant cytokines in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Compare the cytokine levels in the drug-treated wells to the vehicle-treated control.

Experimental Workflow

The validation process for "this compound" should follow a logical progression from biochemical assays to cellular and functional assays.

validation_workflow start Start Validation biochemical Biochemical Assays (Cyclophilin Binding, Calcineurin Inhibition) start->biochemical cellular Cellular Assays (NFAT Translocation, IL-2 Transcription) biochemical->cellular functional Functional Assays (T-Cell Proliferation, MLR, Cytokine Production) cellular->functional compare Compare Results with Cyclosporin A functional->compare validated Validated as Negative Control compare->validated No Immunosuppressive Activity not_validated Not a Valid Negative Control compare->not_validated Shows Immunosuppressive Activity

Caption: Workflow for validating a non-immunosuppressive derivative.

Conclusion

The validation of "this compound" as a negative control for immunosuppression hinges on demonstrating a clear divergence in its biological activity compared to Cyclosporin A, despite their structural similarity. The key evidence lies in its inability to inhibit the calcineurin-NFAT signaling pathway and, consequently, its lack of effect on T-cell proliferation and cytokine production. By following the outlined experimental protocols and comparative analyses, researchers can confidently establish "this compound" as a robust and reliable negative control, thereby enhancing the accuracy and validity of their immunosuppression studies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin A-Derivative 1
Reactant of Route 2
Cyclosporin A-Derivative 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.